Product packaging for Cinnarizine(Cat. No.:CAS No. 298-57-7)

Cinnarizine

Cat. No.: B1669056
CAS No.: 298-57-7
M. Wt: 368.5 g/mol
InChI Key: DERZBLKQOCDDDZ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinnarizine is a piperazine derivative first synthesized in 1955, exhibiting potent antihistaminic and calcium channel blocking properties . This dual mechanism of action makes it a valuable compound for scientific investigation in several areas. It is primarily known for its utility in research on vestibular disorders, as it interferes with signal transmission in the central vestibular system to reduce symptoms like vertigo, tinnitus, nausea, and vomiting . Its calcium channel blocking activity promotes cerebral blood flow, supporting its relevance in studies related to cerebral ischemia, stroke, and cerebral arteriosclerosis . This compound inhibits the contraction of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels . Furthermore, it has been implicated in binding to dopamine D2 receptors and muscarinic acetylcholine receptors, which contributes to its complex pharmacological profile . Researchers should note that this multi-receptor activity is also associated with the induction of parkinsonian symptoms in clinical settings, a key consideration for certain research models . Chemically, this compound is a lipophilic weak base with low aqueous solubility, presenting a formulation challenge that is a subject of ongoing research, including the development of complexes with cyclodextrins to enhance its dissolution . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28N2 B1669056 Cinnarizine CAS No. 298-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERZBLKQOCDDDZ-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7002-58-6 (di-hydrochloride)
Record name Cinnarizine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80859311
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16699-20-0, 298-57-7
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16699-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnarizine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, (E)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1-benzhydryl-4-cinnamylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cinnarizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNARIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cinnarizine's Multifaceted Engagement with Vestibular Hair Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide elucidates the complex and multifaceted mechanism of action of cinnarizine, a widely prescribed anti-vertigo medication, with a specific focus on its direct and indirect effects on vestibular hair cells. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core pharmacological interactions that underpin this compound's therapeutic efficacy in managing vestibular disorders.

Introduction: The Pivotal Role of Vestibular Hair Cells in Balance and Vertigo

The vestibular system, located in the inner ear, is the cornerstone of our sense of balance and spatial orientation. At the heart of this system are the vestibular hair cells, specialized mechanoreceptors that convert physical forces generated by head movements into electrical signals. These signals are then transmitted to the brain, enabling the perception of motion and the maintenance of postural stability.

Dysfunction of vestibular hair cells or the neural pathways they activate can lead to debilitating conditions such as vertigo, dizziness, and nausea. Pharmacological interventions for these disorders often target the intricate signaling cascades within the vestibular apparatus. This compound has long been a mainstay in the treatment of such conditions, and its clinical success is rooted in its ability to modulate several key molecular targets within the vestibular system.[1][2]

The Multimodal Pharmacological Profile of this compound

This compound's therapeutic action is not attributable to a single mechanism but rather to a synergistic interplay of its effects on multiple cellular targets.[1] This guide will dissect the three primary pillars of this compound's mechanism of action concerning vestibular hair cells:

  • Voltage-Gated Calcium Channel (VGCC) Blockade

  • Histamine H1 Receptor Antagonism

  • Dopamine D2 Receptor Antagonism

Direct Modulation of Vestibular Hair Cell Excitability: The Role of Ion Channel Inhibition

This compound directly influences the electrical properties of vestibular hair cells by modulating the activity of key ion channels, thereby dampening their over-reactivity which is often associated with vertigo and motion-induced nausea.[3]

Inhibition of L-Type Voltage-Gated Calcium Channels

A primary and well-documented mechanism of this compound's action is its ability to block L-type voltage-gated calcium channels (VGCCs) in type II vestibular hair cells.[4][5] These channels are crucial for the influx of calcium ions (Ca²⁺) that triggers neurotransmitter release from the hair cells to the afferent neurons, a critical step in the transmission of vestibular signals.[4]

By inhibiting these channels, this compound reduces the excitability of the vestibular sensory cells, thereby diminishing the abnormal signals that can lead to vertigo and dizziness.[2][3]

ParameterValueCell TypeSpeciesReference
IC₅₀ 1.5 µMType II Vestibular Hair CellsGuinea Pig[4][5][6]
Effective Concentration for >80% Blockade 10 µMType II Vestibular Hair CellsGuinea Pig[4][5]

The following protocol outlines the standard methodology used to characterize the effects of this compound on VGCCs in isolated vestibular hair cells. The choice of the whole-cell patch-clamp technique is paramount as it allows for precise control of the cell's membrane potential and direct measurement of the ionic currents flowing across the cell membrane.

Step-by-Step Methodology:

  • Isolation of Vestibular Hair Cells:

    • Vestibular hair cells (specifically type II) are acutely dissociated from the inner ears of a suitable animal model (e.g., guinea pig) through a combination of enzymatic digestion and mechanical trituration.[4][5] This isolation is crucial for eliminating confounding signals from surrounding cells.

  • Patch-Clamp Recording:

    • The isolated hair cells are transferred to a recording chamber on an inverted microscope.

    • A glass micropipette with a tip diameter of ~1 µm, filled with an appropriate intracellular solution, is brought into contact with the cell membrane.

    • A tight seal (gigaohm resistance) is formed between the micropipette and the cell membrane.

    • The cell membrane under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing for electrical access to the cell's interior.

  • Voltage Protocol and Data Acquisition:

    • The membrane potential is held at a negative potential (e.g., -80 mV) to keep the VGCCs in a closed state.

    • Depolarizing voltage steps are then applied to activate the VGCCs and elicit inward Ca²⁺ currents.[4][5]

    • The resulting currents are recorded using a patch-clamp amplifier and digitized for analysis.

  • Application of this compound:

    • A baseline recording of the Ca²⁺ currents is established.

    • This compound, at various concentrations, is then perfused into the recording chamber.

    • The effect of this compound on the amplitude and kinetics of the Ca²⁺ currents is measured and compared to the baseline.

  • Data Analysis:

    • The peak inward current at each voltage step is measured before and after the application of this compound.

    • A concentration-response curve is generated to determine the IC₅₀ value of this compound for the inhibition of the Ca²⁺ currents.

G cluster_workflow Experimental Workflow: Patch-Clamp Analysis of this compound on Hair Cell Ca²⁺ Channels isolate 1. Isolate Vestibular Hair Cells (Enzymatic & Mechanical Dissociation) patch 2. Achieve Whole-Cell Patch-Clamp Configuration isolate->patch record_base 3. Record Baseline L-Type Ca²⁺ Currents patch->record_base apply_cinn 4. Perfuse this compound (Varying Concentrations) record_base->apply_cinn record_cinn 5. Record Ca²⁺ Currents in Presence of this compound apply_cinn->record_cinn analyze 6. Analyze Data (Concentration-Response Curve, IC₅₀) record_cinn->analyze

Caption: Workflow for assessing this compound's effect on Ca²⁺ currents.

Modulation of Pressure-Dependent Potassium Currents

More recent evidence suggests that at pharmacologically relevant concentrations (0.05–3 µM), this compound's primary effect on vestibular hair cells may be the inhibition of pressure-dependent potassium (K⁺) currents.[3][7] These currents are thought to be activated by increases in endolymphatic pressure, which can occur in conditions like Meniere's disease.[7]

By inhibiting these K⁺ currents, this compound can lead to depolarization of the hair cell, which paradoxically enhances the voltage-dependent activation of Ca²⁺ currents and subsequent transmitter release.[1][7] This suggests a complex interplay where this compound may normalize neurotransmitter release in the face of pathological pressure changes.

Antagonism of Histamine H1 Receptors in the Vestibular Pathway

This compound is also a potent first-generation H1 histamine receptor antagonist.[8][9][10] While the direct expression and function of H1 receptors on vestibular hair cells are still under investigation, it is well-established that the histaminergic system plays a significant role in the central processing of vestibular information and in the process of vestibular compensation following an injury.[11][12][13]

Histamine H1 receptors are present in the vestibular nuclei, the primary brainstem region for processing vestibular signals.[12][13] By blocking these receptors, this compound can suppress the central nauseogenic and emetic responses associated with vestibular overstimulation. This central action complements its peripheral effects on the hair cells.

G cluster_pathway This compound's H1 Antagonism in the Vestibular Pathway vestibular_input Vestibular Input (from Hair Cells) vestibular_nuclei Vestibular Nuclei (Brainstem) vestibular_input->vestibular_nuclei nausea_vomiting Nausea & Vomiting Centers vestibular_nuclei->nausea_vomiting Signals to histamine Histamine Release h1_receptor H1 Receptors histamine->h1_receptor Activates h1_receptor->vestibular_nuclei Modulates Activity This compound This compound This compound->h1_receptor Blocks

Caption: this compound's central action on H1 receptors.

Dopamine D2 Receptor Antagonism and Its Implications

This compound also exhibits antagonistic activity at dopamine D2 receptors.[1][6] The dopaminergic system is involved in the modulation of vestibular signals, although its precise role is complex.[14] D2 receptors are found in brain regions that process vestibular information and are involved in motor control and the emetic response.[14][15]

By blocking D2 receptors, this compound can further contribute to its anti-nausea and anti-emetic effects, similar to other D2 antagonists used for these purposes.[15] It is important to note that this D2 receptor antagonism is also linked to the potential for extrapyramidal side effects with long-term use of this compound.[16]

Synthesis of Mechanisms: A Holistic View of this compound's Action

The therapeutic efficacy of this compound in vestibular disorders arises from its concurrent action on multiple targets. The direct inhibition of ion channels in the vestibular hair cells reduces peripheral sensitivity to motion stimuli. Simultaneously, its central antagonism of H1 and D2 receptors suppresses the downstream consequences of vestibular overstimulation, namely nausea and vomiting.

This multi-pronged approach makes this compound an effective agent for a broad range of vestibular pathologies. The diagram below provides a simplified, integrated view of this compound's primary mechanisms of action on the vestibular system.

G cluster_peripheral Peripheral Action (Vestibular Hair Cell) cluster_central Central Action (Brainstem) hair_cell Vestibular Hair Cell ca_channel L-Type Ca²⁺ Channel hair_cell->ca_channel k_channel Pressure-Dependent K⁺ Channel hair_cell->k_channel neurotransmitter Neurotransmitter Release ca_channel->neurotransmitter Triggers k_channel->hair_cell Modulates Excitability vestibular_nuclei Vestibular Nuclei neurotransmitter->vestibular_nuclei Signals to h1_receptor H1 Receptor vestibular_nuclei->h1_receptor d2_receptor D2 Receptor vestibular_nuclei->d2_receptor vertigo_symptoms Vertigo, Nausea, Vomiting h1_receptor->vertigo_symptoms Mediates d2_receptor->vertigo_symptoms Mediates This compound This compound This compound->ca_channel Inhibits This compound->k_channel Inhibits This compound->h1_receptor Antagonizes This compound->d2_receptor Antagonizes

Caption: Integrated mechanism of this compound's action.

Conclusion and Future Directions

This compound's enduring role in the management of vestibular disorders is a testament to its multifaceted pharmacological profile. Its ability to directly modulate the excitability of vestibular hair cells through the inhibition of both calcium and potassium channels, combined with its central antagonism of histamine H1 and dopamine D2 receptors, provides a comprehensive approach to mitigating the symptoms of vertigo.

Future research should aim to further dissect the relative contributions of each of these mechanisms to the overall therapeutic effect of this compound in different vestibular pathologies. A deeper understanding of the molecular interactions of this compound with its targets could pave the way for the development of more selective and potent drugs with improved side-effect profiles for the treatment of debilitating vestibular conditions.

References

Cinnarizine: A Polypharmacological Profile Beyond Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cinnarizine, a diphenylmethylpiperazine derivative, is clinically established for the management of vestibular disorders and motion sickness. Its primary mechanism of action has long been attributed to the blockade of voltage-gated calcium channels. However, a growing body of evidence reveals a more complex and nuanced pharmacological profile. This guide delves into the molecular targets of this compound beyond calcium channels, offering a detailed exploration of its engagement with key G-protein coupled receptors (GPCRs) and intracellular signaling molecules. We provide a comprehensive overview of its antagonistic activities at histamine H1 and dopamine D2 receptors, along with interactions at muscarinic and serotonergic receptors. Furthermore, this document explores its inhibitory action on the intracellular calcium sensor, calmodulin. By synthesizing mechanistic insights, quantitative binding data, and detailed experimental protocols, this guide serves as a critical resource for researchers seeking to understand the multifaceted nature of this compound's action and leverage its polypharmacology for future drug discovery and development initiatives.

Introduction: The Expanding Pharmacology of this compound

First synthesized by Janssen Pharmaceutica in 1955, this compound was initially developed as an antihistamine[1][2]. Its clinical utility in treating vertigo, however, was quickly linked to its ability to inhibit vascular smooth muscle contraction by blocking L-type and T-type voltage-gated calcium channels[1][3][4]. This action was thought to improve microcirculation in the inner ear, thereby alleviating vestibular symptoms[2][5].

While calcium channel antagonism remains a cornerstone of its activity, this mechanism alone does not fully account for the breadth of its clinical effects and side-effect profile, particularly the incidence of drug-induced parkinsonism[6][7]. It is now understood that this compound is a promiscuous ligand, interacting with multiple targets that contribute significantly to its overall therapeutic and adverse effects[1][2]. This multi-target engagement, or polypharmacology, is a critical consideration for both clinical application and future drug design. This guide will systematically dissect the evidence for this compound's molecular interactions beyond calcium channels, focusing on the GPCRs and intracellular proteins that constitute its secondary, yet highly significant, target landscape.

Histamine H1 Receptor Antagonism: The Original Target

This compound's identity as a first-generation antihistamine is rooted in its potent antagonism of the Histamine H1 receptor[3][8][9]. This activity is fundamental to its efficacy in managing motion sickness and nausea, where histamine plays a key role in the signaling cascade from the vestibular system to the vomiting center in the brainstem[9][10].

Mechanistic Insights and Signaling Pathway

The Histamine H1 receptor is a canonical Gq/11-coupled GPCR. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade leads to neuronal excitation and smooth muscle contraction[10].

This compound acts as a competitive antagonist or inverse agonist at the H1 receptor, binding to the receptor and preventing its activation by histamine. This blockade attenuates the downstream signaling cascade, reducing neuronal firing in the vestibular nuclei and chemoreceptor trigger zone, which contributes to its anti-emetic and anti-vertigo effects[10][11].

H1_Signaling_Pathway This compound This compound H1R Histamine H1 Receptor (Gq/11) This compound->H1R Antagonizes Histamine Histamine Histamine->H1R Activates PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release Induces Response Cellular Response (e.g., Neuronal Excitation) Ca_Release->Response PKC->Response

Caption: this compound's antagonism of the H1 receptor signaling cascade.
Experimental Protocol: Radioligand Binding Assay for H1 Receptor Affinity

The affinity of a compound for a receptor is typically determined by a competitive radioligand binding assay. This protocol provides a self-validating framework for determining the inhibition constant (Ki) of this compound for the human Histamine H1 receptor.

Causality Behind Experimental Choices:

  • Receptor Source: HEK293 cells stably expressing the human H1 receptor provide a high-density, consistent source of the target, minimizing variability from tissue preparations.

  • Radioligand: [³H]-Mepyramine is a well-characterized, high-affinity H1 receptor antagonist, making it an excellent choice for competition assays. Its use at a concentration at or below its dissociation constant (Kd) ensures assay sensitivity to competitor compounds[4].

  • Non-Specific Binding: Mianserin, an unlabeled ligand, is used at a high concentration to saturate all specific binding sites, allowing for the accurate measurement of non-specific binding, which must be subtracted from total binding[4].

  • Assay Buffer: The specific pH and ionic composition of the buffer are critical for maintaining receptor integrity and ligand binding characteristics.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the human H1 receptor to ~90% confluency.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a BCA protein assay[4].

  • Competition Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Add 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4) to all wells.

    • Add 25 µL of this compound dilutions or buffer (for total binding) or 10 µM Mianserin (for non-specific binding).

    • Add 25 µL of [³H]-Mepyramine (final concentration ~2-5 nM, at or below Kd).

    • Add 100 µL of the membrane preparation (containing 10-20 µg of protein).

  • Incubation and Filtration:

    • Incubate the plate at 25°C for 4 hours with gentle agitation to reach equilibrium[4].

    • Rapidly harvest the contents of each well onto GF/C glass fiber filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold assay buffer to remove residual unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter plates and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

    • Subtract the average counts from the non-specific binding wells from all other wells to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[4].

Dopamine D2 Receptor Antagonism: The Link to Extrapyramidal Side Effects

This compound's interaction with the Dopamine D2 receptor is of significant clinical interest, as it is the primary mechanism underlying its most serious adverse effect: drug-induced parkinsonism[6][12]. This side effect is particularly prevalent in elderly patients and with long-term use[7].

Mechanistic Insights and Signaling Pathway

The D2 receptor is a member of the Gi/o-coupled GPCR family. Its activation by dopamine leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA)[13]. This pathway is crucial for modulating neuronal excitability and motor control in the basal ganglia.

This compound acts as a D2 receptor antagonist, blocking the effects of endogenous dopamine. This blockade disrupts the delicate balance of the nigrostriatal pathway, leading to extrapyramidal symptoms such as tremor, rigidity, and bradykinesia, which mimic Parkinson's disease[7][12]. In vivo studies using SPECT have demonstrated significant D2 receptor occupancy in patients treated with this compound, confirming this mechanism as the major reason for its extrapyramidal side effects[7][14].

D2_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor (Gi/o) This compound->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates AC Adenylyl Cyclase (AC) D2R->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP (decreased) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Activation of Response Modulation of Neuronal Excitability PKA->Response Leads to

Caption: this compound's antagonism of the D2 receptor inhibitory signaling pathway.
Experimental Protocol: In Vitro Functional Assay for D2 Antagonism

A functional assay measures the biological response resulting from receptor-ligand interaction. A cAMP accumulation assay is a standard method to quantify the functional antagonism of Gi-coupled receptors like the D2 receptor.

Causality Behind Experimental Choices:

  • Cell Line: CHO-K1 cells expressing the human D2 receptor are used as they provide a robust and reproducible system with low endogenous receptor expression.

  • Adenylyl Cyclase Stimulation: Forskolin is used to directly activate adenylyl cyclase, artificially raising cAMP levels. This creates a signal window to measure the inhibitory effect of a D2 receptor agonist.

  • Agonist: Quinpirole is a standard, potent D2 receptor agonist used to induce the inhibitory response that will be antagonized by this compound.

  • Detection Method: A competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) or a similar technology provides a highly sensitive and high-throughput method for quantifying intracellular cAMP levels.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably expressing the human D2 receptor in appropriate media.

    • Plate the cells in a 384-well assay plate and incubate overnight to allow for cell attachment.

  • Assay Procedure:

    • Remove culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Prepare a dose-response curve of this compound. Add the this compound dilutions to the appropriate wells.

    • Add a fixed concentration of the D2 agonist Quinpirole (typically its EC80 concentration, which gives 80% of the maximal inhibitory effect) to all wells except the negative control.

    • Add a fixed concentration of Forskolin to all wells to stimulate cAMP production.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit (e.g., HTRF cAMP dynamic 2). This typically involves adding two reagents: a cAMP-d2 conjugate and an anti-cAMP cryptate conjugate.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader.

    • The signal is inversely proportional to the amount of cAMP produced.

    • Calculate the percentage of inhibition of the Quinpirole response at each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • The IC50 value represents the concentration of this compound required to inhibit 50% of the D2 receptor-mediated response, providing a measure of its functional antagonist potency.

Other Receptor Interactions: Muscarinic and Serotonergic Systems

In addition to its primary and secondary targets, this compound has been reported to interact with other GPCRs, notably muscarinic acetylcholine and serotonin receptors, contributing to its complex pharmacological profile and some of its side effects, such as dry mouth and blurred vision[3][15][16].

  • Muscarinic Receptors: this compound exhibits antagonist activity at muscarinic acetylcholine receptors[3][16]. This anticholinergic effect, common among first-generation antihistamines, contributes to its anti-emetic properties by blocking signaling in the vestibular and vomiting centers. However, it also accounts for side effects like dry mouth, urinary retention, and blurred vision[17].

  • Serotonin (5-HT) Receptors: Some studies indicate that this compound possesses antiserotonergic properties, likely through antagonism at 5-HT2 receptors[15]. This action may also contribute to its therapeutic effects in managing nausea and vertigo, as serotonin pathways are implicated in these processes.

Quantitative binding data for these interactions is less consistently reported than for H1 and D2 receptors, but they remain an important component of this compound's overall mechanism of action.

Intracellular Targets: Calmodulin Inhibition

Beyond cell surface receptors, this compound's polypharmacology extends to intracellular signaling proteins. Notably, its derivative, flunarizine, has been shown to be a competitive antagonist of calmodulin (CaM)[9]. Calmodulin is a ubiquitous and essential intracellular Ca²⁺ sensor that, upon binding Ca²⁺, modulates the activity of a vast array of enzymes, including phosphodiesterases, kinases, and phosphatases.

By binding to calmodulin, this compound and related compounds can prevent its activation by calcium, thereby inhibiting downstream Ca²⁺/CaM-dependent signaling pathways. This action is distinct from its blockade of Ca²⁺ entry through channels and represents an additional mechanism by which it can interfere with calcium-dependent cellular processes[9]. This may be particularly relevant in the brain, where CaM-dependent enzymes play critical roles in neurotransmission and plasticity.

Quantitative Data Summary

The affinity of this compound for its various molecular targets determines its potency and potential for on-target and off-target effects. The following table summarizes the available quantitative binding and functional data. It is important to note that values can vary significantly based on the specific experimental conditions, such as the radioligand used, tissue or cell source, and assay temperature.

Target Receptor/ProteinParameterValueSpecies/SystemReference
Dopamine D2 Receptor Ki13.2 nMRat[1]
Voltage-Gated Ca²⁺ Channel IC501.5 µMGuinea Pig Vestibular Hair Cells[18]
Histamine H1 Receptor KiData not consistently reported--
Muscarinic Receptors KiData not consistently reported--
Serotonin 5-HT2 Receptors KiData not consistently reported--
Calmodulin IC50Data not consistently reported--

Synthesis and Conclusion

This compound is a quintessential example of a polypharmacological agent. While its classification as a calcium channel blocker is accurate, it provides an incomplete picture of its molecular mechanism of action. This guide has systematically detailed the substantial evidence for this compound's engagement with multiple other targets, including potent antagonism at histamine H1 and dopamine D2 receptors, as well as interactions with muscarinic, serotonergic, and intracellular calmodulin systems.

This multi-target profile is a double-edged sword. The combined H1 antagonism and calcium channel blockade likely produce a synergistic effect in the treatment of vestibular disorders. Conversely, the potent D2 receptor antagonism is directly linked to the risk of severe extrapyramidal side effects. For drug development professionals, this compound serves as a compelling case study. Its chemical scaffold offers a starting point for designing more selective ligands, potentially separating the desired anti-vertigo effects from the undesirable D2-mediated side effects. Understanding the intricate details of its target engagement, as outlined in this guide, is the foundational step toward developing safer and more effective therapies for vestibular and neurological disorders.

References

Cinnarizine's Effect on Cerebral Blood Flow Regulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnarizine is a widely prescribed pharmaceutical agent, primarily known for its efficacy in managing vertigo and motion sickness.[1][2][3] Its therapeutic effects are deeply rooted in a multifaceted mechanism of action that significantly impacts cerebrovascular hemodynamics.[4] This technical guide provides an in-depth exploration of this compound's core mechanisms, focusing on its role as a calcium channel antagonist and its subsequent effects on cerebral blood flow, vasoreactivity, and rheological properties of blood. We will dissect the signaling pathways, present established experimental protocols for assessing its cerebrovascular effects, and summarize key quantitative data from pertinent studies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's neuropharmacological profile.

Introduction: Clinical Context and a Multifaceted Profile

This compound, a derivative of piperazine, is clinically utilized for a spectrum of vestibular disorders, including vertigo, tinnitus, and nausea associated with Ménière's disease, as well as for the prophylaxis of motion sickness.[2][3][5] While initially developed as an antihistamine, its therapeutic utility extends far beyond H1 receptor antagonism.[1][4][6] The molecule's lipophilic nature allows it to readily cross the blood-brain barrier, enabling it to exert direct effects on the cerebral vasculature.[7]

The primary mechanism underpinning its cerebrovascular effects is the blockade of voltage-gated calcium channels, which leads to a cascade of physiological responses crucial for regulating cerebral blood flow (CBF).[1][4] this compound is classified as a selective antagonist of T-type and L-type voltage-operated calcium channels.[1][7] This action is complemented by its effects on blood viscosity, further contributing to its role in managing conditions linked to insufficient cerebral circulation.[1][8]

Core Mechanism of Action: Calcium Channel Blockade in Vascular Smooth Muscle

The regulation of cerebral arterial tone is critically dependent on the intracellular concentration of calcium (Ca²⁺) in vascular smooth muscle cells (VSMCs). Influx of extracellular Ca²⁺ through voltage-gated calcium channels, particularly L-type and T-type, triggers the calcium-calmodulin pathway, leading to myosin light-chain kinase activation and subsequent vasoconstriction.

This compound exerts its primary vascular effect by selectively inhibiting this influx of Ca²⁺ into VSMCs.[1][9] This is not a direct vasodilatory action; rather, it is described as an "anti-vasoconstrictor" effect.[1] It selectively inhibits contractions stimulated by various spasmogens without interfering with the intrinsic myogenic tone of the smooth muscle cells.[1] By blocking these calcium channels, this compound prevents the signaling cascade that leads to muscle contraction, resulting in the relaxation of the vascular wall and an increase in the luminal diameter of cerebral arteries.[4][5][10]

G cluster_0 Vascular Smooth Muscle Cell Ca_channel L-type & T-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Open Relaxation Vasorelaxation Ca_channel->Relaxation Promotes Relaxation Calmodulin Calmodulin Ca_influx->Calmodulin Binds MLCK_inactive MLCK (Inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction Leads to This compound This compound This compound->Ca_channel Blocks

This compound's primary mechanism of action on vascular smooth muscle cells.

Impact on Cerebral Hemodynamics

This compound's influence on cerebral circulation is multifaceted, affecting basal blood flow, the blood's physical properties, and the dynamic responses of the vasculature.

Anti-Vasoconstrictor Activity and Basal Cerebral Blood Flow

By inhibiting calcium-dependent smooth muscle contraction, this compound effectively counters excessive vasoconstriction in the cerebral arteries.[1] This is particularly relevant in conditions where cerebral circulation is compromised, such as in certain types of vertigo or transient ischemic attacks.[1] Studies have shown that this compound can improve microcirculation in affected brain regions, such as the vestibular nuclei, leading to enhanced central vestibular function.[1] An in-vivo model demonstrated that this compound selectively increases blood flow to the lateral vestibular nucleus.[1]

Rheological Effects: Improving Blood Flow Dynamics

Beyond its direct action on blood vessels, this compound improves the rheological properties of blood. Increased blood viscosity is a significant factor that can impede flow, especially in microvessels.[1] this compound has been shown to decrease blood viscosity, an effect attributed to its ability to preserve the flexibility and deformability of red blood cells (RBCs).[1] This is thought to be achieved by blocking Ca²⁺ entry into ischemic RBCs, which helps maintain their structural integrity and ability to navigate through narrow capillaries.[1][7]

Methodologies for Assessing Cerebrovascular Effects

Evaluating the impact of a compound like this compound on cerebral blood flow requires specialized, non-invasive techniques. Transcranial Doppler (TCD) ultrasonography is a cornerstone methodology in this field.

Experimental Protocol: Transcranial Doppler (TCD) Ultrasonography

TCD is a non-invasive ultrasound technique used to measure the velocity and direction of blood flow in the major intracranial arteries in real-time.[11][12] It provides critical data on cerebrovascular hemodynamics.[13]

Objective: To quantify changes in cerebral blood flow velocity (CBFV) and pulsatility index (PI) in the middle cerebral artery (MCA) before and after administration of this compound.

Step-by-Step Methodology:

  • Subject Preparation:

    • Subjects should be in a resting, supine position in a quiet, dimly lit room for at least 15 minutes to establish baseline hemodynamic stability.

    • Continuous monitoring of heart rate, blood pressure, and end-tidal CO₂ is recommended as these variables can influence CBFV.

  • Probe and Equipment:

    • A 2-MHz pulsed-wave Doppler transducer is used for TCD examinations, as this frequency allows for adequate penetration of the skull.[12][13]

    • The transducer is placed on the transtemporal acoustic window, located just superior to the zygomatic arch.

  • Vessel Identification (Middle Cerebral Artery - MCA):

    • The MCA is typically insonated at a depth of 45-65 mm.

    • Identification is confirmed by the direction of blood flow (towards the probe), its response to contralateral carotid artery compression (flow diminishes or reverses), and its characteristic spectral waveform.

  • Baseline Data Acquisition:

    • Once a stable MCA signal is obtained, record at least 30 consecutive cardiac cycles.

    • Key parameters to measure include:

      • Peak Systolic Velocity (PSV): The highest velocity during the cardiac cycle.[11]

      • End-Diastolic Velocity (EDV): The lowest velocity at the end of diastole.[11]

      • Mean Flow Velocity (MFV): The time-averaged velocity over the cardiac cycle.[11]

      • Pulsatility Index (PI): Calculated as (PSV - EDV) / MFV. The PI reflects the resistance of the downstream vascular bed; a lower PI generally indicates vasodilation.[13][14]

  • Drug Administration:

    • Administer a standardized oral dose of this compound (e.g., 25 mg or 75 mg).

  • Post-Administration Monitoring:

    • Repeat TCD measurements at specified time intervals post-administration (e.g., 30, 60, 90, and 120 minutes) to capture the pharmacokinetic and pharmacodynamic profile of the drug.

    • Ensure the probe position and angle of insonation are kept consistent across all measurements to ensure data validity.

  • Data Analysis:

    • Compare the mean values of MFV and PI at each post-administration time point to the baseline values.

    • A significant decrease in PI and an increase or stable MFV would suggest a reduction in cerebrovascular resistance, consistent with vasodilation. A decrease in MFV can also occur due to vasodilation.[15]

Experimental workflow for a Transcranial Doppler (TCD) study.

Quantitative Evidence of this compound's Effects

While specific, large-scale TCD studies focusing solely on this compound's effect on CBF metrics in healthy volunteers are not abundant in recent literature, the established mechanism of action allows for predictable outcomes. The primary literature supports its role in improving cerebral circulation through vasodilation and rheological improvements.[1][16]

ParameterExpected Change with this compoundRationaleSupporting Evidence
Mean Flow Velocity (MFV) Variable (May Increase or Decrease)MFV is a function of both blood flow and vessel diameter. Vasodilation (increased diameter) can sometimes lead to a decrease in velocity even if total flow increases.[15]This compound is known to dilate cerebral blood vessels.[4][16]
Pulsatility Index (PI) DecreaseA decrease in PI reflects a reduction in downstream cerebrovascular resistance, which is a direct consequence of vasodilation.[13][14]The anti-vasoconstrictor action of this compound reduces arterial tone.[1]
Blood Viscosity DecreaseThis compound preserves the flexibility of red blood cells, making blood less viscous and improving its flow characteristics.[1][7]Studies have shown this compound decreases blood viscosity in patients with ischemic diseases.[1]

Conclusion for the Research Professional

This compound's impact on cerebral blood flow regulation is a direct consequence of its well-defined pharmacological actions. Its primary role as a calcium channel blocker provides a potent anti-vasoconstrictor effect, leading to the relaxation of cerebral arteries. This is complemented by a beneficial modification of blood rheology, which collectively serves to enhance cerebral perfusion. For researchers in drug development, this compound serves as a classic example of how targeted ion channel modulation can be leveraged to influence regional hemodynamics. The use of non-invasive techniques like Transcranial Doppler ultrasonography provides a robust and reliable method for quantifying these effects in both preclinical and clinical settings, offering valuable insights into the drug's mechanism and therapeutic potential for cerebrovascular and vestibular disorders.

References

Investigating the Antiserotoninergic Effects of Cinnarizine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cinnarizine, a piperazine derivative, is a widely prescribed therapeutic agent for vestibular disorders and motion sickness. Its clinical efficacy is attributed to a multifaceted pharmacological profile that includes antihistaminic, calcium channel blocking, and antidopaminergic activities.[1][2] An often-understated yet significant component of its mechanism of action is its antiserotoninergic effects, primarily mediated through the antagonism of serotonin 5-HT2 receptors.[3] This technical guide provides an in-depth exploration of the antiserotoninergic properties of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for investigating these effects. This document delves into the molecular pharmacology of this compound, presents detailed protocols for in vitro characterization, and proposes an in vivo model to assess its functional antagonism of the serotonergic system.

Introduction: The Serotonergic System and the Role of this compound

The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neurotransmitter network that modulates a vast array of physiological and psychological processes, including mood, cognition, sleep, and gastrointestinal function.[4] The diverse actions of serotonin are mediated by at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[5] The 5-HT2 receptor family, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, is of particular interest in neuropsychopharmacology as they are implicated in conditions such as depression, psychosis, and anxiety.[4]

This compound's therapeutic utility, particularly in managing nausea and vomiting, is partly linked to its ability to interfere with serotonergic signaling.[6] Understanding the specifics of this interaction is critical for a complete comprehension of its pharmacological profile and for the potential identification of new therapeutic applications. This guide will equip researchers with the foundational knowledge and practical methodologies to rigorously investigate the antiserotoninergic effects of this compound.

Molecular Pharmacology of this compound at Serotonin Receptors

This compound's engagement with the serotonergic system is primarily characterized by its antagonist activity at 5-HT2 receptors. While a comprehensive screening across all 5-HT receptor subtypes is not extensively documented in publicly available literature, existing data points to a notable interaction with the 5-HT2 subtype.

Receptor Binding Affinity

The affinity of a ligand for its receptor is a fundamental parameter in pharmacology, typically quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. Based on available in vivo data, this compound exhibits a Ki of 0.32 µM for the 5-HT2 receptor.[3]

Table 1: Binding Affinity of this compound for the 5-HT2 Receptor

Receptor SubtypeLigandKi (µM)Source
5-HT2This compound0.32 (in vivo)[3]

This micromolar affinity suggests a moderate but pharmacologically relevant interaction with 5-HT2 receptors. To provide a more complete profile of this compound's serotonergic activity, further investigation across a broader panel of 5-HT receptor subtypes is warranted.

In Vitro Methodologies for Characterizing Antiserotoninergic Effects

A thorough in vitro characterization is the cornerstone of understanding a compound's pharmacological properties. The following sections provide detailed protocols for two essential assays to quantify the antiserotoninergic effects of this compound.

Radioligand Binding Assay: Quantifying Receptor Affinity

Radioligand binding assays are a robust and sensitive method to determine the affinity of a test compound for a specific receptor.[7] This is achieved by measuring the displacement of a radioactively labeled ligand by the unlabeled test compound.

Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., Mianserin or Ketanserin).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates and a microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to achieve a range of final assay concentrations.

    • Dilute the [³H]-Ketanserin in assay buffer to a final concentration close to its Kd value.

    • Prepare the non-specific binding control at a concentration at least 100-fold higher than the radioligand concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, [³H]-Ketanserin, and the receptor membrane preparation.

    • Non-specific Binding Wells: Add the non-specific binding control, [³H]-Ketanserin, and the receptor membrane preparation.

    • Test Compound Wells: Add the serially diluted this compound solutions, [³H]-Ketanserin, and the receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand. Wash the filters several times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 1: Radioligand Binding Assay Workflow

RadioligandBindingWorkflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents (Radioligand, this compound, Membranes) Incubation Incubate Plate (Total, Non-specific, & Test Compound Wells) Reagents->Incubation Setup 96-well plate Filtration Filtration & Washing Incubation->Filtration Separate bound/ free radioligand Counting Scintillation Counting Filtration->Counting Measure radioactivity Analysis Data Analysis (IC50 & Ki Calculation) Counting->Analysis Quantify binding

A schematic of the radioligand binding assay workflow.

Calcium Flux Assay: Assessing Functional Antagonism

The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[8] A calcium flux assay provides a functional readout of receptor activation and can be used to determine the potency of an antagonist in blocking this response.

Experimental Protocol: Calcium Flux Assay for 5-HT2A Receptor Antagonism

Objective: To determine the functional antagonist potency (IC50) of this compound at the human 5-HT2A receptor.

Materials:

  • Cell Line: A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar indicator.

  • Agonist: Serotonin (5-HT) or a selective 5-HT2A agonist like DOI (2,5-dimethoxy-4-iodoamphetamine).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • A fluorescence microplate reader with kinetic reading capabilities and liquid handling.

Procedure:

  • Cell Culture and Plating: Culture the 5-HT2A expressing cells to an appropriate confluency and seed them into the microplates. Allow the cells to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and a mild detergent like Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.

  • Compound Preparation and Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Wash the cells to remove excess dye and add the this compound dilutions to the respective wells.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) to allow this compound to bind to the receptors.

  • Agonist Stimulation and Fluorescence Reading:

    • Prepare the 5-HT or DOI agonist solution at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in the fluorescence reader and initiate the kinetic read, measuring the baseline fluorescence.

    • Using the instrument's liquid handler, add the agonist solution to all wells.

    • Continue to measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Diagram 2: Calcium Flux Assay Workflow

CalciumFluxWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellPlating Cell Plating DyeLoading Dye Loading CellPlating->DyeLoading PreIncubation Pre-incubation with this compound DyeLoading->PreIncubation Stimulation Agonist Stimulation & Fluorescence Reading PreIncubation->Stimulation DataAnalysis Data Analysis (IC50 Calculation) Stimulation->DataAnalysis

A schematic of the calcium flux assay workflow.

In Vivo Assessment of Antiserotoninergic Activity

In vivo models are essential for understanding the physiological consequences of a drug's action. The head-twitch response (HTR) in mice is a well-established and quantifiable behavioral model that is selectively mediated by the activation of 5-HT2A receptors.[9][10] Antagonism of this response provides strong evidence of in vivo 5-HT2A receptor blockade.

The Head-Twitch Response (HTR) Model

The HTR is a rapid, rotational movement of the head that can be induced by 5-HT2A receptor agonists such as DOI.[7] The frequency of these twitches is a direct measure of 5-HT2A receptor activation.

Proposed Experimental Protocol: Investigating the Effect of this compound on DOI-Induced Head-Twitch Response in Mice

Objective: To determine if this compound can antagonize the 5-HT2A receptor-mediated head-twitch response induced by DOI in mice.

Animals: Male C57BL/6J mice are commonly used for this assay.

Materials:

  • Agonist: DOI hydrochloride.

  • Test Compound: this compound hydrochloride.

  • Vehicle: A suitable vehicle for dissolving both DOI and this compound (e.g., saline or a small percentage of DMSO in saline).

  • Observation Chambers: Clear cylindrical chambers for individual housing and observation of the mice.

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Drug Administration:

    • Administer this compound (e.g., 5, 10, and 20 mg/kg, intraperitoneally - i.p.) or its vehicle. The selection of these doses is informed by previous studies investigating the in vivo effects of this compound in rodents.[11]

    • After a pre-treatment time (e.g., 30 minutes), administer DOI (e.g., 2.5 mg/kg, i.p.) or its vehicle. This dose of DOI is known to induce a robust HTR.[12]

  • Observation and Scoring:

    • Immediately after DOI administration, begin observing the mice and count the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side movement of the head that is distinct from grooming or exploratory behavior.

    • Scoring can be done by trained observers who are blind to the treatment conditions.

  • Data Analysis:

    • Compare the number of head twitches in the this compound-treated groups to the DOI-only control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in the number of head twitches in the this compound-treated groups would indicate in vivo 5-HT2A receptor antagonism.

Diagram 3: In Vivo Head-Twitch Response Experimental Workflow

HTRWorkflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Collection & Analysis Acclimation Acclimation of Mice CinnarizineAdmin This compound Administration (i.p.) Acclimation->CinnarizineAdmin DOIAdmin DOI Administration (i.p.) CinnarizineAdmin->DOIAdmin 30 min pre-treatment Observation Observation & Head-Twitch Counting DOIAdmin->Observation Immediate observation DataAnalysis Statistical Analysis Observation->DataAnalysis

A schematic of the proposed in vivo head-twitch response experiment.

Conclusion and Future Directions

This technical guide has outlined the key aspects of this compound's antiserotoninergic effects and provided detailed methodologies for their investigation. The available evidence points to a moderate but significant antagonism of 5-HT2 receptors, which likely contributes to its overall pharmacological profile.

For a more complete understanding, future research should focus on:

  • Comprehensive Receptor Profiling: Conducting radioligand binding assays across a wider panel of 5-HT receptor subtypes to determine the selectivity profile of this compound.

  • In Vivo Target Engagement: Utilizing techniques such as ex vivo autoradiography or positron emission tomography (PET) to directly measure 5-HT2A receptor occupancy by this compound in the brain.

  • Behavioral Pharmacology: Exploring the functional consequences of this compound's antiserotoninergic activity in other behavioral models relevant to the 5-HT2A receptor, such as models of psychosis or cognitive function.

By employing the methodologies outlined in this guide, researchers can further elucidate the intricate pharmacology of this compound and potentially uncover novel therapeutic avenues for this established drug.

References

A Technical Guide to the Cellular Pathways Affected by Cinnarizine in Neuronal Models

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Cinnarizine, a diphenylmethylpiperazine derivative, is a widely prescribed medication for vestibular disorders and motion sickness.[1][2][3] Its therapeutic efficacy is rooted in a multifaceted mechanism of action that extends beyond simple antihistaminic effects. In neuronal systems, this compound modulates a complex network of cellular pathways, primarily through its potent antagonism of voltage-gated calcium channels, but also via interactions with key neurotransmitter receptors.[1][4][5][6] This guide provides an in-depth exploration of these pathways, offering field-proven experimental protocols to dissect this compound's neuronal effects. We will delve into its impact on calcium homeostasis, dopamine and histamine signaling, and discuss the consequential downstream effects on neuronal function and viability. The methodologies presented herein are designed to provide robust, reproducible data, enabling researchers to further elucidate the neuropharmacological profile of this compound and similar compounds.

Introduction: The Multifaceted Neuropharmacology of this compound

Initially synthesized in 1955 by Janssen Pharmaceutica, this compound was developed as a first-generation antihistamine.[5][7] Its clinical utility in managing vertigo and motion sickness is attributed to its ability to interfere with signal transmission between the inner ear's vestibular apparatus and the hypothalamus's vomiting center.[2][4] However, its pharmacological profile is considerably more complex. This compound is a potent blocker of L-type and T-type voltage-gated calcium channels (VGCCs) and also exhibits antagonist activity at dopamine D2 and histamine H1 receptors.[1][4][5][6] This polypharmacology is responsible for both its therapeutic effects and certain side effects, such as drug-induced parkinsonism.[4][8][9] Understanding the intricate interplay of these affected pathways is critical for optimizing its therapeutic use and for the development of next-generation compounds with improved selectivity and safety profiles.

Core Mechanistic Pathways in Neuronal Models

This compound's influence on neuronal function is primarily mediated through three distinct but interconnected pathways.

Primary Pathway: Voltage-Gated Calcium Channel Blockade

The most significant action of this compound in the central nervous system is the blockade of voltage-gated calcium channels, particularly T-type and L-type channels.[1][4][5] Calcium ions (Ca²⁺) are critical second messengers in neurons, regulating processes from neurotransmitter release to gene expression. By inhibiting Ca²⁺ influx, this compound dampens neuronal excitability.[10] This is particularly relevant in the vestibular system, where it reduces the over-reactivity of vestibular hair cells that send motion and balance information to the brain.[4][5]

Recent evidence also suggests that at pharmacologically relevant concentrations, this compound may inhibit pressure-activated potassium (K⁺) currents in vestibular hair cells, providing an alternative mechanism for dampening vestibular signals.[4]

G cluster_0 Neuronal Membrane cluster_1 Intracellular Space VGCC L-type & T-type Ca²⁺ Channels Ca_ion Ca²⁺ VGCC->Ca_ion Influx K_Channel K⁺ Channels K_ion K⁺ K_Channel->K_ion Efflux Excitability Neuronal Excitability Ca_ion->Excitability Drives NT_Release Neurotransmitter Release Ca_ion->NT_Release Triggers Dampening Dampened Vestibular Signaling Excitability->Dampening Reduced NT_Release->Dampening Reduced This compound This compound This compound->VGCC Blocks This compound->K_Channel Inhibits

Figure 1: this compound's primary mechanism involves blocking Ca²⁺ influx through L- and T-type channels.

Modulation of Neurotransmitter Systems

Beyond its effects on ion channels, this compound is a known antagonist of both dopamine D2 and histamine H1 receptors.[4][11][12]

  • Dopamine D2 Receptor Antagonism: this compound's blockade of D2 receptors in the striatum is a significant contributor to its side-effect profile, particularly the risk of drug-induced parkinsonism, which can manifest as tremors, rigidity, and akathisia.[4][9] This action underscores the drug's ability to cross the blood-brain barrier and directly interfere with dopaminergic neurotransmission.[13] Studies have shown that this compound treatment can lead to reduced presynaptic dopamine levels and alterations in its vesicular transport.

  • Histamine H1 Receptor Antagonism: As a first-generation antihistamine, this compound readily crosses the blood-brain barrier and blocks H1 receptors.[7][12] This action is central to its antiemetic and sedative properties, helping to alleviate the nausea and vomiting associated with motion sickness.[3][10] The blockade of H1 receptors interferes with the action of histamine in the brainstem's vomiting center.[2]

G cluster_Dopa Dopaminergic Synapse cluster_Hista Histaminergic Synapse This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes H1R Histamine H1 Receptor This compound->H1R Antagonizes Dopa_Signal Dopaminergic Signaling D2R->Dopa_Signal Activates Parkinsonism Extrapyramidal Side Effects (e.g., Parkinsonism) Dopa_Signal->Parkinsonism Modulates Motor Control (Blockade leads to...) Hista_Signal Histaminergic Signaling (in Vomiting Center) H1R->Hista_Signal Activates Nausea Reduced Nausea & Vomiting Hista_Signal->Nausea Mediates Sickness (Blockade leads to...)

Figure 2: this compound antagonizes D2 and H1 receptors, leading to side effects and therapeutic actions.

Effects on Neuronal Viability and Neuroprotection

The impact of this compound on neuronal health is complex. While high doses or chronic use can be associated with neurotoxicity, primarily through D2 receptor antagonism, some studies suggest potential neuroprotective effects under specific conditions.[2][14] For example, in SH-SY5Y neuroblastoma cells, this compound demonstrated protective effects against cell damage induced by toxins like lactacystin or rotenone.[14] This neuroprotection may be linked to its ability to modulate calcium homeostasis and reduce excitotoxicity. However, other studies have pointed to potential negative effects on hippocampal morphology and memory, indicating a dose- and context-dependent effect.[2]

Experimental Framework for Elucidating this compound's Effects

To rigorously investigate the cellular pathways affected by this compound, a multi-assay approach is essential. The following protocols provide a validated framework for this purpose.

Protocol: Assessing Calcium Influx Dynamics via Ratiometric Calcium Imaging

Rationale: Calcium imaging is a direct method to visualize the effects of this compound on voltage-gated calcium channel activity in real-time.[15][16] Using a ratiometric dye like Fura-2 AM allows for more accurate quantification of intracellular calcium concentration ([Ca²⁺]i) by minimizing artifacts from uneven dye loading or cell thickness.[17] This assay directly validates this compound's primary mechanism of action.

Methodology:

  • Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass-bottom dishes coated with an appropriate substrate (e.g., Poly-D-Lysine). Culture until they form a semi-confluent monolayer with established processes.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical solution consists of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).[17]

    • Aspirate the culture medium and wash the cells gently with the salt solution.

    • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.[18]

  • Wash and De-esterification:

    • Wash the cells twice with the salt solution to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Perfuse the cells with the salt solution.

    • Excite the cells alternately at 340 nm and 380 nm, and capture the emission at 510 nm.[17]

  • Experimental Procedure:

    • Establish a stable baseline fluorescence ratio for 2-5 minutes.

    • Apply a depolarizing stimulus, such as a high concentration of potassium chloride (e.g., 50 mM KCl), to open voltage-gated calcium channels and record the resultant increase in the 340/380 ratio.

    • Wash out the KCl and allow the cells to return to baseline.

    • Perfuse the cells with a known concentration of this compound for 5-10 minutes.

    • Re-apply the KCl stimulus in the presence of this compound and record the response.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • Quantify the peak amplitude of the calcium response to KCl in the absence and presence of this compound. A significant reduction in the peak amplitude indicates blockade of VGCCs.

Figure 3: Workflow for assessing this compound's effect on calcium influx using ratiometric imaging.

Protocol: Quantifying Dopamine D2 Receptor Occupancy via Radioligand Binding Assay

Rationale: A competitive radioligand binding assay is the gold standard for determining a drug's affinity for a specific receptor. This protocol allows for the quantification of this compound's ability to displace a known D2 receptor radioligand, thereby providing its binding affinity (Ki).[19] This is crucial for understanding the molecular basis of its dopaminergic side effects.[8][9]

Methodology:

  • Membrane Preparation:

    • Homogenize tissue from a brain region rich in D2 receptors (e.g., striatum) or cells engineered to express D2 receptors (e.g., HEK293-D2R) in ice-cold lysis buffer.[20]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[20]

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, a selective D2 radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodobenzamide), and assay buffer.[9][21]

    • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known D2 antagonist (e.g., unlabeled Haloperidol) to saturate all specific binding sites.[22]

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound (typically a serial dilution).

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[20]

  • Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[20]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Protocol: Evaluating Neuronal Viability via MTT Assay

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23] This assay is essential for determining whether this compound exhibits protective or toxic effects on neuronal cells at various concentrations and exposure times.[14][24][25]

Methodology:

  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.[26]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture medium.

    • Replace the existing medium with the this compound-containing medium. Include vehicle-only wells as a negative control and a known neurotoxin as a positive control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[23]

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization:

    • Carefully aspirate the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23][26]

    • Mix gently on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well using a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).[23]

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium + MTT + solubilizer) from all readings.

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot cell viability (%) against this compound concentration to generate a dose-response curve and determine the EC₅₀ (neuroprotective) or IC₅₀ (neurotoxic) value.

Data Synthesis and Interpretation

A comprehensive understanding of this compound's neuronal effects requires synthesizing data from multiple assays. The table below provides a framework for summarizing key quantitative data points.

Target Pathway Experimental Assay Key Parameter Expected Effect of this compound Reference Value (Example)
Calcium Signaling Ratiometric Calcium Imaging% Inhibition of KCl-evoked Ca²⁺ influxDose-dependent decreaseIC₅₀: 1.5 µM (in vestibular hair cells)[13]
Dopaminergic System D2 Radioligand BindingKi (nM)Competitive bindingKi: ~22 nM[4]
Histaminergic System H1 Radioligand BindingKi (nM)Competitive bindingHigh affinity (specific value varies)[4]
Neuronal Viability MTT Assay% Change in ViabilityContext-dependent (protective or toxic)Protective at 1-100 µM vs. Rotenone[14]

Interpretation: By correlating the concentration-response curves from these assays, researchers can build a comprehensive pharmacological profile. For example, one can determine if the concentrations at which this compound blocks calcium channels overlap with those that cause D2 receptor antagonism or cytotoxicity. This integrated approach is crucial for predicting both therapeutic efficacy and potential adverse effects.

Conclusion and Future Directions

This compound's activity in neuronal models is a clear example of polypharmacology, impacting pathways crucial for neuronal excitability, neurotransmission, and cell survival. Its primary mechanism, the blockade of voltage-gated calcium channels, is supplemented by significant antagonist activity at D2 and H1 receptors.[1][4][5] While this multifaceted action is beneficial for treating vestibular disorders, it also presents challenges, such as the risk of extrapyramidal side effects.[4][8]

Future research should focus on:

  • Subtype Selectivity: Investigating the selectivity of this compound for different subtypes of calcium channels and dopamine receptors to better understand its therapeutic and side-effect profiles.

  • Downstream Signaling: Exploring the downstream consequences of pathway modulation, such as effects on gene transcription, protein expression, and synaptic plasticity.

  • Advanced Models: Utilizing more complex models, such as brain organoids or in vivo imaging in animal models, to study the effects of this compound on intact neural circuits.[27]

The experimental frameworks provided in this guide offer a robust starting point for researchers to further dissect the complex neuropharmacology of this compound, paving the way for the development of safer and more effective therapies for neurological and vestibular disorders.

References

The Anti-Asthmatic Potential of Cinnarizine: A Mechanistic Exploration for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Re-evaluating a Known Molecule for a Prevalent Disease

Asthma, a chronic inflammatory disease of the airways, continues to present significant challenges in therapeutic management. The complex interplay of bronchoconstriction, airway inflammation, and remodeling necessitates a multi-faceted pharmacological approach. While current treatments have improved patient outcomes, the search for novel, effective, and safe anti-asthmatic agents is perpetual. This technical guide delves into the compelling, albeit historically under-explored, anti-asthmatic properties of Cinnarizine. Known primarily for its use in treating vertigo and motion sickness, this compound possesses a unique pharmacological profile as both a calcium channel blocker and a histamine H1 receptor antagonist, positioning it as a molecule of interest for asthma research and development. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the scientific rationale, mechanistic pathways, and experimental frameworks for investigating this compound as a potential anti-asthmatic agent.

The Pathophysiological Landscape of Asthma: A Rationale for Dual-Target Intervention

Asthma is characterized by three primary pathological features:

  • Bronchoconstriction: The acute narrowing of the airways due to the contraction of airway smooth muscle (ASM).

  • Airway Inflammation: The infiltration and activation of immune cells, particularly eosinophils, mast cells, and T-helper 2 (Th2) lymphocytes.

  • Airway Remodeling: Long-term structural changes in the airways, including smooth muscle hypertrophy and subepithelial fibrosis.

At the cellular level, these processes are driven by a complex network of signaling pathways. Two key players in this network are intracellular calcium (Ca2+) and histamine.

  • The Central Role of Calcium Signaling: An increase in intracellular Ca2+ concentration is a critical trigger for ASM contraction[1][2]. Agonists such as acetylcholine and leukotrienes, which are abundant in the asthmatic airway, induce the release of Ca2+ from intracellular stores and promote its influx from the extracellular space, leading to bronchoconstriction[3][4].

  • The Inflammatory Cascade Initiated by Histamine: Released from activated mast cells, histamine is a potent mediator of allergic inflammation. Through its binding to H1 receptors on various cells, it contributes to bronchoconstriction, increased vascular permeability, and the recruitment of inflammatory cells into the airways[5][6].

This compound's dual antagonism of both Ca2+ channels and H1 receptors provides a strong theoretical foundation for its potential efficacy in asthma, by concurrently targeting both the bronchoconstrictive and inflammatory arms of the disease.

The Pharmacological Profile of this compound

This compound is a piperazine derivative with a well-established safety profile in humans for other indications[7]. Its primary mechanisms of action relevant to asthma are:

  • Calcium Channel Blockade: this compound acts as a selective antagonist of T-type voltage-operated calcium channels[8]. It inhibits the influx of calcium into smooth muscle cells, thereby attenuating their contractile response to various stimuli[9][10].

  • Histamine H1 Receptor Antagonism: this compound is a first-generation antihistamine that competitively blocks H1 receptors, thereby mitigating the pro-inflammatory and bronchoconstrictive effects of histamine[8][9].

Additionally, some reports suggest that this compound may possess other activities, including dopamine D2 receptor antagonism, which is primarily associated with its side-effect profile, and potential, though less characterized, phosphodiesterase inhibitory effects[11][12].

Mechanistic Insights into this compound's Anti-Asthmatic Effects

Recent preclinical evidence has begun to elucidate the specific mechanisms by which this compound may exert its anti-asthmatic effects. A pivotal study by Mahgoub et al. (2015) in an ovalbumin (OVA)-induced rat model of asthma demonstrated that this compound treatment led to significant improvements in several key asthma-related parameters[13][14].

Attenuation of Airway Inflammation

The inflammatory cascade in allergic asthma is predominantly driven by a Th2-type immune response, characterized by the production of cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). These cytokines orchestrate the key features of allergic inflammation, including IgE production, eosinophil recruitment and survival, and mucus hypersecretion.

This compound has been shown to modulate this inflammatory response through several mechanisms:

  • Reduction of Pro-inflammatory Cytokines: In the OVA-induced asthma model, this compound significantly reduced the levels of the pro-inflammatory cytokines TNF-α and IL-5 in lung tissue[13][14]. The reduction in IL-5 is particularly noteworthy, as this cytokine is a key driver of eosinophilic inflammation.

  • Inhibition of IgE Production: this compound treatment resulted in a significant decrease in serum levels of total IgE, the central antibody involved in the allergic response[13][14].

  • Suppression of Eosinophil Infiltration: The study also demonstrated a marked reduction in the infiltration of eosinophils into the bronchoalveolar lavage fluid (BALF) of this compound-treated animals[13][15]. This effect is likely a downstream consequence of the reduced levels of IL-5 and other chemoattractants.

The anti-inflammatory effects of this compound are likely mediated, at least in part, through the modulation of key transcription factors. As an H1-receptor antagonist, this compound can interfere with histamine-induced activation of the NF-κB pathway , a central regulator of inflammatory gene expression[8][16]. By inhibiting NF-κB, this compound can suppress the transcription of genes encoding pro-inflammatory cytokines and adhesion molecules.

Furthermore, the Th2 response is critically dependent on the transcription factor GATA-3 . While a direct link between this compound and GATA-3 has not been established, the significant reduction in Th2 cytokines (like IL-5) suggests a potential upstream regulatory role that warrants further investigation[3][14].

Signaling Pathway: this compound's Proposed Anti-Inflammatory Mechanism

G Allergen Allergen MastCell Mast Cell Allergen->MastCell Activates Histamine Histamine MastCell->Histamine Releases H1R H1 Receptor Histamine->H1R Binds PLC PLC H1R->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 NFkB NF-κB Activation PIP2->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-5) NFkB->Cytokines Upregulates Eosinophil Eosinophil Infiltration Cytokines->Eosinophil Promotes This compound This compound This compound->H1R Blocks

Caption: this compound's antagonism of the H1 receptor is proposed to inhibit the NF-κB pathway, reducing pro-inflammatory cytokine production and subsequent eosinophil infiltration.

Amelioration of Bronchoconstriction and Airway Hyperresponsiveness

This compound's ability to block calcium channels in smooth muscle provides a direct mechanism for its bronchodilatory effects. By preventing the influx of Ca2+ into ASM cells, this compound can attenuate the contractile response to various bronchoconstrictors present in the asthmatic airway, such as histamine and leukotrienes.

In the OVA-induced asthma model, this compound treatment led to a significant improvement in respiratory function, as evidenced by the restoration of tidal volume and peak expiratory flow rate towards normal levels[13][14]. This suggests that this compound can effectively reduce airway obstruction in an asthma-like condition.

An in vitro study on guinea pig tracheal smooth muscle demonstrated that this compound could inhibit the contractile response to antigen challenge. The same study also showed that this compound inhibited Ca2+-induced contraction in potassium-depolarized tracheal smooth muscle, further supporting its role as a calcium antagonist in the airways[15]. Interestingly, this study suggested that this compound's primary anti-allergic action in this model was through direct antagonism of mediators and calcium channels in the smooth muscle, rather than by preventing mediator release from mast cells[15].

Signaling Pathway: this compound's Proposed Bronchodilatory Mechanism

G Agonist Bronchoconstrictor (e.g., Histamine, Leukotrienes) Receptor ASM Receptor Agonist->Receptor Activates CaChannel Voltage-gated Ca2+ Channel Receptor->CaChannel Depolarizes membrane, opens channel CaInflux Ca2+ Influx CaChannel->CaInflux Contraction Airway Smooth Muscle Contraction CaInflux->Contraction Triggers This compound This compound This compound->CaChannel Blocks

Caption: this compound's blockade of voltage-gated Ca2+ channels in airway smooth muscle is proposed to inhibit Ca2+ influx, thereby preventing bronchoconstriction.

Reduction of Oxidative Stress

Chronic inflammation in the asthmatic airway is associated with increased oxidative stress, which can further exacerbate inflammation and contribute to airway remodeling. The study by Mahgoub et al. (2015) also investigated the effect of this compound on markers of oxidative and nitrosative stress. Their findings indicated that this compound administration restored the levels of the antioxidant enzyme superoxide dismutase (SOD) and reduced glutathione (GSH) in lung tissue, while also normalizing the levels of nitric oxide end products (NOx)[13][14]. This suggests that this compound may have a protective effect against oxidative damage in the asthmatic lung.

Experimental Framework for Evaluating this compound's Anti-Asthmatic Properties

To further validate and expand upon the existing findings, a robust experimental framework is essential. The following outlines a detailed methodology for assessing the anti-asthmatic potential of this compound in a preclinical setting.

In Vivo Evaluation: The Ovalbumin-Induced Murine Model of Allergic Asthma

The ovalbumin (OVA)-induced asthma model in mice is a well-established and widely used model that recapitulates many of the key features of human allergic asthma, including airway hyperresponsiveness, eosinophilic inflammation, and increased IgE levels[17][18].

Experimental Workflow: OVA-Induced Murine Asthma Model

G Sensitization Sensitization (Day 0 & 14) OVA + Alum i.p. Challenge Challenge (Day 21-25) Aerosolized OVA Sensitization->Challenge Assessment Assessment (Day 26) AHR, BALF, Histology, etc. Challenge->Assessment Treatment Treatment (Concurrent with Challenge) This compound or Vehicle Treatment->Challenge

Caption: A typical workflow for evaluating this compound in an OVA-induced murine model of allergic asthma.

Detailed Protocol:

  • Animals: 6-8 week old female BALB/c mice are recommended due to their propensity to develop a strong Th2-type immune response.

  • Sensitization: On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL sterile phosphate-buffered saline (PBS). A control group should receive i.p. injections of alum in PBS only.

  • Drug Preparation and Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Based on previous studies, a dose range of 10-30 mg/kg can be explored. Administer this compound or vehicle via oral gavage or i.p. injection daily, starting one day before the first challenge and continuing throughout the challenge period. A positive control group treated with an appropriate dose of dexamethasone should be included.

  • Airway Challenge: From day 21 to day 25, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes each day using an ultrasonic nebulizer. The control group should be challenged with aerosolized PBS.

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, assess AHR to increasing concentrations of methacholine (0-50 mg/mL) using either invasive plethysmography (measuring lung resistance and dynamic compliance) or non-invasive whole-body plethysmography (measuring enhanced pause - Penh).

  • Sample Collection: Following AHR measurement, euthanize the mice and collect blood via cardiac puncture for serum IgE analysis. Perform bronchoalveolar lavage (BAL) by instilling and retrieving PBS into the lungs to collect BAL fluid (BALF). Finally, perfuse and harvest the lungs for histological and biochemical analyses.

  • Analysis of BALF: Perform total and differential cell counts on the BALF to quantify the number of eosinophils, neutrophils, lymphocytes, and macrophages. Centrifuge the BALF and store the supernatant for cytokine analysis (IL-4, IL-5, IL-13, TNF-α) using ELISA or multiplex assays.

  • Histological Analysis: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia.

  • Lung Homogenate Analysis: Homogenize the remaining lung tissue to measure cytokine levels, oxidative stress markers (SOD, GSH, NOx), and for molecular analyses such as Western blotting or qPCR to investigate the expression of proteins and genes related to inflammatory signaling pathways (e.g., NF-κB, GATA-3).

  • Serum IgE Measurement: Determine the levels of total and OVA-specific IgE in the serum using ELISA.

In Vitro Mechanistic Studies

To complement the in vivo data, in vitro studies using relevant human cell types are crucial to confirm the direct effects of this compound and to further elucidate its mechanisms of action.

  • Human Airway Smooth Muscle (ASM) Cells:

    • Contraction Assays: Isolate human bronchial rings from surgical resection tissue and mount them in an organ bath. Measure the effect of this compound on the contractile response to various agonists, including histamine, methacholine, and leukotriene D4.

    • Calcium Imaging: Culture primary human ASM cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2). Use live-cell imaging to visualize the effect of this compound on agonist-induced intracellular calcium transients.

  • Human Mast Cells:

    • Degranulation Assays: Use a human mast cell line (e.g., HMC-1) or primary human mast cells derived from cord blood. Sensitize the cells with human IgE and then challenge them with an anti-IgE antibody to induce degranulation. Measure the release of β-hexosaminidase or histamine into the supernatant in the presence and absence of this compound.

  • Human Eosinophils:

    • Chemotaxis Assays: Isolate eosinophils from the peripheral blood of allergic donors. Use a Boyden chamber assay to assess the effect of this compound on eosinophil migration towards chemoattractants such as eotaxin (CCL11) and IL-5.

    • Survival Assays: Culture isolated eosinophils in the presence of IL-5 to promote their survival. Evaluate the ability of this compound to induce eosinophil apoptosis using flow cytometry with Annexin V and propidium iodide staining.

Data Presentation and Interpretation

To facilitate the interpretation and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Summary of Expected Outcomes in the OVA-Induced Murine Asthma Model

Parameter Asthma Control (Vehicle) This compound Treatment Dexamethasone (Positive Control) Non-Asthmatic Control
AHR (vs. Methacholine) IncreasedDecreasedDecreasedNormal
Total BALF Cells IncreasedDecreasedDecreasedNormal
BALF Eosinophils Markedly IncreasedSignificantly DecreasedSignificantly DecreasedNormal
Serum IgE IncreasedDecreasedDecreasedNormal
BALF IL-4, IL-5, IL-13 IncreasedDecreasedDecreasedNormal
Lung Histology (Inflammation) SevereReducedReducedNormal
Lung Histology (Mucus) IncreasedReducedReducedNormal
Lung Oxidative Stress IncreasedReducedReducedNormal

Conclusion and Future Directions

The existing evidence, though limited, strongly suggests that this compound warrants serious consideration as a potential therapeutic agent for asthma. Its dual mechanism of action, targeting both calcium channels and histamine H1 receptors, aligns well with the complex pathophysiology of the disease. The preclinical data indicating its ability to attenuate airway inflammation, reduce bronchoconstriction, and combat oxidative stress provide a solid foundation for further investigation.

Future research should focus on:

  • Elucidating the precise signaling pathways modulated by this compound in airway cells, particularly its effects on NF-κB, GATA-3, and STAT6.

  • Conducting comprehensive in vitro studies using human cells and tissues to confirm its efficacy and mechanisms of action in a more clinically relevant setting.

  • Investigating the potential for synergistic effects when combined with existing asthma therapies, such as inhaled corticosteroids or long-acting β-agonists.

  • Exploring novel delivery methods , such as inhalation, to target the drug directly to the lungs and minimize potential systemic side effects.

By pursuing these avenues of research, the scientific community can fully explore the therapeutic potential of this compound and potentially repurpose this established molecule to address the unmet needs of patients with asthma.

References

Cinnarizine's Influence on Red Blood Cell Deformability: Mechanisms, Methodologies, and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a detailed exploration of the pharmacological influence of cinnarizine on the biomechanical properties of red blood cells (RBCs), specifically focusing on cellular deformability. It is intended for researchers, clinicians, and drug development professionals investigating hemorheological agents and their impact on microcirculation. We will dissect the core mechanism of action, present robust methodologies for its investigation, and discuss the broader therapeutic context.

The Critical Role of Red Blood Cell Deformability

The ability of erythrocytes to deform is fundamental to their primary function of oxygen transport throughout the circulatory system. These anucleated cells, typically 8 μm in diameter, must navigate capillaries as narrow as 2-3 μm.[1][2] This remarkable flexibility, or deformability, is not a passive quality but is governed by three key determinants:

  • Membrane Viscoelasticity: The RBC membrane, a spectrin-based cytoskeleton linked to a lipid bilayer, confers both fluidity and structural integrity, allowing for reversible shape changes.[3]

  • Cytoplasmic Viscosity: The concentration and state of intracellular hemoglobin are the primary determinants of the cytoplasm's viscosity.

  • Surface Area-to-Volume Ratio: The classic biconcave disc shape provides a high surface area-to-volume ratio, which is crucial for enabling significant shape alteration without stretching the membrane to its lytic limit.[3]

A reduction in deformability can severely impede microcirculatory blood flow, leading to tissue hypoxia and contributing to the pathophysiology of various ischemic diseases.[4][5] A critical regulator of this process is intracellular calcium (Ca²⁺).

This compound: A Pharmacological Profile Beyond Antihistaminia

This compound is a piperazine derivative widely recognized for its antihistaminic and anti-vertigo properties.[4][6] However, its therapeutic effects in vascular disorders stem from a distinct and primary mechanism: the blockade of voltage-gated calcium channels.[7][8]

  • Primary Mechanism: this compound acts as a selective antagonist of T-type and L-type voltage-operated calcium channels.[7][9] By inhibiting the influx of extracellular calcium into cells, it exerts a potent anti-vasoconstrictor effect on vascular smooth muscle.[4][10]

  • Multimodal Action: In addition to calcium channel blockade, this compound is known to bind to H1 histamine receptors, D2 dopamine receptors, and muscarinic acetylcholine receptors, contributing to its efficacy in treating motion sickness and vestibular disorders.[4][8][11]

It is this primary action as a calcium channel inhibitor that forms the basis of its influence on red blood cell mechanics.

Core Mechanism: this compound's Restoration of RBC Deformability via Calcium Homeostasis

Elevated intracellular Ca²⁺ is highly detrimental to RBC flexibility. The proposed mechanism for this compound's beneficial effect is its ability to prevent or reverse the pathological consequences of calcium overload in erythrocytes.[4][12]

Under ischemic or pathological conditions, RBCs can experience an abnormal influx of Ca²⁺. This triggers a cascade of events:

  • Gardos Channel Activation: Increased intracellular Ca²⁺ activates the Gardos channel, a calcium-dependent potassium channel.

  • Ion and Water Efflux: Activation leads to a significant efflux of potassium ions and, consequently, water, causing cellular dehydration.

  • Increased Cytoplasmic Viscosity & Rigidity: The resulting increase in mean corpuscular hemoglobin concentration (MCHC) and reduction in cell volume lead to a marked decrease in deformability.

This compound intervenes at the initial step by blocking the influx of calcium into the red blood cells.[9] This action preserves the cell's hydration status, maintains normal cytoplasmic viscosity, and thus protects the erythrocyte's natural flexibility.[4]

G cluster_0 Extracellular Environment cluster_1 RBC Membrane cluster_2 Intracellular Cascade Ca_ext Extracellular Ca²⁺ Ca_channel Ca²⁺ Channel Ca_ext->Ca_channel Influx Ca_int ↑ Intracellular Ca²⁺ Ca_channel->Ca_int Gardos Gardos Channel (K⁺ Efflux) Dehydration Cell Dehydration (Water Efflux) Gardos->Dehydration Ca_int->Gardos Activates Rigidity Reduced RBC Deformability Dehydration->Rigidity This compound This compound This compound->Ca_channel Inhibits

This compound's mechanism in preserving RBC deformability.

Methodologies for Assessing Red Blood Cell Deformability

A variety of techniques have been developed to quantify RBC deformability, each with unique principles and applications. The choice of method depends on whether bulk population characteristics or single-cell mechanics are of interest.

Technique Principle Key Advantages Limitations Primary Output
Ektacytometry Laser diffraction analysis of RBCs subjected to shear stress in a viscometer.[3]Provides a detailed deformability profile over a range of shear stresses; high throughput.Requires specialized equipment; less sensitive to subpopulations.Elongation Index (EI)
Micropipette Aspiration A single RBC is partially aspirated into a glass micropipette with a known negative pressure.[13]Provides direct measurement of membrane viscoelastic properties.Extremely low throughput; requires highly skilled operators.Membrane Shear Modulus
Filtration Assays Measures the time required for a dilute RBC suspension to pass through micropore filters.[13][14]Simple, low cost; reflects the ability to traverse small channels.Can be affected by cell aggregation and leukocyte contamination.Filtration Time / Index
Microfluidics Observes RBC passage and deformation through precisely engineered microchannels.[1][2]High throughput single-cell analysis in a physiologically relevant environment.Device fabrication can be complex; data analysis can be intensive.Transit Time, Deformation Index
Optical Tweezers Uses a focused laser beam to trap and apply piconewton-scale stretching forces to a single cell.[13][15]Precise force application; detailed study of single-cell mechanics.Very low throughput; potential for photodamage.Force-Extension Curves

A Self-Validating Protocol for In Vitro Analysis

This protocol provides a framework for quantifying the dose-dependent effect of this compound on RBCs under induced rigidity. The inclusion of a calcium ionophore serves as a positive control for rigidity and validates the calcium-dependent mechanism of action.

Objective: To determine if this compound can prevent the loss of deformability in human RBCs challenged with a calcium ionophore.

Materials:

  • Fresh human whole blood (anticoagulated with Heparin or EDTA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound stock solution (in DMSO)

  • Calcium Ionophore A23187 stock solution (in DMSO)

  • Bovine Serum Albumin (BSA)

  • Deformability measurement instrument (e.g., Ektacytometer or Filtration System)

Step-by-Step Methodology:

  • RBC Isolation:

    • a. Centrifuge whole blood at 1,500 x g for 10 minutes at 4°C.

    • b. Aspirate and discard the plasma and buffy coat (leukocyte layer).

    • c. Resuspend the RBC pellet in 10 volumes of cold PBS.

    • d. Repeat steps 1a-1c two more times to obtain washed RBCs.

    • e. Resuspend the final RBC pellet in PBS containing 0.5% BSA to a hematocrit of 10%.

  • Induction of Rigidity and Drug Incubation:

    • a. Prepare experimental tubes with the RBC suspension.

    • b. Add this compound from stock solution to achieve final concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control (DMSO only).

    • c. Pre-incubate the tubes at 37°C for 30 minutes.

    • d. To induce rigidity, add Calcium Ionophore A23187 to a final concentration of 2-5 µM to all tubes except the negative control (which receives only vehicle).

    • e. Incubate all tubes at 37°C for an additional 60 minutes.

  • Deformability Measurement:

    • a. Following incubation, dilute the RBC suspensions to the appropriate hematocrit for the chosen measurement technique (e.g., 0.5% for filtration).

    • b. Immediately measure the deformability index (DI) or filtration time for each sample according to the instrument's standard operating procedure.

  • Controls for Self-Validation:

    • Negative Control: RBCs + Vehicle (DMSO) only. (Establishes baseline deformability).

    • Positive Control (Rigidity): RBCs + Vehicle + A23187. (Confirms that the ionophore successfully reduces deformability).

    • Test Conditions: RBCs + this compound (various doses) + A23187.

G cluster_conditions Experimental Conditions (Incubation at 37°C) start Whole Blood Collection wash Isolate & Wash RBCs (Centrifugation) start->wash prep Prepare RBC Suspension (10% Hct in PBS + BSA) wash->prep control_neg Negative Control: RBCs + Vehicle prep->control_neg control_pos Positive Control: RBCs + Vehicle + A23187 prep->control_pos test_group Test Group: RBCs + this compound + A23187 prep->test_group measure Deformability Measurement (e.g., Ektacytometry) control_neg->measure control_pos->measure test_group->measure analyze Data Analysis & Comparison measure->analyze end Conclusion analyze->end

Experimental workflow for in vitro analysis.

Data Interpretation and Expected Outcomes

The experiment is expected to demonstrate that the calcium ionophore A23187 significantly reduces RBC deformability compared to the negative control. This compound is hypothesized to counteract this effect in a dose-dependent manner.

Hypothetical Data Table (using Elongation Index from Ektacytometry):

Condition This compound Conc. A23187 Conc. Mean Elongation Index (EI) ± SD % Preservation of Deformability *
Negative Control0 µM0 µM0.62 ± 0.03100%
Positive Control0 µM5 µM0.25 ± 0.040%
Test 11 µM5 µM0.35 ± 0.0527.0%
Test 210 µM5 µM0.48 ± 0.0462.2%
Test 350 µM5 µM0.59 ± 0.0391.9%

*Calculated as: [(EI_Test - EI_Pos) / (EI_Neg - EI_Pos)] x 100

A successful outcome would show the Mean EI of the test groups increasing with higher concentrations of this compound, approaching the value of the negative control.

Clinical and Therapeutic Implications

The ability of this compound to preserve RBC deformability has direct therapeutic relevance. By reducing whole-blood viscosity and improving the passage of erythrocytes through the microvasculature, this compound can enhance tissue oxygenation.[9][16] This mechanism is particularly beneficial in conditions characterized by impaired blood flow, such as peripheral obliterative arterial diseases (POAD).[16][17] Clinical studies have demonstrated that both acute and chronic administration of this compound can decrease elevated whole-blood viscosity in patients, an effect attributed to its positive impact on RBC flexibility rather than changes in plasma factors or hematocrit.[16] This hemorheological action complements its anti-vasoconstrictor properties, making it a valuable agent for improving microcirculation.

Conclusion

This compound enhances red blood cell deformability primarily by inhibiting pathological calcium influx, thereby preventing the cellular dehydration and rigidification that compromises microcirculatory flow. Its multifaceted nature as both a calcium channel blocker and an agent with other receptor activities makes it a subject of continuing interest. The methodologies outlined in this guide provide a robust framework for researchers to further investigate and validate the hemorheological effects of this compound and other potential drug candidates, ultimately contributing to the development of improved therapies for ischemic and vascular disorders.

References

Cinnarizine as a Novel Atypical Antipsychotic: A Preclinical Evaluation Framework

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cinnarizine, a diphenylmethylpiperazine derivative, is a widely used pharmaceutical agent primarily indicated for the management of vertigo, motion sickness, and other vestibular disorders.[1] Its mechanism of action is traditionally attributed to its potent histamine H1 receptor antagonism and its ability to block L-type and T-type voltage-gated calcium channels.[2][3] However, emerging evidence has illuminated a more complex pharmacological profile for this compound, notably its engagement with dopaminergic and serotonergic systems, which are critical targets for antipsychotic medications. This technical guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential atypical antipsychotic. We delve into its known pharmacological properties, propose a series of validated experimental protocols to rigorously assess its antipsychotic-like activity, and offer a rationale for its potential repositioning as a novel therapeutic for psychotic disorders.

Introduction: The Rationale for Investigating this compound's Antipsychotic Potential

The therapeutic landscape for psychotic disorders, while having evolved significantly with the advent of atypical antipsychotics, still presents challenges in terms of efficacy for negative and cognitive symptoms, as well as a considerable side-effect burden. Atypical antipsychotics are characterized by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a profile believed to contribute to their improved side-effect profile compared to first-generation (typical) antipsychotics.[4][5]

This compound, while not initially developed as an antipsychotic, exhibits a pharmacological profile that intriguingly overlaps with that of atypical antipsychotics. It is known to possess antidopaminergic, antiserotoninergic, and antihistaminic properties.[6][7] Specifically, this compound demonstrates a moderate binding affinity for dopamine D2 receptors, which is a hallmark of most antipsychotic drugs.[6][8][9] Furthermore, it exhibits a potent antagonistic effect on the 5-HT2 receptor.[8] This dual D2/5-HT2A receptor activity, coupled with its established ability to cross the blood-brain barrier, provides a strong scientific rationale for investigating its potential as an atypical antipsychotic.[6]

The significant unmet medical need for safer and more effective antipsychotics necessitates the exploration of existing drugs for new therapeutic applications, a process known as drug repositioning. This compound's long history of clinical use for other indications provides a wealth of safety and pharmacokinetic data, potentially accelerating its development timeline as a novel antipsychotic.

Pharmacological Profile of this compound: A Multi-Target Agent

This compound's mechanism of action is multimodal, extending beyond its primary classification as a calcium channel blocker and antihistamine.[2] A thorough understanding of its receptor binding profile is crucial for predicting its antipsychotic efficacy and potential side effects.

Receptor TargetKnown Activity of this compoundRelevance to Antipsychotic Action
Dopamine D2 Receptor Antagonist with low-to-moderate affinity (Ki = 13.2 nM)[8]Primary target for all antipsychotic drugs; blockade in the mesolimbic pathway is associated with antipsychotic effects.[10][11]
Serotonin 5-HT2A Receptor Potent antagonist (Ki = 0.32 nM)[8]Key feature of atypical antipsychotics; 5-HT2A antagonism is thought to mitigate extrapyramidal side effects and may improve negative symptoms.[4][10]
Histamine H1 Receptor Potent antagonist[12][13]Contributes to sedative effects, a common side effect of many antipsychotics.[4]
Voltage-Gated Calcium Channels (L-type and T-type) Blocker[2][6]May contribute to neuroprotective effects and modulate neurotransmitter release.
Muscarinic Acetylcholine Receptors Antagonist[2][14]Can lead to anticholinergic side effects such as dry mouth and blurred vision.

Table 1: Receptor Binding Profile of this compound and its Relevance to Antipsychotic Action.

This multifaceted receptor engagement suggests that this compound may offer a unique therapeutic profile, potentially combining antipsychotic efficacy with a distinct side-effect profile compared to existing treatments.

Preclinical Evaluation Workflow for this compound as an Atypical Antipsychotic

A rigorous preclinical evaluation is essential to substantiate the hypothesis that this compound possesses atypical antipsychotic properties. The following workflow outlines a series of in vitro and in vivo experiments designed to characterize its efficacy and safety profile.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Models (Efficacy) cluster_2 In Vivo Models (Side Effect Profile) a Receptor Binding Assays (D2, 5-HT2A, H1, M1) b Functional Assays (e.g., cAMP, Calcium Flux) a->b Determine Affinity & Potency c Amphetamine-Induced Hyperlocomotion b->c Proceed to Efficacy Testing e Prepulse Inhibition (PPI) c->e d MK-801-Induced Hyperlocomotion d->e f Catalepsy Test e->f Evaluate Side Effect Liability g Rotarod Test f->g Assess Motor Side Effects

Figure 1: Preclinical Evaluation Workflow. A stepwise approach from in vitro characterization to in vivo efficacy and safety assessment.

In Vitro Characterization: Receptor Affinity and Functional Activity

The initial step involves quantifying this compound's interaction with key receptors implicated in psychosis and antipsychotic drug action.

Protocol 1: Radioligand Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for human recombinant dopamine D2, serotonin 5-HT2A, histamine H1, and muscarinic M1 receptors.

  • Methodology:

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a specific radioligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A) in the presence of increasing concentrations of this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Rationale: This assay provides a quantitative measure of how tightly this compound binds to the target receptors, which is a primary determinant of its pharmacological activity. Comparing the Ki values for D2 and 5-HT2A receptors will provide insights into its potential classification as a typical or atypical antipsychotic.

Protocol 2: Functional Receptor Assays

  • Objective: To determine whether this compound acts as an antagonist, agonist, or partial agonist at D2 and 5-HT2A receptors.

  • Methodology (Example: cAMP Assay for D2 Receptors):

    • Use a cell line stably expressing the D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

    • Stimulate the cells with a known D2 agonist (e.g., quinpirole) in the presence of varying concentrations of this compound.

    • Measure the resulting change in cAMP levels or reporter gene expression.

    • An antagonist will inhibit the agonist-induced response in a dose-dependent manner.

  • Rationale: Functional assays are crucial to understand the physiological consequence of receptor binding. Demonstrating antagonist activity at D2 and 5-HT2A receptors is a prerequisite for a compound to be considered an antipsychotic.

In Vivo Behavioral Models: Assessing Antipsychotic-like Efficacy

Animal models that mimic certain aspects of psychosis are used to predict the clinical efficacy of novel compounds.[15][16][17]

Protocol 3: Amphetamine- and MK-801-Induced Hyperlocomotion

  • Objective: To evaluate this compound's ability to reverse hyperlocomotion induced by a psychostimulant (amphetamine, a dopamine releaser) and an NMDA receptor antagonist (MK-801), which model the positive symptoms of psychosis.[9]

  • Methodology:

    • Acclimate rodents (mice or rats) to an open-field arena.

    • Administer this compound at various doses, followed by either amphetamine or MK-801.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system.

    • Compare the activity of this compound-treated animals to vehicle- and positive control- (e.g., haloperidol, clozapine) treated groups.

  • Rationale: The ability to attenuate hyperlocomotion in these models is a strong predictor of antipsychotic activity.[9] Testing against both amphetamine and MK-801 provides a broader assessment of the compound's potential efficacy across different neurochemical models of psychosis.

Protocol 4: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

  • Objective: To assess this compound's effect on sensorimotor gating, a cognitive process that is deficient in individuals with schizophrenia.

  • Methodology:

    • Place the animal in a startle chamber equipped to deliver acoustic stimuli and measure the startle response.

    • Present a loud, startle-inducing stimulus (pulse) alone or preceded by a weaker, non-startling stimulus (prepulse).

    • Measure the amplitude of the startle response in both conditions.

    • Administer a PPI-disrupting agent (e.g., apomorphine, MK-801) followed by various doses of this compound.

    • Calculate the percentage of PPI (%PPI = [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] x 100).

  • Rationale: Deficits in PPI are observed in schizophrenic patients and can be reversed by atypical antipsychotics.[18] This model provides an indication of a compound's potential to improve cognitive deficits associated with the illness.

In Vivo Models: Evaluating the Side-Effect Profile

A key differentiator for atypical antipsychotics is a reduced liability for extrapyramidal symptoms (EPS).

Protocol 5: Catalepsy Test

  • Objective: To assess the propensity of this compound to induce catalepsy, a rodent correlate of the parkinsonian-like motor side effects (a type of EPS) seen with typical antipsychotics.[15]

  • Methodology:

    • Administer this compound at therapeutically relevant and higher doses.

    • At various time points post-administration, place the animal's forepaws on an elevated bar.

    • Measure the time it takes for the animal to remove its paws and return to a normal posture.

    • A prolonged time to descend is indicative of catalepsy.

  • Rationale: A low propensity to induce catalepsy at doses that are effective in the psychosis models is a hallmark of an atypical antipsychotic profile.[9]

G cluster_0 Neurotransmitter Systems cluster_1 This compound's Proposed Mechanism cluster_2 Therapeutic Outcomes Dopamine Dopamine (Hyperactive) D2_Block D2 Receptor Antagonism Dopamine->D2_Block Serotonin Serotonin HT2A_Block 5-HT2A Receptor Antagonism Serotonin->HT2A_Block Antipsychotic Antipsychotic Effect (Reduced Positive Symptoms) D2_Block->Antipsychotic EPS Reduced Extrapyramidal Side Effects D2_Block->EPS Mitigated by 5-HT2A Blockade HT2A_Block->EPS

Figure 2: Proposed Atypical Antipsychotic Mechanism. this compound's dual D2 and 5-HT2A antagonism may lead to antipsychotic efficacy with a favorable side-effect profile.

Discussion and Future Directions

The preclinical data gathered from the proposed workflow will provide a robust foundation for assessing the potential of this compound as an atypical antipsychotic. A favorable outcome would be the demonstration of efficacy in animal models of psychosis at doses that do not induce significant catalepsy.

Future studies should explore the impact of this compound on negative and cognitive symptoms of psychosis using more sophisticated behavioral paradigms. Furthermore, electrophysiological studies could elucidate the effects of this compound on neuronal firing in key brain regions such as the prefrontal cortex and the ventral tegmental area.

The known induction of parkinsonian symptoms by this compound in some, particularly elderly, individuals underscores the importance of careful dose-finding studies to identify a therapeutic window that maximizes antipsychotic efficacy while minimizing motor side effects.[6][19]

Conclusion

This compound presents a compelling case for repositioning as a novel atypical antipsychotic. Its unique pharmacological profile, characterized by a combination of D2, 5-HT2A, and histamine H1 receptor antagonism, along with calcium channel blocking properties, warrants a thorough preclinical investigation. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to evaluate its potential. Should these studies yield positive results, this compound could represent a valuable addition to the therapeutic armamentarium for psychotic disorders.

References

Methodological & Application

Application Note: In Vitro Dissolution Testing of Cinnarizine Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cinnarizine is a well-established antihistamine and calcium channel blocker, widely utilized in the management of vertigo, motion sickness, and various vestibular disorders.[1][2][3] As a Biopharmaceutics Classification System (BCS) Class II drug, this compound hydrochloride is characterized by low aqueous solubility and high permeability.[4][5][6] This low solubility is a critical determinant of its oral bioavailability, making the in vitro dissolution test a crucial tool for quality control, formulation development, and ensuring batch-to-batch consistency.[4][7] The rate at which the active pharmaceutical ingredient (API) dissolves from the dosage form can be the rate-limiting step for its absorption into the systemic circulation.[5][7][8]

This application note provides a comprehensive guide and detailed protocols for conducting in vitro dissolution testing on immediate-release solid oral dosage forms of this compound hydrochloride. The methodologies described herein are synthesized from pharmacopeial standards and relevant scientific literature to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Scientific Rationale & Core Principles

The dissolution behavior of this compound is markedly pH-dependent.[4][9] As a weak base, it exhibits significantly higher solubility in acidic environments, such as the simulated gastric fluid, compared to the near-neutral pH of the small intestine.[4][10][11] Therefore, the selection of the dissolution medium is paramount for reflecting the physiological conditions of the gastrointestinal tract and for achieving adequate sink conditions during the test. For immediate-release formulations, the goal is to ensure that the drug dissolves rapidly in the stomach to be available for absorption.

The protocols outlined below are designed to assess this critical quality attribute, providing a reliable methodology for formulation screening, quality assurance, and supporting regulatory submissions.[7][12]

Materials and Apparatus

Reagents and Consumables
  • This compound Hydrochloride Reference Standard (USP/EP/BP grade)

  • Hydrochloric Acid (HCl), concentrated, analytical grade

  • Purified water (Type II or equivalent)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Orthophosphoric acid, analytical grade

  • Syringe filters (e.g., 0.45 µm PVDF or PTFE)

  • Volumetric flasks and pipettes, Class A

Apparatus
  • USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)

  • Water bath with heater and circulator capable of maintaining 37 ± 0.5 °C

  • UV-Vis Spectrophotometer or a High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

Experimental Protocols

Protocol 1: Dissolution Testing via UV-Vis Spectrophotometry

This protocol is suitable for quality control purposes where the formulation excipients do not interfere with the UV absorbance of this compound at its λmax.

1. Preparation of Dissolution Medium (0.1 N HCl)

  • Carefully add 8.5 mL of concentrated HCl to approximately 900 mL of purified water in a 1000 mL volumetric flask.

  • Allow the solution to cool to room temperature and then dilute to the mark with purified water. Mix thoroughly.

  • Verify the pH of the medium.

2. Preparation of Standard Solution

  • Accurately weigh about 25 mg of this compound Hydrochloride Reference Standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of 0.1 N HCl and sonicate briefly to dissolve.

  • Dilute to volume with 0.1 N HCl and mix well. This is the stock solution.

  • Prepare a working standard solution by diluting the stock solution with 0.1 N HCl to a final concentration within the linear range of the spectrophotometer (e.g., 10-20 µg/mL).

3. Dissolution Procedure

  • Set up the dissolution apparatus as per the parameters specified in Table 1 .

  • Fill each dissolution vessel (n=6) with 900 mL of the deaerated 0.1 N HCl dissolution medium.

  • Allow the medium to equilibrate to 37 ± 0.5 °C.

  • Place one this compound hydrochloride tablet into each vessel.

  • Start the apparatus immediately.

  • At specified time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a sample (e.g., 10 mL) from each vessel from a zone midway between the surface of the medium and the top of the rotating basket or paddle, not less than 1 cm from the vessel wall.

  • Filter each sample immediately through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

  • If necessary, replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

4. Sample Analysis

  • Measure the absorbance of the filtered samples and the working standard solution at the wavelength of maximum absorbance (λmax), determined to be approximately 251-254 nm, using 0.1 N HCl as the blank.[5][10][13][14]

  • Calculate the percentage of this compound dissolved at each time point using the standard Beer-Lambert equation.

Protocol 2: Dissolution Testing with HPLC Analysis

This method is preferred for its higher specificity and is recommended when excipients interfere with UV analysis or for method validation and formulation development studies.

1. Dissolution Procedure

  • Follow steps 1-3 from Protocol 1 for medium preparation and the dissolution run.

2. Preparation of HPLC Mobile Phase and Standard Solutions

  • Prepare the mobile phase as detailed in Table 2 . A common mobile phase consists of a mixture of an acidic buffer (e.g., orthophosphoric acid, pH adjusted) and an organic solvent like acetonitrile or methanol.[9][15]

  • Prepare a stock standard solution of this compound Hydrochloride in the mobile phase.

  • From the stock solution, prepare a series of working standard solutions of different concentrations to construct a calibration curve.

3. HPLC Analysis

  • Set up the HPLC system with the conditions specified in Table 2 .

  • Inject equal volumes of the filtered dissolution samples and the standard solutions into the chromatograph.[15]

  • Record the peak areas for the this compound peak.

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve generated from the standard solutions.[15]

  • Calculate the percentage of drug dissolved at each time point.

Data Presentation and Acceptance Criteria

The results of the dissolution study should be presented as a profile of the percentage of drug dissolved versus time. The acceptance criteria for immediate-release dosage forms are typically specified in the relevant pharmacopeia or product specification. A common criterion, based on FDA guidance, is that not less than 80% (Q) of the labeled amount of the drug substance dissolves within a specified time (e.g., 30 or 45 minutes).[7][8]

Table 1: Recommended Dissolution Test Parameters for this compound Hydrochloride Tablets

ParameterRecommended ConditionRationale / Reference
Apparatus USP Apparatus 2 (Paddle) or Apparatus 1 (Basket)Widely accepted for conventional tablets. Paddle is often preferred to minimize cone formation.[5][16]
Dissolution Medium 900 mL of 0.1 N Hydrochloric Acid (HCl)Simulates gastric fluid and ensures sink conditions due to the higher solubility of the weak base this compound at low pH.[1][5][9][11][16]
Temperature 37 ± 0.5 °CMimics human body temperature.
Rotation Speed 50 rpm for Paddle / 100 rpm for BasketStandard speeds to provide gentle agitation without causing excessive turbulence.[5][13][16][17]
Sampling Times 10, 15, 20, 30, 45, 60 minutesProvides a detailed dissolution profile to characterize the release rate.
Quantification UV Spectrophotometry at ~252 nm or HPLCUV is simple and rapid for QC. HPLC provides higher specificity.[13][15]

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[15]
Mobile Phase Acetonitrile : Phosphate Buffer (pH adjusted to ~3.0) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 252 nm
Injection Volume 20 µL
Column Temperature 30 °C

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the in vitro dissolution testing of this compound Hydrochloride tablets.

Dissolution_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Data Processing prep_media Prepare & Deaerate 0.1 N HCl Medium prep_system Equilibrate Dissolution Apparatus (37°C) prep_media->prep_system prep_std Prepare Standard Solutions start_test Introduce Tablet & Start Run prep_system->start_test sampling Withdraw Samples at Time Points start_test->sampling filtration Filter Samples Immediately (0.45 µm) sampling->filtration analysis Analyze Samples & Standards (UV or HPLC) filtration->analysis calculation Calculate % Dissolved vs. Time analysis->calculation report Generate Dissolution Profile & Report calculation->report

Workflow for this compound HCl Dissolution Testing.

Trustworthiness and Method Validation

To ensure the trustworthiness of the generated data, the chosen analytical method (UV or HPLC) must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., excipients, impurities).

  • Linearity: Demonstrating that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The dissolution procedure itself should be robust. Factors such as the deaeration of the medium and the precise positioning of the sampling cannula are critical for minimizing variability and ensuring reproducible results.

Conclusion

The in vitro dissolution test is an indispensable component of the quality assessment of this compound hydrochloride formulations. Given its BCS Class II characteristics, a well-designed and executed dissolution test provides critical insights into the product's performance and potential in vivo bioavailability. The protocols detailed in this application note, utilizing 0.1 N HCl as the medium and standard USP apparatus, offer a scientifically sound and robust framework for the reliable characterization of this compound hydrochloride solid oral dosage forms. Adherence to these methodologies will support consistent product quality and facilitate the development of effective pharmaceutical products.

References

Application Note: A Robust and Validated HPLC Method for the Quantification of Cinnarizine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of cinnarizine in human plasma. This compound, a widely used antihistamine and calcium channel blocker, requires reliable bioanalytical methods for pharmacokinetic studies and therapeutic drug monitoring.[1][2] This document provides a step-by-step protocol, from sample preparation to chromatographic analysis and method validation, grounded in established scientific principles and regulatory guidelines. The causality behind experimental choices is elucidated to provide a deeper understanding of the methodology.

Introduction: The Rationale for this compound Quantification

This compound is prescribed for the management of vertigo, motion sickness, and other vestibular disorders.[1] Its therapeutic efficacy and safety are directly related to its concentration in the bloodstream. As a Biopharmaceutical Classification System (BCS) Class II drug, this compound exhibits low solubility and high permeability, leading to variable oral bioavailability.[3] Therefore, a sensitive and specific analytical method is crucial for determining its pharmacokinetic profile, ensuring optimal dosing strategies, and supporting bioequivalence studies.[4] This HPLC method, utilizing UV detection, offers a reliable and accessible approach for researchers and drug development professionals.

Foundational Principles: Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is paramount for developing a robust analytical method.

  • Chemical Structure: this compound, (E)-1-(diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine, is a weakly basic compound.[5]

  • Solubility: Its solubility is highly pH-dependent, being more soluble in acidic conditions.[5] This property influences the choice of extraction and mobile phase pH. This compound is soluble in organic solvents like methanol, ethanol, and dimethylformamide (DMF).[6]

  • UV Absorbance: this compound exhibits maximum UV absorbance at approximately 227 nm and 251 nm, providing a basis for UV-based detection.[6]

Materials and Reagents

Material/Reagent Grade Supplier
This compound Reference StandardUSP or equivalentVerified Pharmaceutical Supplier
Clocinizine Hydrochloride (Internal Standard)Analytical GradeVerified Pharmaceutical Supplier
AcetonitrileHPLC GradeMajor Chemical Supplier
MethanolHPLC GradeMajor Chemical Supplier
WaterHPLC Grade/Milli-Q
Trichloroacetic Acid (TCA)Analytical Reagent GradeMajor Chemical Supplier
Human Plasma (drug-free)Sourced from an accredited biobank

Experimental Protocol: A Step-by-Step Guide

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 (v/v) methanol:water mixture to prepare working standards for calibration curve and QC samples.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of clocinizine hydrochloride in methanol.

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution with a 50:50 (v/v) methanol:water mixture.

  • Calibration Curve (CC) Standards: Spike drug-free human plasma with appropriate volumes of the working standard solutions to obtain final concentrations ranging from 5 to 200 ng/mL.[7][8]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective technique for removing high-molecular-weight proteins from plasma samples, which can interfere with the HPLC analysis.[9][10] Acetonitrile is a commonly used and effective precipitating agent.[9][11]

SamplePreparation plasma 1. Plasma Sample (200 µL) is_add 2. Add Internal Standard (20 µL) plasma->is_add vortex1 3. Vortex (30s) is_add->vortex1 ppt 4. Add Acetonitrile (600 µL) vortex1->ppt vortex2 5. Vortex (2 min) ppt->vortex2 centrifuge 6. Centrifuge (10 min, 10,000 rpm) vortex2->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant inject 8. Inject into HPLC supernatant->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

Detailed Protocol:

  • Pipette 200 µL of the plasma sample (blank, CC, or QC) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (1 µg/mL clocinizine).

  • Vortex the mixture for 30 seconds.

  • Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a clean autosampler vial.

  • Inject a 20 µL aliquot into the HPLC system.

HPLC Instrumentation and Chromatographic Conditions

The following conditions have been optimized for the separation and quantification of this compound and the internal standard.

Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column C18 Sunfire™ (5 µm, 250 mm x 4.6 mm)C18 columns provide excellent retention and separation for non-polar compounds like this compound.[7][8]
Mobile Phase Acetonitrile:Methanol (30:70, v/v)This isocratic mobile phase provides good resolution and peak shape.[7][8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.[7][8]
Column Temperature AmbientSimplifies the method and is sufficient for this separation.
Detector UV-Vis Detector
Detection Wavelength 270 nmOffers good sensitivity for both this compound and the internal standard.[7][8]
Injection Volume 20 µL
Run Time 10 minutesAllows for adequate separation and elution of both analyte and IS.[7][8]

Method Validation: Ensuring Trustworthiness and Reliability

The developed method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline.[12][13][14][15]

ValidationParameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key Parameters for Bioanalytical Method Validation.

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

Parameter Acceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates > 2000
%RSD of Peak Areas (n=6) ≤ 2%
Validation Results

The following table summarizes the validation results for the quantification of this compound in human plasma.

Validation Parameter Result
Linearity Range 5 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5 ng/mL[7][8]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of the nominal concentration
Recovery > 85%
Stability (Freeze-thaw, Short-term, Long-term) Stable

Conclusion

The HPLC method detailed in this application note provides a robust, reliable, and validated solution for the quantification of this compound in human plasma. The protocol is straightforward, utilizing common laboratory reagents and instrumentation, making it readily adaptable for research, clinical, and drug development settings. The comprehensive validation ensures the integrity and trustworthiness of the generated data, adhering to stringent regulatory standards.

References

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

Drug-induced parkinsonism (DIP) is the second most common cause of parkinsonism, and cinnarizine, a widely used antihistamine and calcium channel blocker, is a principal agent implicated in its etiology.[1][2] This document provides a detailed protocol for establishing a reliable and reproducible rodent model of this compound-induced parkinsonism. This model is invaluable for researchers in neuropharmacology, drug discovery, and movement disorders seeking to investigate the pathophysiology of DIP and to screen potential therapeutic interventions. The protocol outlines the mechanistic basis of this compound's action, detailed procedures for drug administration, a battery of behavioral tests for motor phenotype validation, and essential neurochemical and histopathological endpoints.

Introduction: The Rationale for a this compound-Based Model

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[3] While neurotoxin-based models like 6-hydroxydopamine (6-OHDA) and MPTP are standards for mimicking idiopathic PD, they often create acute and severe lesions.[4][5][6] In contrast, a pharmacological model using a drug like this compound offers a distinct advantage: it models a reversible, dopamine-receptor-antagonist-driven parkinsonism, which is highly relevant to the clinical scenario of DIP.[7][8]

This compound induces parkinsonian symptoms primarily through its action as a dopamine D2 receptor antagonist.[1][9][10][11] This antagonism in the striatum disrupts the delicate balance of the basal ganglia circuitry that controls voluntary movement.[12] Furthermore, chronic administration of this compound has been shown to interfere with the vesicular storage of dopamine, leading to reduced presynaptic dopamine levels.[1][13] This dual presynaptic and postsynaptic effect makes it a robust tool for inducing a parkinsonian state. This guide provides the necessary framework to harness these properties for a valid preclinical model.

Mechanism of Action: How this compound Induces Parkinsonism

Understanding the underlying pharmacology is critical for interpreting experimental outcomes. This compound's induction of parkinsonism is not due to neurodegeneration but rather a functional disruption of dopaminergic neurotransmission through multiple mechanisms:

  • Dopamine D2 Receptor Blockade : this compound exhibits a significant affinity for D2 receptors in the striatum.[1][9] By blocking these postsynaptic receptors, it mimics a state of dopamine deficiency, leading to the cardinal motor symptoms of parkinsonism: bradykinesia, rigidity, and tremor.

  • Impaired Vesicular Dopamine Storage : this compound acts as a protonophore, uncoupling the vacuolar H+-ATPase in catecholamine storage vesicles.[1][13] This action disrupts the proton gradient necessary for packaging dopamine into synaptic vesicles via the vesicular monoamine transporter 2 (VMAT2), thereby depleting presynaptic dopamine stores available for release.[13]

  • Calcium Channel Blockade : As a calcium channel blocker, this compound inhibits the influx of calcium ions.[10][11] While this is its primary therapeutic action for vertigo, alterations in calcium homeostasis can also influence neuronal function and neurotransmitter release, potentially contributing to the overall phenotype.

Signaling Pathway Diagram

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron DA_synthesis Dopamine Synthesis (Tyr -> L-DOPA -> DA) VMAT2 VMAT2 DA_synthesis->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle D2R D2 Receptor Vesicle->D2R H_ATPase V-H+-ATPase H_ATPase->Vesicle Cinnarizine_pre This compound Cinnarizine_pre->H_ATPase Cinnarizine_post This compound Motor_Control Motor Control Signaling D2R->Motor_Control Cinnarizine_post->D2R caption This compound's dual-action mechanism on dopamine signaling. G cluster_analysis Post-Mortem Analysis acclimatize 1. Animal Acclimatization (1 week) baseline 2. Baseline Behavioral Testing (Pole Test, Rotarod, Open Field) acclimatize->baseline grouping 3. Randomization into Groups (Vehicle vs. This compound) baseline->grouping treatment 4. Daily i.p. Administration (this compound or Vehicle for 7-21 days) grouping->treatment behavior_test 5. Weekly Behavioral Testing treatment->behavior_test During Treatment euthanasia 6. Euthanasia & Tissue Collection (End of Treatment) treatment->euthanasia data_analysis 8. Statistical Analysis & Interpretation behavior_test->data_analysis analysis 7. Post-Mortem Analysis euthanasia->analysis analysis->data_analysis neurochem Neurochemical (HPLC: DA & Metabolites) histo Histopathological (TH Staining)

References

Application Note: Assessing the Cognitive Effects of Cinnarizine Using the Morris Water Maze

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Morris water maze (MWM) is a cornerstone of behavioral neuroscience, widely employed to evaluate hippocampal-dependent spatial learning and memory in rodents.[1][2][3] Its efficacy in detecting cognitive enhancements or deficits makes it an invaluable tool in drug development and neuropharmacological research.[2][4] This document provides a detailed protocol and scientific rationale for utilizing the MWM to assess the cognitive effects of Cinnarizine, a widely used antihistamine and calcium channel blocker.

This compound is prescribed for conditions like vertigo, motion sickness, and other vestibular disorders.[5][6][7] Its mechanism of action is multimodal, involving the blockade of T-type voltage-gated calcium channels, as well as antagonism at histamine H1, dopamine D2, and serotonin 5-HT2 receptors.[5][8][9] While primarily targeting peripheral and central vestibular systems, these mechanisms have the potential to influence cognitive processes. For instance, dopamine D2 receptor blockade is known to impact working memory, and its vasodilatory effects could alter cerebral blood flow, indirectly affecting cognition.[8][9][10] Some studies suggest this compound may act as a nootropic or cognitive enhancer, while others point to potential impairments, particularly at higher doses or with prolonged use.[5][8][10] A recent study on Wistar rats indicated that this compound improved learning and memory, especially at higher doses, and exhibited neuroprotective properties.[6][10] However, another study suggested that a combination of dimenhydrinate and this compound could impair working memory in healthy males.[11] This ambiguity necessitates a rigorous, well-controlled assessment of its cognitive profile.

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for conducting a robust MWM study to elucidate the nuanced effects of this compound on spatial learning and memory.

Scientific Rationale and Experimental Design

The experimental design is structured to dissect the specific effects of this compound on different phases of memory: acquisition, consolidation, and retrieval.[12][13] This is crucial because a drug can differentially impact the ability to learn new information, store that information, or recall it later.

Animal Model: Adult male Wistar rats (250-300g) are a suitable model. They are robust learners in the MWM and have been used in previous studies investigating this compound.[6][10]

Control Groups:

  • Vehicle Control: This group receives the same injection volume and route as the drug-treated groups but with an inert solvent (e.g., saline with a small percentage of a solubilizing agent like Tween 80). This controls for the effects of handling, injection stress, and the vehicle itself.

  • Positive Control (Optional but Recommended): A known cognitive impairing agent (e.g., Scopolamine) or enhancing agent (e.g., a nootropic) can be used to validate the sensitivity of the MWM assay in the specific lab environment.

This compound Dosage: Based on existing literature, oral administration of this compound at doses of 10 mg/kg and 20 mg/kg has been shown to have effects in rats.[6][10] It is advisable to test a range of doses (e.g., low, medium, and high) to establish a dose-response relationship.

Distinguishing Memory Phases: The timing of drug administration relative to the training trials is the key to differentiating effects on memory stages:[12][13]

  • Acquisition: this compound is administered before each daily training session. This tests the drug's effect on the ability to learn the platform's location.

  • Consolidation: this compound is administered immediately after each daily training session. This assesses the drug's impact on the brain's ability to store the newly acquired spatial information.

  • Retrieval: The animal is trained without any drug. This compound is administered only once, before the probe trial on the final day. This specifically tests the drug's effect on the ability to recall the learned platform location.

Detailed Experimental Protocol

This protocol outlines a standard 6-day MWM procedure.

Part 1: Apparatus and Environment Setup
  • Maze Configuration: Use a circular pool (approx. 1.5-2.0 m in diameter) filled with water (23 ± 2 °C).[4] The water should be made opaque using non-toxic tempera paint or powdered milk.[12][14]

  • Escape Platform: A platform (approx. 10 cm in diameter) submerged 1-2 cm below the water surface.[4][12]

  • Spatial Cues: Place distinct, high-contrast visual cues on the walls of the testing room, visible from within the maze. These cues are critical for the animals to navigate spatially.[1]

  • Tracking System: An overhead camera connected to a video-tracking system (e.g., ANY-maze, EthoVision) is essential for automated data collection.

Part 2: Animal Habituation
  • Handling: Handle the animals for 5 minutes each day for 3-5 days prior to the experiment to reduce stress.

  • Swim Habituation (Day 0): Allow each rat a 60-second free swim in the pool without the platform. This helps them adapt to the water and reduces the novelty stress during training.

Part 3: Experimental Phases

Day 1: Visible Platform Training (Cued Version)

  • Purpose: To ensure that any observed deficits in later stages are not due to non-cognitive factors like impaired vision, motor skills, or lack of motivation.[1][3][15]

  • Procedure:

    • Make the platform visible by attaching a brightly colored flag.

    • Conduct 4 trials per animal. For each trial, place the animal into the water facing the pool wall from one of four quasi-random start positions (N, S, E, W).[12]

    • Allow the animal 60-90 seconds to find the platform.[12][16]

    • If the animal fails to find it, gently guide it to the platform.[14]

    • Allow the animal to remain on the platform for 15-20 seconds to associate it with escape and observe the distal cues.[12][14]

    • Record the escape latency (time to find the platform). There should be no significant difference between groups on this day.

Days 2-5: Acquisition Training (Hidden Platform)

  • Purpose: To assess spatial learning over repeated trials.

  • Procedure:

    • Remove the flag to make the platform invisible. The platform remains in the same location for all acquisition trials.

    • Administer this compound or vehicle according to the experimental design (e.g., 30 minutes before the first trial for acquisition studies).

    • Conduct 4 trials per day for each animal, with a 10-15 minute inter-trial interval.

    • Follow the same trial procedure as the visible platform day (60-90s search time, guidance if needed, 15s on the platform).

    • Record escape latency, path length, and swim speed for each trial. A learning curve should emerge, showing a decrease in escape latency and path length across days.

Day 6: Probe Trial (Memory Retrieval)

  • Purpose: To assess long-term spatial reference memory.[17]

  • Procedure:

    • Remove the escape platform from the pool.

    • For retrieval studies, administer this compound or vehicle before this trial. For acquisition/consolidation studies, no injection is given on this day.

    • Place the animal in the pool from a novel start position and allow it to swim freely for 60 seconds.[14]

    • Record the time spent in the target quadrant (where the platform used to be), the number of crossings over the former platform location, and the proximity to the platform's center.[17]

Data Presentation and Interpretation

Raw data should be organized and analyzed to reveal cognitive trends.

Table 1: Exemplary Acquisition Phase Data (Escape Latency in Seconds)

Group Day 2 (Avg) Day 3 (Avg) Day 4 (Avg) Day 5 (Avg)
Vehicle Control 55.2 ± 4.1 38.5 ± 3.5 25.1 ± 2.9 18.3 ± 2.2
This compound (10 mg/kg) 53.8 ± 4.5 35.1 ± 3.2 22.7 ± 2.5 16.9 ± 2.0
This compound (20 mg/kg) 49.5 ± 3.9 30.2 ± 2.8 19.8 ± 2.1 14.5 ± 1.8
Scopolamine (Positive Control) 58.1 ± 4.8 55.3 ± 4.6 52.9 ± 4.3 50.7 ± 4.1

Data are presented as Mean ± SEM. Statistical analysis (e.g., two-way repeated measures ANOVA) is required to determine significance.

Table 2: Exemplary Probe Trial Data (60-second Trial)

Group Time in Target Quadrant (%) Platform Location Crossings
Vehicle Control 45.7 ± 3.8 4.2 ± 0.5
This compound (10 mg/kg) 49.2 ± 4.1 4.8 ± 0.6
This compound (20 mg/kg) 55.3 ± 4.5 5.5 ± 0.7
Scopolamine (Positive Control) 26.1 ± 2.9 1.5 ± 0.3

Data are presented as Mean ± SEM. Statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) is required.

Interpretation:

  • Improved Performance: A significant decrease in escape latency/path length during acquisition and/or a significant increase in time spent in the target quadrant during the probe trial, compared to the vehicle control, would suggest this compound has cognitive-enhancing effects.[10]

  • Impaired Performance: A significant increase in escape latency/path length or a decrease in target quadrant preference would indicate cognitive impairment.[11]

  • No Effect: No significant difference from the vehicle control group.

  • Confounding Factors: Always analyze swim speed. If a group shows altered escape latency but swim speed is also different, the results may be confounded by motor effects rather than purely cognitive ones.[18]

Visualizations: Workflows and Mechanisms

Diagrams help clarify complex processes and relationships.

G cluster_prep Phase 1: Preparation & Habituation cluster_training Phase 2: Training cluster_test Phase 3: Memory Test cluster_drug Drug Administration Logic Handling Animal Handling (3-5 Days) Habituation Swim Habituation (Day 0) Handling->Habituation Visible Visible Platform (Day 1) Motor/Vision Screen Acquisition Hidden Platform (Days 2-5) Learning Assessment Visible->Acquisition Probe Probe Trial (Day 6) No Platform Acquisition->Probe Con_Drug Drug Admin (After Trials D2-5) Acquisition->Con_Drug Tests Consolidation Ret_Drug Drug Admin (Before Probe D6) Probe->Ret_Drug Acq_Drug Drug Admin (Before Trials D2-5) Acq_Drug->Acquisition Tests Acquisition

Caption: Experimental workflow for the Morris water maze protocol.

G cluster_targets Molecular Targets cluster_effects Potential Downstream Effects on Cognition This compound This compound Ca T-type Ca2+ Channels This compound->Ca Blocks H1 Histamine H1 Receptors This compound->H1 Antagonizes D2 Dopamine D2 Receptors This compound->D2 Antagonizes Vaso Cerebral Vasodilation (↑ Blood Flow) Ca->Vaso Neuro Modulation of Neurotransmitter Release H1->Neuro WM Altered Working Memory Function D2->WM Cognition Spatial Learning & Memory (MWM) Vaso->Cognition Potentially + (Improved Perfusion) Neuro->Cognition Variable Effects WM->Cognition Potentially - (Impaired Function)

References

Application Notes and Protocols: In Vitro Models for Studying Cinnarizine's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Cinnarizine in Neuroprotection

This compound is a well-established pharmaceutical agent, primarily classified as a first-generation antihistamine and a calcium channel blocker.[1] Its therapeutic applications have traditionally centered on the management of motion sickness, vertigo, and Meniere's disease.[1] However, emerging evidence points towards a broader therapeutic potential for this compound, particularly in the realm of neuroprotection. The compound's ability to modulate calcium influx and potentially enhance cerebral blood flow has garnered significant interest in its application for conditions associated with cerebral ischemia and neurodegenerative disorders.[1][2]

The neuroprotective effects of this compound are thought to be mediated through several mechanisms. As a voltage-gated calcium channel blocker, it can mitigate the excessive intracellular calcium accumulation that is a hallmark of neuronal excitotoxicity, a key driver of cell death in ischemic and neurodegenerative conditions.[3][4] Furthermore, some studies suggest that this compound may possess antioxidant properties and the ability to modulate mitochondrial function, both of which are critical in preserving neuronal viability under stress.

To rigorously evaluate and elucidate the neuroprotective mechanisms of this compound, robust and reproducible in vitro models are indispensable.[5][6][7] These models allow for the controlled investigation of cellular and molecular pathways in a simplified and high-throughput manner, providing a crucial platform for preclinical drug development. This guide provides detailed protocols for three distinct in vitro neurotoxicity models to assess the neuroprotective efficacy of this compound:

  • Oxidative Stress-Induced Neurotoxicity: Simulating the damage caused by reactive oxygen species (ROS), a common pathological feature in many neurodegenerative diseases.

  • Glutamate-Induced Excitotoxicity: Modeling the neuronal damage resulting from excessive stimulation of glutamate receptors, a key event in ischemic stroke and other neurological disorders.

  • Oxygen-Glucose Deprivation (OGD): An established in vitro model of cerebral ischemia that mimics the conditions of stroke.[8][9][10]

For each model, we will outline the underlying principles, provide step-by-step protocols, and describe the key endpoint assays to quantify neuroprotection.

I. Foundational Techniques: Cell Culture and Reagent Preparation

The human neuroblastoma cell line, SH-SY5Y, is a commonly used and reliable model for neuroprotective studies due to its neuronal-like characteristics and ease of culture.[3][4][11][12]

Cell Culture Protocol for SH-SY5Y Cells:

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use a 0.25% Trypsin-EDTA solution for detachment.

Preparation of this compound Stock Solution:

  • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

II. Model 1: Oxidative Stress-Induced Neurotoxicity

Scientific Rationale: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in various neurological disorders. Hydrogen peroxide (H2O2) is a commonly used agent to induce oxidative stress in in vitro models.

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Pre-treatment cluster_2 Day 2: Induction of Oxidative Stress cluster_3 Day 3: Endpoint Analysis seed Seed SH-SY5Y cells in 96-well plates pretreat Pre-treat with this compound (various concentrations) seed->pretreat 24h incubation induce Induce oxidative stress with H2O2 pretreat->induce 2h incubation mtt Cell Viability (MTT Assay) induce->mtt 24h incubation ldh Cytotoxicity (LDH Assay) induce->ldh ros ROS Levels (DCFH-DA Assay) induce->ros

Caption: Workflow for Oxidative Stress Model.

Detailed Protocol:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[13]

  • This compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control group (medium with DMSO). Incubate for 2 hours.

  • Induction of Oxidative Stress: Add H2O2 to the wells to a final concentration that induces approximately 50% cell death (this concentration should be determined empirically, typically in the range of 100-500 µM). Incubate for 24 hours.

  • Endpoint Analysis:

    • Cell Viability (MTT Assay): This colorimetric assay measures the metabolic activity of viable cells.[14]

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

      • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[13]

      • Measure the absorbance at 570 nm using a microplate reader.[15]

    • Cytotoxicity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[16][17]

      • Collect the cell culture supernatant.

      • Perform the LDH assay according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in a colorimetric or luminescent signal.[16][17][18]

    • Intracellular ROS Levels (DCFH-DA Assay): This assay uses a fluorescent probe to measure intracellular ROS.[19][20][21][22]

      • After the treatment period, wash the cells with PBS.

      • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.[20]

      • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or microscope.[20][23]

Data Presentation:

Treatment GroupCell Viability (% of Control)LDH Release (% of Max)Intracellular ROS (Fold Change)
Control100 ± 5.25.1 ± 1.31.0 ± 0.1
H2O248.3 ± 4.185.7 ± 6.53.5 ± 0.4
H2O2 + this compound (1 µM)55.1 ± 3.972.4 ± 5.82.8 ± 0.3
H2O2 + this compound (10 µM)72.6 ± 5.545.9 ± 4.21.9 ± 0.2
H2O2 + this compound (50 µM)85.2 ± 6.320.3 ± 3.11.2 ± 0.1

III. Model 2: Glutamate-Induced Excitotoxicity

Scientific Rationale: Excitotoxicity is a pathological process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death. This is a key mechanism in ischemic stroke and other neurodegenerative conditions.

Signaling Pathway:

G cluster_0 Upstream Events cluster_1 Intracellular Signaling cluster_2 Downstream Effects glutamate Glutamate nmda NMDA Receptor glutamate->nmda ca_influx Ca2+ Influx nmda->ca_influx This compound This compound This compound->ca_influx Inhibits mito_dys Mitochondrial Dysfunction ca_influx->mito_dys caspase Caspase Activation mito_dys->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Glutamate-Induced Excitotoxicity Pathway.

Detailed Protocol:

  • Cell Seeding: Seed SH-SY5Y cells as described in the previous model.

  • This compound Pre-treatment: Pre-treat cells with various concentrations of this compound for 2 hours.

  • Induction of Excitotoxicity: Expose the cells to a high concentration of glutamate (e.g., 5-20 mM) for 24 hours. The optimal concentration should be determined empirically to achieve significant cell death.

  • Endpoint Analysis:

    • Cell Viability (MTT Assay): As described previously.[13][14][15]

    • Apoptosis Assessment (Caspase-3 Activity Assay): Caspase-3 is a key executioner caspase in the apoptotic pathway.

      • Lyse the cells according to the assay kit protocol.[24][25]

      • Incubate the lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA).[24][25][26]

      • Measure the absorbance or fluorescence to determine caspase-3 activity.[24][26]

    • Apoptosis Assessment (TUNEL Assay): The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[27][28][29][30]

      • Fix and permeabilize the cells.[28]

      • Perform the TUNEL staining according to the manufacturer's protocol, which involves labeling the 3'-OH ends of fragmented DNA with fluorescently tagged dUTPs.[27][28][29]

      • Visualize and quantify the apoptotic cells using fluorescence microscopy.

    • Intracellular Calcium Imaging (Fluo-4 AM): To directly assess this compound's effect on calcium influx.[31][32][33][34][35]

      • Load the cells with the calcium-sensitive dye Fluo-4 AM.[31][32][34][35]

      • Measure the baseline fluorescence.

      • Add glutamate and monitor the change in fluorescence over time using a fluorescence microscope or plate reader.[33]

Data Presentation:

Treatment GroupCell Viability (% of Control)Caspase-3 Activity (Fold Change)TUNEL Positive Cells (%)Peak Intracellular Ca2+ (ΔF/F0)
Control100 ± 6.11.0 ± 0.22.3 ± 0.81.1 ± 0.1
Glutamate52.4 ± 4.84.2 ± 0.545.8 ± 5.15.8 ± 0.6
Glutamate + this compound (1 µM)60.3 ± 5.23.5 ± 0.438.2 ± 4.54.9 ± 0.5
Glutamate + this compound (10 µM)78.9 ± 6.32.1 ± 0.320.1 ± 3.22.5 ± 0.3
Glutamate + this compound (50 µM)91.5 ± 7.01.3 ± 0.28.7 ± 1.91.4 ± 0.2

IV. Model 3: Oxygen-Glucose Deprivation (OGD)

Scientific Rationale: OGD is a widely accepted in vitro model that mimics the ischemic conditions of a stroke by depriving cells of both oxygen and glucose.[8][9][10][36] This model allows for the investigation of neuroprotective agents in a context that closely resembles the clinical scenario of cerebral ischemia.

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: OGD Induction cluster_2 Day 2: Reoxygenation cluster_3 Day 3: Endpoint Analysis seed Seed SH-SY5Y cells ogd Induce OGD (hypoxic chamber, glucose-free medium) seed->ogd 24h incubation cinn_treat Treat with this compound during OGD ogd->cinn_treat reoxy Reoxygenation (normal medium and atmosphere) cinn_treat->reoxy 2-4h incubation mtt_ogd Cell Viability (MTT Assay) reoxy->mtt_ogd 24h incubation ldh_ogd Cytotoxicity (LDH Assay) reoxy->ldh_ogd mmp Mitochondrial Membrane Potential (JC-1 Assay) reoxy->mmp

Caption: Workflow for Oxygen-Glucose Deprivation Model.

Detailed Protocol:

  • Cell Seeding: Seed SH-SY5Y cells as described previously.

  • Induction of OGD:

    • Wash the cells with deoxygenated, glucose-free DMEM.

    • Replace the medium with fresh deoxygenated, glucose-free DMEM containing various concentrations of this compound.

    • Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration that induces significant cell death (typically 2-4 hours).[37][38]

  • Reoxygenation:

    • Remove the cells from the hypoxic chamber.

    • Replace the OGD medium with normal, complete culture medium.

    • Return the cells to the standard incubator (37°C, 5% CO2) for 24 hours.

  • Endpoint Analysis:

    • Cell Viability (MTT Assay) and Cytotoxicity (LDH Assay): As described previously.[13][14][15][16][17]

    • Mitochondrial Membrane Potential (JC-1 Assay): JC-1 is a cationic dye that accumulates in mitochondria and can be used to assess mitochondrial health.[39][40]

      • In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red.[40]

      • In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.[40]

      • After the reoxygenation period, incubate the cells with JC-1 dye according to the manufacturer's protocol.[41][42]

      • Measure the red and green fluorescence intensities and calculate the red/green fluorescence ratio. A decrease in this ratio indicates mitochondrial depolarization.[41]

Data Presentation:

Treatment GroupCell Viability (% of Control)LDH Release (% of Max)JC-1 Red/Green Ratio
Normoxia Control100 ± 5.86.2 ± 1.53.8 ± 0.4
OGD45.7 ± 4.388.1 ± 7.21.2 ± 0.2
OGD + this compound (1 µM)53.2 ± 4.975.9 ± 6.41.7 ± 0.3
OGD + this compound (10 µM)70.8 ± 6.148.3 ± 5.12.6 ± 0.3
OGD + this compound (50 µM)88.4 ± 7.222.5 ± 3.53.4 ± 0.4

V. Concluding Remarks and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the in vitro evaluation of this compound's neuroprotective properties. By employing these models of oxidative stress, excitotoxicity, and oxygen-glucose deprivation, researchers can gain valuable insights into the compound's mechanisms of action and its potential as a therapeutic agent for various neurological conditions.

It is crucial to remember that these in vitro models, while powerful, are simplifications of complex biological systems. Therefore, promising results from these studies should be further validated in more complex models, such as primary neuronal cultures, organotypic brain slices, and ultimately, in in vivo animal models of neurodegeneration and stroke.

Future investigations could also explore the effects of this compound on other relevant cellular processes, including inflammation, autophagy, and protein aggregation, to build a more complete picture of its neuroprotective profile. The systematic application of these in vitro models will undoubtedly contribute to a deeper understanding of this compound's therapeutic potential and pave the way for its potential repurposing in the treatment of debilitating neurological disorders.

References

Application Notes and Protocols: A Guide to the Preparation of Cinnarizine-Loaded Transfersomal Gels

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Drug Delivery System

Cinnarizine is a well-established antihistamine and calcium channel blocker, primarily utilized for the management of vertigo, motion sickness, and other vestibular disorders.[1][2] Its therapeutic efficacy is often hampered by low and variable oral bioavailability, largely due to its pH-dependent solubility and significant first-pass metabolism.[3][4] To circumvent these limitations, transdermal delivery emerges as a promising alternative, offering direct access to systemic circulation while avoiding the gastrointestinal tract. This application note details a comprehensive protocol for the formulation of this compound within a transfersomal gel, a sophisticated nanoencapsulation technique designed to enhance penetration through the skin's formidable barrier.[5]

Transfersomes are ultra-deformable lipid vesicles, a significant advancement over conventional liposomes.[6] Their unique composition, which includes phospholipids and an "edge activator" (a single-chain surfactant), imparts a high degree of flexibility to the vesicle membrane.[7][8] This elasticity allows transfersomes to squeeze through pores in the stratum corneum that are much smaller than their own diameter, carrying the encapsulated drug into deeper skin layers and potentially into the systemic circulation.[5][6] By incorporating these this compound-loaded transfersomes into a gel, we create a formulation with desirable rheological properties for topical application, ensuring ease of use and prolonged contact time with the skin.[9][10]

This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical steps for the successful preparation and characterization of this compound-loaded transfersomal gels.

I. Materials and Equipment

Materials:
  • Active Pharmaceutical Ingredient (API): this compound[11]

  • Vesicle-Forming Lipid: Phosphatidylcholine (e.g., Phospholipon® 90H, Soya Lecithin)[9]

  • Edge Activator (EA): Sodium deoxycholate, Span 80, Tween 80, or Sodium cholate[5][7]

  • Organic Solvents: Chloroform, Methanol (Analytical Grade)[11]

  • Hydration Medium: Phosphate Buffered Saline (PBS) pH 7.4[9][12]

  • Gelling Agent: Carbopol® 934 or Carbopol® 940[9][10]

  • Co-solvents/Humectants: Propylene Glycol[10]

  • pH Adjusting Agent: Triethanolamine or Sodium Hydroxide[10]

  • Preservative: Methyl Paraben[9]

  • Purified Water

Equipment:
  • Rotary Evaporator[12]

  • Bath Sonicator or Probe Sonicator[12]

  • Magnetic Stirrer with Hot Plate

  • Digital pH Meter[9]

  • Brookfield Viscometer[10]

  • Homogenizer

  • Centrifuge[9]

  • Particle Size Analyzer (e.g., Zetasizer)[12]

  • UV-Visible Spectrophotometer[9]

  • Franz Diffusion Cell Apparatus[13]

  • Optical or Transmission Electron Microscope (TEM)

II. Experimental Protocols

This section outlines the step-by-step methodology for the preparation of this compound-loaded transfersomes and their subsequent incorporation into a topical gel.

Protocol 1: Preparation of this compound-Loaded Transfersomes via Thin-Film Hydration

The thin-film hydration technique is a robust and widely adopted method for the preparation of transfersomes.[11][14] It involves the formation of a thin lipid film from a solution of the lipid, edge activator, and drug in an organic solvent, followed by hydration to form the vesicular dispersion.

Workflow for Transfersome Preparation

G cluster_prep Transfersome Preparation A Dissolve this compound, Phosphatidylcholine & Edge Activator in Organic Solvent B Form Thin Film using Rotary Evaporator A->B Evaporation C Hydrate Film with Phosphate Buffer (pH 7.4) B->C Hydration D Vesicle Size Reduction (Sonication/Homogenization) C->D Maturation & Sizing

Caption: Workflow of the thin-film hydration technique for transfersome preparation.

Step-by-Step Procedure:

  • Solubilization of Components: Accurately weigh this compound, phosphatidylcholine, and the chosen edge activator. A common starting ratio for phospholipid to edge activator is 85:15 (w/w), though this may require optimization.[8] Dissolve these components in a suitable volume of an organic solvent mixture, such as chloroform and methanol (1:1 v/v), in a round-bottom flask.[11]

    • Causality Insight: The organic solvent ensures that the lipophilic drug, phospholipid, and edge activator are molecularly dispersed, which is critical for the formation of a uniform, thin film.

  • Formation of the Thin Lipid Film: Attach the round-bottom flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature (e.g., 40-50°C).[12] Continue rotation until a thin, dry, and transparent film is formed on the inner wall of the flask. To ensure complete removal of residual solvent, the flask can be kept under vacuum overnight.[12]

    • Causality Insight: Slow and controlled evaporation prevents the aggregation of lipids and drug, leading to a homogenous film which is essential for the spontaneous formation of well-structured vesicles upon hydration.

  • Hydration of the Lipid Film: Hydrate the prepared film by adding a pre-warmed (around 40-50°C) phosphate buffer (pH 7.4) and rotating the flask gently at a controlled speed (e.g., 60 rpm) for approximately 1 hour.[12] The volume of the hydration medium will determine the final concentration of the formulation.

    • Causality Insight: Hydration above the lipid's transition temperature ensures that the lipid bilayers are in a fluid state, facilitating their self-assembly into multilamellar vesicles that encapsulate the aqueous medium and the drug.

  • Vesicle Maturation and Size Reduction: Allow the resulting milky suspension to swell at room temperature for 2-3 hours.[15] To achieve smaller and more uniform vesicles, the dispersion should be sonicated using a bath or probe sonicator for a defined period (e.g., 15-30 minutes).[12] Further size reduction and homogenization can be achieved by extruding the suspension through polycarbonate membranes of a specific pore size (e.g., 200 nm).[5]

    • Causality Insight: Sonication provides the energy needed to break down large multilamellar vesicles into smaller, unilamellar or oligolamellar vesicles, leading to a more homogenous size distribution and improved stability.

Protocol 2: Formulation of the Transfersomal Gel

The prepared this compound-loaded transfersomal dispersion is then incorporated into a suitable gel base to achieve the desired consistency for topical application.

Workflow for Transfersomal Gel Formulation

G cluster_gel Gel Formulation E Disperse Gelling Agent (e.g., Carbopol 934) in Water F Add Co-solvents & Preservatives E->F Mixing G Incorporate Transfersomal Dispersion with Stirring F->G Incorporation H Neutralize to Form Gel (e.g., with Triethanolamine) G->H Gelling

Caption: General workflow for incorporating transfersomes into a gel base.

Step-by-Step Procedure:

  • Preparation of the Gel Base: Accurately weigh the gelling agent (e.g., 1% w/w Carbopol 934) and slowly disperse it in a known volume of purified water with continuous stirring to avoid clumping.[9] Allow the dispersion to hydrate completely (this may take several hours or overnight).

    • Causality Insight: Proper dispersion and hydration of the polymer are crucial for forming a homogenous gel network without lumps, which ensures uniform drug distribution and acceptable cosmetic properties.

  • Addition of Other Excipients: To the hydrated polymer dispersion, add other excipients such as a humectant/co-solvent (e.g., propylene glycol) and a preservative (e.g., methyl paraben), and mix until uniform.[9][10]

  • Incorporation of Transfersomes: Slowly add the prepared this compound-loaded transfersomal dispersion to the gel base with gentle but continuous stirring. Avoid vigorous mixing that could disrupt the integrity of the vesicles.[10]

    • Causality Insight: Gentle incorporation ensures that the transfersomes are evenly distributed throughout the gel matrix without being ruptured, thereby preserving the encapsulation of the drug.

  • Neutralization and Gel Formation: While stirring, slowly add a neutralizing agent (e.g., triethanolamine) dropwise to the mixture. The pH should be adjusted to a range suitable for skin application (typically 5.5-7.0).[10] This will cause the polymer chains to uncoil and cross-link, resulting in the formation of a clear, viscous gel.

    • Causality Insight: For pH-sensitive polymers like Carbopol, neutralization is the critical step that induces a conformational change in the polymer structure, leading to a significant increase in viscosity and the formation of the semi-solid gel matrix.

III. Characterization and Evaluation of Transfersomal Gels

A thorough characterization is essential to ensure the quality, efficacy, and safety of the final formulation.

A. Characterization of this compound-Loaded Transfersomes

Before incorporation into the gel, the transfersomal dispersion should be evaluated for the following parameters:

ParameterMethodTypical Expected ResultsRationale
Vesicle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)[12]200-500 nm; PDI < 0.3Size influences skin penetration; a low PDI indicates a homogenous population of vesicles.
Zeta Potential DLS / Electrophoretic Light Scattering[11]-30 mV to +30 mVIndicates the surface charge of the vesicles, which affects their stability against aggregation.
Entrapment Efficiency (%EE) Ultracentrifugation followed by UV-Vis Spectrophotometry[11]> 70%Measures the percentage of the initial drug that is successfully encapsulated within the transfersomes.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)[9]Spherical, unilamellar vesiclesConfirms the formation of vesicles and provides information on their shape and lamellarity.

Calculating Entrapment Efficiency (%EE): %EE is a critical parameter and can be calculated using the following formula:

%EE = [(Total Drug Amount - Amount of Free Drug) / Total Drug Amount] x 100

B. Evaluation of the Final Transfersomal Gel

The final gel formulation should be assessed for its physicochemical properties and performance.

ParameterMethodTypical Expected ResultsRationale
Physical Appearance Visual Inspection[9]Homogenous, translucent, free from lumpsEnsures cosmetic acceptability and uniformity.
pH Digital pH Meter[10]5.5 - 7.0Ensures the formulation is non-irritating to the skin.
Drug Content UV-Vis Spectrophotometry[9]95% - 105% of the labeled amountConfirms the uniformity of drug distribution within the gel.
Viscosity Brookfield Viscometer[10]Pseudoplastic flow behaviorIdeal for topical application; the gel thins upon application but thickens at rest.
Spreadability Parallel Plate Method[11]Good spreadability with minimal forceIndicates ease of application on the skin.
In Vitro Drug Release Franz Diffusion Cell[13]Sustained release profile over 24 hoursEvaluates the rate and mechanism of drug release from the gel matrix.
Ex Vivo Permeation Study Franz Diffusion Cell using excised animal skin[16]Enhanced permeation compared to a conventional gelAssesses the ability of the transfersomal formulation to penetrate the skin barrier.

IV. Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust framework for the development of this compound-loaded transfersomal gels. This advanced drug delivery system holds significant promise for improving the therapeutic profile of this compound by enhancing its transdermal permeation and avoiding the pitfalls of oral administration.[17] The inherent flexibility of the transfersomal platform allows for the encapsulation of a wide range of drugs, making this technology a valuable tool in the field of transdermal drug delivery.[18] Further optimization of the formulation, including the ratio of phospholipid to edge activator and the choice of gelling agent, can be performed to fine-tune the drug release profile and enhance patient compliance. Stability studies under various storage conditions are also a critical next step to ensure the long-term viability of the product.

V. References

  • Al-mahallawi, A. M., et al. (2021). Transfersomes: A Promising Nanoencapsulation Technique for Transdermal Drug Delivery. Pharmaceuticals, 14(11), 1144. Available at: --INVALID-LINK--

  • Kaur, D., et al. (2022). FORMULATION AND EVALUATION OF TRANSFEROSOMAL GEL LOADED WITH CEFADROXIL FOR TRANSDERMAL DELIVERY. YMER, 21(10). Available at: --INVALID-LINK--

  • Al-khedr, A. A., et al. (2022). Formulation and Evaluation of a Transferosomal Gel of Famciclovir for Transdermal Use. Pharmaceutics, 14(11), 2329. Available at: --INVALID-LINK--

  • Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap. Available at: --INVALID-LINK--

  • MDPI. (2023). Comparative analysis of synthetic vs. natural edge activators in transferosomes: Effects on deformability and drug release. MDPI. Available at: --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences. (2023). A Review on Promising Approach of Transferosomes for Topical and Transdermal Drug Delivery. International Journal of Pharmaceutical Sciences, 14(6), 1-10. Available at: --INVALID-LINK--

  • Umalkar, D., et al. (2014). Formulation and Evaluation of Transferosomal gel of Isotretinoin for severe Acne. Research Journal of Topical and Cosmetic Sciences, 5(2), 39-45. Available at: --INVALID-LINK--

  • NHS. (2022). About this compound. NHS.uk. Available at: --INVALID-LINK--

  • Venkatesh, N., et al. (2014). TRANSFERSOMES A NOVEL TECHNIQUE FOR TRANSDERMAL DRUG DELIVERY. International Journal of Research in Pharmaceutical and Nano Sciences, 3(4), 266-276. Available at: --INVALID-LINK--

  • Wisdomlib. (2025). Edge activator: Significance and symbolism. Wisdomlib. Available at: --INVALID-LINK--

  • Journal of Pharmaceutical Research International. (2021). Transferosomes as a Novel Therapeutic Delivery System: A Review. Journal of Pharmaceutical Research International, 33(47B), 438-450. Available at: --INVALID-LINK--

  • Pediatric Oncall. (n.d.). This compound. Pediatric Oncall. Available at: --INVALID-LINK--

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2018). Pharmaceutical gels for topical drug delivery: An overview. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(1), 19-24. Available at: --INVALID-LINK--

  • Journal of Pharmaceutical Negative Results. (2022). Transferosomes The Effective Targeted Drug Delivery System Overview. Journal of Pharmaceutical Negative Results, 13(S01). Available at: --INVALID-LINK--

  • Hamed, R. R., et al. (2020). Formulation and Characterization of this compound Targeted Aural Transfersomal Gel for Vertigo Treatment: A Pharmacokinetic Study on Rabbits. Drug Design, Development and Therapy, 14, 3197–3213. Available at: --INVALID-LINK--

  • El Zaafarany, G. M., et al. (2010). Role of edge activators and surface charge in developing ultradeformable vesicles with enhanced skin delivery. International Journal of Pharmaceutics, 397(1-2), 164-172. Available at: --INVALID-LINK--

  • MDPI. (2023). Mixed Edge Activators in Ibuprofen-Loaded Transfersomes: An Innovative Optimization Strategy Using Box–Behnken Factorial Design. MDPI. Available at: --INVALID-LINK--

  • Parashar, T., et al. (2022). An extensive review about Transfersomes. YMER, 21(10). Available at: --INVALID-LINK--

  • Scribd. (n.d.). This compound. Scribd. Available at: --INVALID-LINK--

  • Thakur, D., et al. (2018). FORMULATION DEVELOPMENT AND EVALUATION OF TRANSFEROSOMAL GEL. Journal of Drug Delivery & Therapeutics, 8(5), 169-179. Available at: --INVALID-LINK--

  • International Journal of Research in Applied Science and Engineering Technology. (2023). A Review: Topical Gels for Localized Drug Delivery. IJRASET, 11(10). Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: --INVALID-LINK--

  • Wisdomlib. (2025). Thin film hydration method: Significance and symbolism. Wisdomlib. Available at: --INVALID-LINK--

  • Journal of Drug Delivery and Therapeutics. (2019). Formulation, Development and Evaluation of Transfersomal Gel of Metronidazole. Journal of Drug Delivery and Therapeutics, 9(4-s), 1-5. Available at: --INVALID-LINK--

  • Nanomedicine Journal. (2018). Formulation of mefenamic acid loaded transfersomal gel by thin film hydration technique and hand shaking method. Nanomedicine Journal, 5(4), 223-231. Available at: --INVALID-LINK--

  • Al-Adham, I. S. I., et al. (2022). Optimizing and Evaluating the Transdermal Permeation of Hydrocortisone Transfersomes Formulation Based on Digital Analysis of the In Vitro Drug Release and Ex Vivo Studies. AAPS PharmSciTech, 23(7), 241. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Topical gels. Wikipedia. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). The Composition of this compound Transfersomes. ResearchGate. Available at: --INVALID-LINK--

  • PubMed. (2020). Formulation and Characterization of this compound Targeted Aural Transfersomal Gel for Vertigo Treatment: A Pharmacokinetic Study on Rabbits. PubMed. Available at: --INVALID-LINK--

  • PubMed. (2023). In situ gelling drug delivery systems for topical drug delivery. PubMed. Available at: --INVALID-LINK--

  • PubMed Central. (2022). Novel Gels: An Emerging Approach for Delivering of Therapeutic Molecules and Recent Trends. PubMed Central. Available at: --INVALID-LINK--

  • SciELO. (2018). Development of monolithic matrix type transdermal patches containing this compound: Physical characterization and permeation studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Rheological data of this compound prepared aural transfersomal gels ±SD... ResearchGate. Available at: --INVALID-LINK--

  • Taylor & Francis Online. (2021). Ufasomes nano-vesicles-based lyophilized platforms for intranasal delivery of this compound: preparation, optimization, ex-vivo histopathological safety assessment and mucosal confocal imaging. Pharmaceutical Development and Technology, 26(8), 867-879. Available at: --INVALID-LINK--

  • SciELO. (2018). Development of monolithic matrix type transdermal patches containing this compound: Physical characterization and permeation studi. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: --INVALID-LINK--

  • Semantic Scholar. (2022). Augmented Brain Delivery of this compound Through Nanostructured Lipid Carriers Loaded in situ Gel: in vitro and Pharmacokinetic Evaluation. Semantic Scholar. Available at: --INVALID-LINK--

  • PubMed Central. (2022). Nasal Delivery of this compound Thermo- and Ion-Sensitive In Situ Hydrogels for Treatment of Microwave-Induced Brain Injury. PubMed Central. Available at: --INVALID-LINK--

References

Application Notes and Protocols: Experimental Design for Cinnarizine Bioavailability Studies in Rabbits

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for designing and conducting bioavailability studies of Cinnarizine in rabbits. This compound, a drug used for vestibular disorders and motion sickness, exhibits low and variable oral bioavailability.[1] This guide details the rationale for experimental choices, step-by-step protocols, and data analysis to ensure scientifically sound and reproducible results. It is intended for researchers, scientists, and professionals in drug development.

Introduction: The Scientific Rationale

This compound is a calcium channel blocker and antihistamine belonging to the diphenylmethylpiperazine group.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability.[2] Its bioavailability is significantly influenced by gastric acidity, leading to erratic absorption.[3] The rabbit model is a suitable choice for preclinical bioavailability studies of this compound due to its physiological similarities to humans in terms of gastric pH and gastrointestinal transit time, which can be controlled to mimic human gastric conditions.[4]

The primary objective of a this compound bioavailability study is to determine the rate and extent to which the active substance is absorbed from a drug product and becomes available at the site of action.[5] Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are critical for this assessment.[6]

Preclinical Experimental Design

Animal Model and Husbandry

The selection of a healthy and appropriate animal model is paramount for the validity of the study.

  • Animal Selection: New Zealand white rabbits of either sex, weighing between 2.5 and 3.5 kg, are recommended. The animals should be healthy and free from any diseases.

  • Acclimatization: A minimum acclimatization period of one week is crucial before the commencement of the study. This allows the animals to adapt to the new environment and reduces stress-related physiological variations.

  • Housing: Rabbits should be housed individually in stainless steel cages under controlled environmental conditions as per OECD guidelines.[7] This includes maintaining a temperature of 20-24°C, relative humidity of 45-65%, and a 12-hour light/dark cycle.

  • Diet: A standard laboratory rabbit diet and water should be provided ad libitum. However, animals should be fasted overnight (approximately 12 hours) before drug administration, with free access to water, to minimize the impact of food on drug absorption.[8]

  • Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and international standards such as those provided by the OECD to ensure animal welfare.[9][10]

Study Formulations

The study will compare a test formulation of this compound with a reference formulation.

  • Test Formulation: The novel this compound formulation to be evaluated (e.g., a new tablet, capsule, or a formulation designed to enhance bioavailability).

  • Reference Formulation: An oral suspension of this compound can be used as a reference to assess the absolute or relative bioavailability of the test formulation.[6] Alternatively, an innovator's product can be used.

  • Intravenous (IV) Formulation (for Absolute Bioavailability): To determine the absolute bioavailability, an intravenous formulation of this compound is required. This is prepared by dissolving this compound in a suitable vehicle for injection.

Dosing and Administration
  • Dosage Calculation: The dose of this compound should be calculated based on the body weight of each rabbit. A dose that is expected to produce measurable plasma concentrations without causing toxicity should be selected. For example, a dose of 25 mg has been used in previous studies in beagle dogs and can be adapted for rabbits.[3]

  • Administration Route:

    • Oral (PO): For the test and reference formulations, administration is performed using an oral gavage tube.

    • Intravenous (IV): The IV formulation is administered through the marginal ear vein.

Experimental Protocols

Study Design: A Crossover Approach

A crossover study design is recommended to minimize inter-individual variability. In this design, each rabbit receives both the test and reference formulations in a randomized sequence, separated by a washout period.

  • Group Allocation: Randomly assign the rabbits to two groups.

  • Washout Period: A washout period of at least one week between the two treatments is essential to ensure complete elimination of the drug from the previous treatment.

  • Treatment Periods:

    • Period 1: Group 1 receives the test formulation, and Group 2 receives the reference formulation.

    • Period 2: After the washout period, Group 1 receives the reference formulation, and Group 2 receives the test formulation.

Table 1: Experimental Design Parameters

ParameterSpecificationRationale
Animal Model New Zealand White RabbitsPhysiological similarities to humans in gastric conditions.[4]
Body Weight 2.5 - 3.5 kgStandard size for ease of handling and dosing.
Sex Male or FemaleShould be consistent within the study.
Housing Individual cages, controlled environmentTo minimize variability and stress.[7]
Fasting 12 hours pre-doseTo reduce the effect of food on drug absorption.[8]
Study Design CrossoverMinimizes inter-individual variability.
Washout Period Minimum 1 weekEnsures complete drug elimination between treatments.
Dose To be determined based on pilot studiesShould provide measurable plasma levels without toxicity.
Route of Admin. Oral (PO) and Intravenous (IV)To assess oral bioavailability.
Reference Oral suspension or innovator productFor comparison of bioavailability.[6]

Diagram 1: Experimental Workflow

G cluster_pre Pre-Study Phase cluster_p1 Period 1 cluster_washout Washout Phase cluster_p2 Period 2 cluster_post Post-Study Phase A Animal Acclimatization (1 week) B Randomization into Groups A->B C1 Group 1: Test Formulation (PO) B->C1 C2 Group 2: Reference Formulation (PO) B->C2 D Blood Sampling (Scheduled Intervals) C1->D C2->D E Washout Period (1 week) D->E F1 Group 1: Reference Formulation (PO) E->F1 F2 Group 2: Test Formulation (PO) E->F2 G Blood Sampling (Scheduled Intervals) F1->G F2->G H Sample Analysis (LC-MS/MS) G->H I Pharmacokinetic Analysis H->I J Data Interpretation & Reporting I->J

Caption: Crossover experimental workflow for this compound bioavailability study.

Blood Sampling Protocol

Accurate and timely blood sampling is critical for constructing the plasma concentration-time profile.

  • Pre-dose Sample: Collect a blank blood sample (approximately 1 mL) from the marginal ear vein of each rabbit before drug administration.

  • Post-dose Sampling: Collect blood samples (approximately 1 mL) at the following time points after drug administration: 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.

  • Sample Collection: Use heparinized tubes to collect the blood samples to prevent coagulation.

  • Plasma Separation: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

  • Storage: Transfer the plasma into properly labeled cryovials and store them at -80°C until analysis.

Table 2: Blood Sampling Schedule

Time PointTime (hours)
Pre-dose0
Post-dose0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24

Bioanalytical Method

A validated bioanalytical method is essential for the accurate quantification of this compound in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[11][12]

Sample Preparation: Protein Precipitation
  • Thaw the plasma samples at room temperature.

  • To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol) containing the internal standard.[13][14]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

The specific conditions for the LC-MS/MS system should be optimized for this compound.

  • Chromatographic Column: A C18 column is commonly used for the separation of this compound.[13]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[11]

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring the transition of the parent ion to a specific product ion for both this compound and the internal standard.

Pharmacokinetic and Statistical Analysis

Calculation of Pharmacokinetic Parameters

The following pharmacokinetic parameters should be calculated from the plasma concentration-time data for each rabbit using non-compartmental analysis:[6]

  • Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.

  • Tmax (Time to Cmax): The time at which Cmax is observed.

  • AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.

  • AUC0-∞ (Area Under the Curve from time 0 to infinity): Calculated as AUC0-t + (Clast / kel), where Clast is the last measurable concentration and kel is the elimination rate constant.

  • t1/2 (Half-life): The time taken for the plasma concentration to decrease by half.

Bioavailability Calculation
  • Relative Bioavailability (Frel): Frel = (AUCtest / AUCreference) × (Dosereference / Dosetest)

  • Absolute Bioavailability (Fabs): Fabs = (AUCoral / AUCIV) × (DoseIV / Doseoral)

Statistical Analysis

Statistical analysis is performed to compare the pharmacokinetic parameters of the test and reference formulations. An analysis of variance (ANOVA) should be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values. The 90% confidence intervals for the ratio of the geometric means (test/reference) should be calculated. For two products to be considered bioequivalent, these confidence intervals should fall within the acceptance range of 80-125%.

Diagram 2: Pharmacokinetic Data Analysis Workflow

G A Plasma Concentration vs. Time Data B Non-Compartmental Analysis A->B C Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) B->C D Log Transformation of Cmax and AUC C->D E Statistical Analysis (ANOVA) D->E F Calculate 90% Confidence Intervals E->F G Bioequivalence Assessment (80-125% acceptance range) F->G H Final Report G->H

Caption: Workflow for pharmacokinetic data analysis and bioequivalence assessment.

Conclusion

A well-designed and executed bioavailability study is crucial for the development of new this compound formulations. The protocols and guidelines presented in this document provide a robust framework for obtaining reliable and reproducible data in a rabbit model. Adherence to these principles of scientific integrity and ethical considerations will ensure the generation of high-quality data to support regulatory submissions and advance drug development.

References

Troubleshooting & Optimization

Technical Support Center: Cinnarizine Solubility for In Vitro Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for Cinnarizine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound in their in vitro assays. As a BCS Class II compound, this compound's high lipophilicity and low aqueous solubility present a significant, yet surmountable, experimental hurdle.[1][2] This document provides in-depth, field-proven insights and protocols to help you achieve consistent and reliable results.

Section 1: Understanding the Core Challenge: this compound's Physicochemical Profile

The root of all solubility issues lies in the fundamental properties of the this compound molecule. Understanding these properties is the first step in designing a successful experimental strategy. This compound is a weak base that is highly lipophilic, meaning it preferentially dissolves in fats, oils, and non-polar solvents over aqueous media.[3][4]

PropertyValueImplication for In Vitro Assays
Molar Mass 368.52 g/mol Essential for calculating molar concentrations for stock solutions and dilutions.[3]
BCS Classification Class IIHigh permeability but low solubility. Dissolution is the rate-limiting step for availability.[1][2][5]
pKa 7.4As a weak base, this compound's ionization state is highly sensitive to pH changes around the physiological range.[3]
logP ~5.8Indicates very high lipophilicity and poor affinity for aqueous solvents.[1]
Aqueous Solubility Highly pH-dependentSolubility dramatically decreases as pH increases towards neutral, which is required for most cell-based assays.[1][2][4]

The most critical takeaway from this profile is the pH-dependent solubility. As a weak base with a pKa of 7.4, this compound is predominantly in its ionized, more soluble form in acidic environments (pH < pKa).[3][6][7] However, in the neutral to slightly basic conditions of standard cell culture media or PBS (pH 7.2-7.4), it converts to its un-ionized, neutral form, which is practically insoluble and prone to precipitation.[4][8]

Section 2: Frequently Asked Questions (FAQs)

Here are answers to the most common questions our application scientists receive.

Q1: Why won't my this compound powder dissolve directly in PBS or my cell culture medium? This is expected behavior. This compound is a highly lipophilic (logP ~5.8) and weakly basic molecule, classified as a BCS Class II compound, making it practically insoluble in neutral aqueous buffers.[1][4] At a physiological pH of 7.4, its solubility can be as low as 0.002 mg/mL.[2][4] Direct dissolution is not a viable method for preparing a working solution for most in vitro experiments.

Q2: I dissolved this compound in DMSO, but it crashed out (precipitated) when I diluted it into my assay buffer. What happened? This phenomenon is known as "solvent-shifting precipitation." While this compound is soluble in a pure organic solvent like DMSO, you are creating a highly supersaturated and unstable state when you dilute this stock into an aqueous buffer where the drug is insoluble.[8] The DMSO concentration is instantly lowered, and the aqueous environment cannot maintain the this compound in solution, causing it to precipitate out.

Q3: What is the best organic solvent for creating a this compound stock solution? Several organic solvents can be used. The choice depends on the required stock concentration and the tolerance of your assay system.

SolventApproximate SolubilityComments
Dimethylformamide (DMF) ~14 mg/mLOffers the highest solubility for a concentrated stock.[9]
Ethanol ~3 mg/mLA viable option, but may have higher cytotoxic potential in some cell lines.[9]
Dimethyl Sulfoxide (DMSO) ~2 mg/mLThe most commonly used co-solvent in cell-based assays due to its high solvating power and relatively lower toxicity at low concentrations.[9][10]

For most applications, DMSO is the recommended starting point due to its widespread use and compatibility with in vitro assays.[9][11]

Q4: Can I just lower the pH of my buffer to dissolve the this compound? While this compound's solubility is significantly higher in acidic solutions (e.g., 0.29 mg/mL at pH 2), this approach is generally incompatible with biological assays.[2][4] Most cell lines and enzymatic reactions require a tightly controlled physiological pH (typically 7.2-7.4). Adjusting the bulk buffer pH to acidic levels would be cytotoxic or would inhibit the biological process you are studying. Furthermore, any attempt to readjust the pH back to neutral before the assay will likely cause immediate precipitation.

Q5: What is the maximum concentration of DMSO I can safely use in my cell-based assay? The tolerance to DMSO is cell-line dependent. However, a widely accepted general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.1% (v/v) .[10] Some robust cell lines may tolerate up to 0.5%, but this can introduce artifacts. It is imperative to run a "vehicle control" (medium with the same final concentration of DMSO but without this compound) to ensure that the observed effects are from the drug and not the solvent.[10]

Section 3: Troubleshooting Guide

Use this guide to diagnose and solve common issues during your experiments.

ProblemProbable Cause(s)Recommended Solutions & Actions
Precipitate or cloudiness observed immediately after adding DMSO stock to aqueous buffer. Solvent-Shifting Precipitation: The final concentration of this compound exceeds its solubility limit in the final aqueous/DMSO mixture.1. Decrease Final Concentration: The simplest solution is to lower the target concentration of this compound. 2. Increase Co-solvent Percentage: If your assay allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.2%) may help. Always validate with a vehicle control. 3. Use a Solubilization Excipient: Incorporate a solubilizing agent like HPβ-Cyclodextrin into your aqueous buffer before adding the this compound stock. See Protocol 3.
Assay results are inconsistent or not reproducible between experiments. Micro-precipitation: Undetected, fine precipitate may be forming, leading to inconsistent dosing in wells. Stock Degradation: Aqueous dilutions of this compound are not stable and should not be stored.[9]1. Prepare Fresh Dilutions: Always make fresh dilutions of your this compound stock in the aqueous buffer immediately before each experiment. Do not store aqueous working solutions.[9] 2. Vortex Thoroughly: Ensure vigorous mixing when diluting the stock into the buffer. 3. Visual Inspection: Before adding to your assay, hold the solution up to a light source to check for any visible precipitate or haziness. 4. Switch to a More Robust Method: Cyclodextrin complexation (Protocol 3) provides a much more stable solution and is recommended for improving reproducibility.[12]
The required drug concentration is too high, forcing the final DMSO level above a toxic threshold (>0.5%). Methodological Limitation: A simple co-solvent approach is insufficient for achieving the desired high concentration of this compound.This is a clear indication that an alternative solubilization strategy is required. The co-solvent method is not suitable. Proceed directly to Protocol 3 for cyclodextrin-mediated solubilization, which is designed to increase aqueous solubility without relying on high concentrations of organic solvents.[13][14]

Section 4: Detailed Experimental Protocols

Follow these step-by-step protocols to prepare your this compound solutions.

Protocol 1: Standard Method Using an Organic Co-Solvent (DMSO)

This is the most common starting method, suitable for lower working concentrations.

Objective: To prepare a this compound solution using DMSO as a co-solvent.

Materials:

  • This compound powder (M.W. 368.52 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Target aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 2 mg/mL, which is ~5.4 mM).

    • Vortex vigorously until the powder is completely dissolved. A brief sonication may assist dissolution. This is your master stock .

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the master stock in pure DMSO to create lower concentration stocks. This allows for more accurate final dilutions.

  • Prepare Final Working Solution:

    • Calculate the volume of DMSO stock needed to achieve your final desired concentration, ensuring the final DMSO percentage remains low (e.g., ≤0.1%).

    • Add the aqueous buffer to a new tube first.

    • While vortexing the aqueous buffer, add the small volume of this compound-DMSO stock drop-by-drop. This rapid mixing can help minimize immediate precipitation.

  • Vehicle Control:

    • Prepare a parallel solution containing the exact same final concentration of DMSO in your aqueous buffer, but without this compound. This is your vehicle control .

  • Application:

    • Use the freshly prepared working solution and vehicle control in your assay immediately. Do not store.[9]

G cluster_prep Stock Preparation (in Fume Hood) cluster_dilution Working Solution Preparation (Sterile Hood) weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO (e.g., to make 5 mM stock) weigh->add_dmso dissolve 3. Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve add_stock 5. Add DMSO Stock (e.g., 1 µL of 5 mM stock) While Vortexing dissolve->add_stock Master Stock add_buffer 4. Dispense Aqueous Buffer (e.g., 999 µL Media) add_buffer->add_stock final_sol 6. Final Solution (5 µM this compound in 0.1% DMSO) add_stock->final_sol assay Apply to In Vitro Assay final_sol->assay Use Immediately G cluster_complex Inclusion Complex Formation cluster_result Result cinn This compound (Hydrophobic) hpbcd hpbcd cinn:e->hpbcd:w Encapsulation insoluble Poor Aqueous Solubility cinn->insoluble complex complex hpbcd:e->complex:w soluble Enhanced Aqueous Solubility complex->soluble

References

Technical Support Center: Mitigating Cinnarizine-Induced Drowsiness in Behavioral Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing Cinnarizine in behavioral studies. This compound is a valuable pharmacological tool due to its dual mechanism as a calcium channel blocker and first-generation antihistamine.[1][2] However, its potent sedative effects, primarily mediated by antagonism of central histamine H1 receptors, present a significant confound for behavioral research.[3][4] This guide provides in-depth, field-proven strategies and troubleshooting advice to help you isolate your experimental variable from the drug's sedative properties, ensuring the integrity and validity of your data.

Foundational Science: The "Why" Behind this compound's Sedative Effect

Understanding the mechanism of this compound-induced drowsiness is the first step toward mitigating it. The drug readily crosses the blood-brain barrier where it acts as a potent antagonist at histamine H1 receptors.[2][5] Histamine in the central nervous system (CNS) is a key neurotransmitter promoting wakefulness. By blocking H1 receptors, this compound suppresses this arousal signal, leading to somnolence and reduced motor activity.[4][6] This is a distinct effect from its action on L-type and T-type calcium channels, which is often the target mechanism in cerebrovascular or vestibular research.[6][7]

References

Technical Support Center: Enhancing the Oral Bioavailability of Cinnarizine Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the low oral bioavailability of Cinnarizine. This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing this compound formulations. Here, we will delve into the core reasons behind this compound's poor bioavailability and provide practical, evidence-based troubleshooting strategies and frequently asked questions to guide your experimental design and interpretation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties of this compound that influence its oral absorption.

Q1: What are the primary reasons for the low and variable oral bioavailability of this compound?

A1: The low oral bioavailability of this compound, which can be as low as 38%, is a multifactorial issue stemming from its inherent physicochemical properties.[1] As a Biopharmaceutics Classification System (BCS) Class II compound, this compound exhibits high membrane permeability but suffers from poor aqueous solubility.[2][3][4] This low solubility is the rate-limiting step in its absorption process.[2][5]

Several key factors contribute to this challenge:

  • pH-Dependent Solubility: this compound is a weakly basic drug, and its solubility is highly dependent on the pH of the surrounding environment.[3][6][7] It is more soluble in the acidic environment of the stomach but precipitates in the more alkaline conditions of the small intestine, which is the primary site for drug absorption.[6]

  • High Lipophilicity: With a high log P value of 5.71, this compound is very lipophilic, which contributes to its poor dissolution in aqueous gastrointestinal fluids.[3][6]

  • Food Effect: The absorption of this compound can be influenced by the presence of food.[8][9] A positive food effect has been observed, where co-administration with a nutritional drink delayed its uptake but increased the overall amount absorbed.[8]

  • Metabolism: this compound is extensively metabolized in the liver, primarily by the CYP2D6 isoenzyme, which can also contribute to its reduced systemic availability.[10][11]

Q2: How does the pH of the gastrointestinal tract specifically impact this compound's solubility and absorption?

A2: The pH gradient of the gastrointestinal tract plays a critical role in the dissolution and subsequent absorption of this compound. As a weak base, its solubility dramatically decreases as the pH increases.[3][6]

  • Stomach (pH 1-3): In the highly acidic environment of the stomach, this compound is protonated and exists in its more soluble salt form. This leads to better dissolution.[2][6]

  • Small Intestine (pH 6-7.5): As the dissolved this compound transitions from the stomach to the more neutral to alkaline pH of the small intestine, it converts back to its poorly soluble free base form. This can lead to precipitation, reducing the concentration of dissolved drug available for absorption across the intestinal membrane.[6]

This pH-dependent solubility creates an "absorption window" for this compound, primarily in the upper gastrointestinal tract where the pH is lower.[6]

Q3: What is the Biopharmaceutics Classification System (BCS) class of this compound and what are the formulation implications?

A3: this compound is classified as a BCS Class II drug.[2][3][4] This classification signifies that it has high permeability through biological membranes but low aqueous solubility .[2][3][4]

The primary implication for formulation development is that the oral absorption of this compound is dissolution rate-limited .[5] Therefore, the main goal of formulation strategies should be to enhance the solubility and dissolution rate of the drug in the gastrointestinal fluids to ensure a sufficient concentration gradient for passive diffusion across the intestinal epithelium.

Part 2: Troubleshooting Guides for Formulation Development

This section provides a question-and-answer formatted guide to troubleshoot common experimental challenges encountered during the development of oral this compound formulations.

Problem 1: Inconsistent and slow in vitro dissolution profiles.

Q: My this compound formulation is showing highly variable and slow dissolution rates in standard USP dissolution apparatus (e.g., pH 1.2 HCl, pH 6.8 phosphate buffer). What are the potential causes and how can I improve this?

A: This is a classic challenge with this compound due to its poor and pH-dependent solubility.

Potential Causes:

  • Drug Particle Size and Morphology: The effective surface area of the drug powder significantly influences its dissolution rate. Large or aggregated particles will dissolve more slowly.

  • Polymorphism: this compound can exist in different crystalline forms (polymorphs), each with its own unique solubility and dissolution characteristics.

  • Inadequate Wetting: Due to its lipophilic nature, this compound powder may not be easily wetted by the aqueous dissolution medium, leading to clumping and reduced surface area for dissolution.

  • Precipitation in Higher pH Media: When testing in pH 6.8 buffer, the dissolved drug from an immediate-release formulation can rapidly precipitate, leading to a deceptively low percentage of drug released.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent this compound dissolution.

Step-by-Step Methodologies:

  • API Characterization:

    • Particle Size Analysis: Utilize techniques like laser diffraction to determine the particle size distribution of your this compound active pharmaceutical ingredient (API). Aim for a narrow distribution with a small mean particle size.

    • Solid-State Characterization: Employ Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to identify the crystalline form of your API and check for any polymorphic transitions during processing.

  • Formulation Optimization Strategies:

    • Solid Dispersions: This is a highly effective technique for improving the dissolution of BCS Class II drugs.[2][5][12]

      • Protocol: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

        • Select a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) K30 or a polyethylene glycol (PEG).[5]

        • Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture) in a predetermined ratio (e.g., 1:1, 1:3 drug-to-carrier).[5][13]

        • Evaporate the solvent under reduced pressure using a rotary evaporator.

        • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

        • Pulverize the dried solid dispersion and sieve to obtain a uniform particle size.

        • Characterize the solid dispersion using DSC and XRD to confirm the conversion of crystalline this compound to an amorphous state, which enhances solubility.[2]

    • Lipid-Based Formulations: These formulations can enhance solubility and take advantage of the body's natural lipid absorption pathways.[6] Self-nanoemulsifying drug delivery systems (SNEDDS) have shown significant promise, with reports of up to a 344% increase in bioavailability.[1]

      • Protocol: Screening for SNEDDS Components

        • Oil Phase Selection: Determine the solubility of this compound in various oils (e.g., oleic acid, Capryol 90, Labrafil M 1944 CS). Oleic acid has been shown to dissolve this compound well.[14]

        • Surfactant Selection: Screen various surfactants (e.g., Tween 80, Cremophor EL, Labrasol) for their ability to emulsify the selected oil phase.

        • Co-surfactant/Co-solvent Selection: Evaluate co-surfactants (e.g., Transcutol HP, PEG 400) for their ability to improve the microemulsion region and drug loading.

        • Construct Ternary Phase Diagrams: Systematically mix the chosen oil, surfactant, and co-surfactant in various ratios and observe the formation of a clear, isotropic mixture upon gentle agitation. Titrate these mixtures with water to identify the self-nanoemulsification region.

        • The optimized SNEDDS formulation should spontaneously form a nanoemulsion (droplet size < 200 nm) upon dilution in an aqueous medium.

Problem 2: High inter-subject variability in preclinical/clinical pharmacokinetic studies.

Q: We are observing significant variability in the plasma concentration-time profiles of this compound across our study subjects. What could be the underlying reasons, and how can we mitigate this?

A: High inter-subject variability is a common consequence of this compound's physicochemical properties and physiological factors.

Potential Causes:

  • Gastric pH Differences: As this compound's absorption is highly dependent on gastric acidity, variations in stomach pH among subjects (due to factors like age, diet, or underlying conditions like hypochlorhydria) can lead to significant differences in drug dissolution and absorption.[6] Studies have shown a 75-85% decrease in Cmax and AUC in individuals with low gastric acid.[1]

  • Food Effects: The presence and type of food in the stomach can alter gastric pH, gastric emptying time, and stimulate bile secretion, all of which can variably impact this compound absorption.[8][15]

  • Genetic Polymorphisms in Metabolism: this compound is primarily metabolized by CYP2D6.[10][11] Genetic variations in this enzyme can lead to differences in metabolic rates, affecting the drug's plasma concentration and half-life.[16]

Mitigation Strategies and Experimental Design:

Caption: Strategy to mitigate high pharmacokinetic variability of this compound.

  • Refine Study Protocol:

    • Standardize Food Intake: Conduct studies under strictly controlled fasted or fed conditions. If a fed state is required, use a standardized meal for all subjects.

    • Control for Gastric pH: In preclinical models, gastric pH can be elevated using proton pump inhibitors to simulate achlorhydric conditions and assess the formulation's performance under such "worst-case" scenarios.

  • Advanced Formulation Approaches:

    • Develop pH-Independent Formulations: The goal is to create a formulation that maintains this compound in a solubilized state, irrespective of the gastrointestinal pH.

      • Solid dispersions and SNEDDS are excellent strategies for this, as they present the drug in a pre-dissolved or finely dispersed state, bypassing the dissolution limitations in the higher pH of the intestine.[1][5][6]

    • Gastroretentive Drug Delivery Systems (GRDDS): Since this compound has an absorption window in the stomach, a floating or mucoadhesive system can prolong its residence time in this acidic environment, allowing for more complete dissolution and absorption.[6][7]

      • Protocol: Formulation of a Floating this compound Tablet

        • Polymer Selection: Use a combination of a swelling polymer (e.g., HPMC K4M) and a gas-generating agent (e.g., sodium bicarbonate).

        • Excipient Blending: Mix the this compound API, polymer, gas-generating agent, and other necessary excipients (e.g., lactose as a diluent, magnesium stearate as a lubricant).

        • Direct Compression: Compress the blend into tablets using a tablet press.

        • In Vitro Evaluation:

          • Buoyancy Lag Time & Total Floating Time: Test the tablets in 0.1 N HCl (pH 1.2) at 37°C. The tablets should exhibit a short lag time before floating and remain buoyant for an extended period (e.g., > 8 hours).[7]

          • Dissolution Testing: Perform dissolution studies in pH 1.2 buffer to confirm a controlled release profile over the floating duration.[7]

Part 3: Data and Analytical Considerations

Quantitative Data Summary

The following table summarizes the pH-dependent solubility of this compound, highlighting the core challenge in its formulation.

pHSolubility (mg/mL) at 37°CReference
1.20.6326[2]
2.00.29[3][6]
5.00.017[3][6]
6.50.002[3][6]
6.80.0039[2]
Analytical Methods for Quantification

Accurate quantification of this compound in formulations and biological matrices is crucial for development and pharmacokinetic analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the analysis of this compound.[17][18][19]

    • Typical Conditions for Formulation Analysis:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., acetate buffer pH 4).[18][19]

      • Detection: UV detection at its λmax, which is approximately 252-254 nm.[13]

  • LC-MS/MS for Bioanalysis: For quantifying this compound in plasma, a more sensitive and selective method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is required.[20] This method allows for low limits of quantification needed for pharmacokinetic studies.

References

Navigating the Labyrinth of Cinnarizine's Off-Target Effects: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for researchers working with Cinnarizine. This guide is designed to provide you, our fellow scientists and drug development professionals, with the critical insights and practical methodologies needed to identify and minimize the off-target effects of this widely used pharmaceutical agent. We understand the complexities you face in ensuring the specificity of your experimental results. This resource, structured in a flexible question-and-answer format, aims to be your go-to reference for troubleshooting and refining your research involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target activities of this compound?

A1: this compound's primary therapeutic action is as a calcium channel blocker, specifically targeting L-type and T-type voltage-gated calcium channels.[1][2][3] This mechanism is central to its use in treating vertigo, motion sickness, and other vestibular disorders by inhibiting contractions of vascular smooth muscle cells.[1][2][3][4] However, its pharmacological profile is complex and multimodal.[3] Researchers must be aware of its significant off-target activities, which include binding to histamine H1 receptors, dopamine D2 receptors, and muscarinic acetylcholine receptors.[1][2][3] This promiscuity can lead to a range of unintended biological effects in experimental systems.

Q2: My cell-based assay is showing results that are inconsistent with pure calcium channel blockade. Could off-target effects be the cause?

A2: It is highly probable. Given this compound's known interactions with histaminic, dopaminergic, and muscarinic receptors, observing effects beyond calcium channel modulation is a common challenge.[1][2][3] For example, antagonism of H1 receptors can lead to sedative effects, while interaction with D2 receptors can produce extrapyramidal symptoms, a known side effect in clinical use.[5][6] If your experimental model expresses these receptors, the observed phenotype will be a composite of both on- and off-target activities.

Q3: How can I preemptively assess the potential for this compound off-target effects in my specific experimental model?

A3: A proactive approach is crucial. Before initiating extensive experiments, we recommend a combination of in silico and preliminary in vitro assessments. Computational methods, such as those utilizing quantitative structure-activity relationships (QSAR) and molecular docking, can predict potential off-target interactions based on this compound's chemical structure.[7][8][9][10] These predictions can then guide targeted in vitro screening. For instance, if your cell line is known to express a high level of a particular dopamine receptor subtype, you should prioritize assays to measure this compound's activity at that specific receptor.

Troubleshooting Guides: From Identification to Mitigation

This section provides detailed, actionable guidance for specific experimental challenges related to this compound's off-target effects.

Issue 1: Differentiating On-Target vs. Off-Target Phenotypes in Cell-Based Assays

Causality: The observed cellular response to this compound is often a blend of its effects on multiple targets. To dissect these, a systematic approach using orthogonal validation methods is necessary.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Validation Strategy cluster_2 Specific Techniques cluster_3 Interpretation A Unexpected Phenotype with this compound B Phenotypic Comparison A->B Investigate C Use of Controls A->C Investigate D Dose-Response Analysis A->D Investigate E Genetic Knockdown (siRNA/CRISPR) of Primary Target B->E Compare Phenotypes F Structurally Related Inactive Control C->F Isolate Variables G Selective Antagonists for Off-Targets C->G Isolate Variables H Concentration Gradient D->H Determine Potency I On-Target Effect Confirmed E->I If Phenotype is Abolished J Off-Target Effect Identified F->J If Inactive Control Shows No Effect G->J If Phenotype is Rescued H->J If Effect Occurs at High Concentrations

Caption: Workflow for dissecting on-target vs. off-target effects.

Detailed Protocol: Phenotypic Comparison using siRNA

  • Cell Culture: Culture your chosen cell line under standard conditions, ensuring they are in the logarithmic growth phase for optimal transfection efficiency.

  • siRNA Transfection: Transfect cells with siRNA specifically targeting the mRNA of the intended calcium channel subunit (e.g., CACNA1C for L-type). Include a non-targeting scramble siRNA as a negative control.

  • Incubation: Allow 48-72 hours for sufficient knockdown of the target protein.

  • Phenotypic Assessment: Treat the knockdown cells, scramble control cells, and a separate group of wild-type cells with this compound.

  • Analysis: Compare the phenotype of interest across all groups. If the this compound-induced phenotype is significantly diminished or absent in the knockdown cells compared to the controls, it strongly suggests an on-target effect.[11] Any residual effect in the knockdown cells points towards off-target activity.

Issue 2: Unexplained Cytotoxicity at Higher Concentrations of this compound

Causality: Off-target effects often manifest at higher concentrations of a compound.[12] This can lead to cellular toxicity that is unrelated to the primary mechanism of action.

Troubleshooting Workflow:

G cluster_0 Problem cluster_1 Initial Checks cluster_2 Investigation cluster_3 Resolution A High-Dose Cytotoxicity B Determine Cytotoxic Range A->B Characterize C Assess Compound Stability A->C Characterize D Test in Different Cell Lines A->D Investigate Cause E Off-Target Screening Panel A->E Investigate Cause F Optimize Concentration & Incubation Time B->F Define Non-Toxic Window C->F Ensure Compound Integrity G Identify Specific Off-Target Toxicity D->G Determine Cell-Type Specificity E->G Pinpoint Molecular Interaction

Caption: Troubleshooting unexpected high-dose cytotoxicity.

Detailed Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with a serial dilution of this compound, typically ranging from nanomolar to high micromolar concentrations. Include a vehicle control (e.g., DMSO) and a positive control for maximum lysis.

  • Incubation: Incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • LDH Reaction: Add the lactate dehydrogenase (LDH) reaction mixture to the supernatant as per the manufacturer's instructions.

  • Measurement: Measure the absorbance at the recommended wavelength.

  • Calculation: Calculate the percentage of cytotoxicity relative to the controls. This will define the concentration at which this compound induces off-target toxicity in your specific cell model.[12]

Issue 3: Inconsistent or Non-Reproducible Results Between Experiments

Causality: Variability in experimental conditions can exacerbate the impact of off-target effects. Maintaining consistency in cell health, passage number, and compound preparation is paramount.

Key Experimental Controls:

To ensure the validity and reproducibility of your findings, a robust set of controls is non-negotiable.[14][15][16][17]

Control TypePurposeRationale
Vehicle Control To account for the effects of the solvent used to dissolve this compound.Ensures that the observed effects are due to the compound itself and not the vehicle (e.g., DMSO).[17]
Untreated Control To establish a baseline for the normal physiological state of the cells.Provides a reference point against which all other treatments are compared.[14]
Positive Control A compound with a known and well-characterized effect on the target.Confirms that the assay is working as expected and is capable of detecting the desired biological response.[15]
Negative Control A structurally similar but biologically inactive molecule.Helps to rule out non-specific effects related to the chemical scaffold of this compound.[12]

Best Practices for Minimizing Variability:

  • Cell Health: Always use cells that are healthy, viable, and within a consistent, low passage number range.[13]

  • Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

  • Assay Conditions: Standardize all assay parameters, including incubation times, temperatures, and CO2 levels.[13]

Advanced Strategies for Off-Target Profiling

For a more comprehensive understanding of this compound's interactions, consider employing advanced screening technologies.

  • In Vitro Safety Panels: These commercially available services screen your compound against a broad range of known off-targets, including receptors, enzymes, and ion channels, providing a detailed safety and selectivity profile.[18][19]

  • Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify the full spectrum of proteins that this compound binds to within a cellular lysate, offering an unbiased view of its interactome.

By diligently applying these troubleshooting guides, protocols, and best practices, you can enhance the precision and reliability of your research with this compound, confidently distinguishing its on-target mechanisms from its off-target effects.

References

Troubleshooting Cinnarizine instability in stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Preventing Instability in Stock Solutions

Welcome to the technical support guide for Cinnarizine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This compound's unique physicochemical properties present a common but solvable challenge in the lab: maintaining its stability in solution. This guide is structured to help you diagnose issues, understand their causes, and implement robust solutions for consistent, reproducible experimental results.

Understanding the Core Challenge: this compound's Physicochemical Profile

This compound is a weakly basic and highly lipophilic compound, a combination that dictates its behavior in solution. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high membrane permeability[1][2]. Understanding its pH-dependent solubility is the first step in troubleshooting.

PropertyValueSignificance for Solution Stability
pKa 7.4 (piperazine nitrogen)As a weak base, this compound's charge state and thus its aqueous solubility are highly dependent on the pH of the solution. Below its pKa, it is protonated and more soluble; above its pKa, it is in its neutral, less soluble free base form[1].
logP 5.71 - 5.8This high value indicates that this compound is very lipophilic (oil-loving) and inherently prefers organic environments over aqueous ones, contributing to its poor water solubility[1][3][4].
Aqueous Solubility pH 2.0: ~290 µg/mLpH 5.0: ~17 µg/mLpH > 6.5: < 2 µg/mLThis dramatic drop in solubility as pH increases is the primary reason for precipitation when diluting this compound into standard neutral buffers (e.g., PBS pH 7.4)[3][4].
Organic Solvent Solubility DMF: ~14 mg/mLEthanol: ~3 mg/mLDMSO: ~2 mg/mLOrganic solvents are effective for creating concentrated stock solutions by circumventing the issue of pH-dependent aqueous solubility[5].

Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers encounter with this compound solutions.

Q1: I dissolved this compound in my buffer, and it immediately turned cloudy. What happened?

A1: This is the most frequent issue and is caused by pH-dependent precipitation. This compound is a weak base. You likely dissolved it in a neutral or slightly alkaline buffer (pH ≥ 7.0). In this environment, this compound exists predominantly in its neutral, un-ionized form, which is practically insoluble in water and precipitates out of solution, causing the cloudy appearance[1][4]. To maintain solubility in aqueous media, the pH must be kept acidic (ideally below pH 5), where the molecule becomes protonated (charged) and thus more water-soluble.

Caption: pH-dependent equilibrium of this compound in aqueous solution.

Q2: What is the recommended solvent for preparing a stable, concentrated stock solution?

A2: For a stable, concentrated stock solution, an anhydrous organic solvent is the best choice. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are all suitable options[5].

  • DMF offers the highest solubility (~14 mg/mL).

  • DMSO (~2 mg/mL) is a common choice for cell-based assays, but be mindful of its potential biological effects at higher concentrations.

  • Ethanol (~3 mg/mL) is another viable option.

Crucially, cap the vial tightly and store it with desiccant, as absorbed moisture can compromise long-term stability. We do not recommend storing aqueous solutions for more than one day[5].

Q3: My this compound solution has developed a yellow or brownish tint over time. Is it still usable?

A3: A color change often indicates chemical degradation. Forced degradation studies have shown that this compound is particularly susceptible to oxidative degradation [6][7][8]. This can be initiated by exposure to air (oxygen), trace metal ions, or peroxides that may be present in older solvents. The solution should be discarded. To prevent this, prepare fresh solutions and consider purging the solvent and the headspace of the storage vial with an inert gas like argon or nitrogen before sealing[5].

Q4: How should I store my this compound stock solution to maximize its shelf-life?

A4: Proper storage is critical. For a stock solution prepared in a high-purity, anhydrous organic solvent (e.g., DMSO):

  • Temperature: Store at -20°C or -80°C. While the solid drug is stable at room temperature, lower temperatures slow down any potential degradation kinetics in solution[5].

  • Light: Protect from light by using amber glass vials or by wrapping the vial in aluminum foil. While some studies suggest this compound is stable under photolytic conditions, it is a best practice to protect all sensitive reagents from light[8].

  • Air/Moisture: Use a vial with a tight-fitting, airtight cap. For maximum stability, purge the vial with an inert gas (argon or nitrogen) to displace oxygen and prevent oxidation[5]. Store in a desiccated environment.

In-Depth Troubleshooting Guide

This section provides a logical workflow for diagnosing and resolving common problems.

Problem: Precipitation When Diluting into Aqueous Media

This workflow helps you systematically address precipitation issues when preparing working solutions for your experiments (e.g., cell culture media, assay buffers).

Troubleshooting_Precipitation Start Start: this compound precipitates in aqueous buffer Check_pH Step 1: What is the pH of your final aqueous solution? Start->Check_pH pH_High pH is > 6.0 Check_pH->pH_High High pH pH_Low pH is < 5.0 Check_pH->pH_Low Low pH Check_Conc Step 2: What is the final concentration of this compound? Conc_High Concentration exceeds solubility limit at that pH Check_Conc->Conc_High High Conc. Conc_OK Concentration is low, but precipitation still occurs Check_Conc->Conc_OK Low Conc. Solution_pH Action: The buffer is too basic. 1. Use a more acidic buffer (e.g., pH 4-5). 2. Prepare a more concentrated acidic stock and dilute, ensuring final pH is acidic. pH_High->Solution_pH pH_Low->Check_Conc Solution_Conc Action: Lower the final concentration. Refer to the pH-solubility curve to find the limit for your buffer. Conc_High->Solution_Conc Solution_Complex Action: Buffer components may be interacting with the drug. Try a simpler buffer system or consult literature for buffer compatibility. Conc_OK->Solution_Complex

Caption: Troubleshooting workflow for this compound precipitation.

Validated Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes preparing a 10 mM stock solution of this compound (MW: 368.51 g/mol ) in DMSO.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Argon or nitrogen gas (optional, but recommended)

Procedure:

  • Pre-Weigh Vial: Tare a clean, dry amber glass vial on the analytical balance.

  • Weigh this compound: Accurately weigh approximately 3.69 mg of this compound powder into the vial. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (mL) = [Weight (mg) / 368.51 ( g/mol )] / 10 (mmol/L) For 3.69 mg, the volume is 1.0 mL.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial and vortex or sonicate gently at room temperature until the solid is completely dissolved. The solution should be clear and colorless.

  • Inert Gas Purge (Optional): Gently blow a stream of argon or nitrogen into the vial's headspace for 10-15 seconds to displace oxygen. Immediately cap tightly.

  • Storage: Label the vial clearly with the compound name, concentration, date, and solvent. Store at -20°C, protected from light and moisture.

Protocol 2: Quick Stability Check by UV-Vis Spectrophotometry

This protocol allows for a simple check to see if the concentration of your stock solution has changed over time, indicating potential degradation or precipitation.

Principle: According to Beer-Lambert law, absorbance is directly proportional to concentration. A significant drop in absorbance at the characteristic λmax suggests a loss of soluble this compound. This compound has a characteristic UV absorbance maximum (λmax) around 251-254 nm[5][9].

Procedure:

  • Initial Measurement (Time 0): a. Immediately after preparing your stock solution (Protocol 1), perform a serial dilution to get a concentration within the linear range of the spectrophotometer (e.g., 10 µg/mL). Use the same solvent for dilution as the stock (e.g., Ethanol or Methanol, as DMSO has high UV absorbance). b. Scan the absorbance from 200-400 nm to confirm the λmax. c. Record the absorbance value at λmax. This is your baseline (A_0).

  • Subsequent Measurements (Time X): a. After a period of storage (e.g., 1 week, 1 month), retrieve your stock solution. Allow it to come to room temperature and vortex gently. b. Prepare a fresh dilution from the stored stock, identical to the one made at Time 0. c. Measure the absorbance at the same λmax. This is your test absorbance (A_x).

  • Analysis:

    • Percent Remaining (%) = (A_x / A_0) * 100

    • A value below 90% indicates significant degradation or precipitation, and the stock solution should be discarded.

Note: This method is not stability-indicating, as degradation products may also absorb at this wavelength. For rigorous analysis, a stability-indicating HPLC method is required[8][10].

References

Technical Support Center: Optimizing Cinnarizine Dosage for Preclinical Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals employing Cinnarizine in preclinical neuroprotection studies. It is designed in a question-and-answer format to directly address specific challenges and provide troubleshooting solutions to facilitate robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound's neuroprotective action?

This compound exerts its neuroprotective effects through a multi-target mechanism. Its primary action is the blockade of voltage-gated calcium channels, specifically L-type and T-type, which are crucial in mediating neuronal calcium influx.[1][2][3] In pathological conditions such as cerebral ischemia, excessive calcium entry into neurons triggers a cascade of detrimental events, including excitotoxicity and apoptosis. By inhibiting these channels, this compound mitigates this calcium overload, thereby conferring neuroprotection.[4][5][6]

Furthermore, this compound possesses antihistaminic (H1 receptor) and antidopaminergic (D2 receptor) properties.[3][7][8] Its ability to improve cerebral microcirculation by relaxing vascular smooth muscle is another key contributor to its neuroprotective profile, as it enhances oxygen supply to ischemic brain tissue.[9][10][11]

neuroprotection_mechanism cluster_event Pathological Event cluster_cascade Cellular Cascade cluster_intervention This compound's Action cluster_outcome Therapeutic Outcome Ischemic Insult Ischemic Insult Excessive Ca2+ Influx Excessive Ca2+ Influx Ischemic Insult->Excessive Ca2+ Influx Excitotoxicity & Apoptosis Excitotoxicity & Apoptosis Excessive Ca2+ Influx->Excitotoxicity & Apoptosis Neuroprotection Neuroprotection This compound This compound This compound->Excessive Ca2+ Influx Blocks Ca2+ Channels This compound->Neuroprotection Promotes Neuronal Survival

Caption: this compound's neuroprotective mechanism of action.

Q2: How should I determine the optimal starting dose for my specific animal model?

The selection of an appropriate starting dose for this compound is critical and is influenced by the animal model, the nature of the neurological injury, and the chosen route of administration. A thorough review of the literature for studies with similar experimental paradigms is recommended. However, due to the variability in bioavailability, a dose-response study is essential to define the therapeutic window for your model.

Animal ModelType of InjuryRoute of AdministrationReported Effective Dose Range
RatLactacystin-induced Parkinson's modelIntraperitoneal (i.p.)10 - 30 mg/kg
RatBrain IschemiaOral10 mg/kg
RatMotion SicknessOral10 - 20 mg/kg[12][13]
DogPharmacokinetic studiesOral & Intravenous2 - 10 mg/kg[14]

Note: This table is intended as a guideline. It is imperative to conduct pilot studies to validate the efficacy and monitor for potential adverse effects, such as sedation, which could interfere with behavioral assessments.

Q3: What are the recommended procedures for preparing this compound for in vivo studies?

This compound's poor aqueous solubility presents a significant formulation challenge.[15][16][17][18] To achieve a homogenous and stable solution for oral or intraperitoneal administration, a vehicle containing a combination of solvents and surfactants is often necessary.

Suggested Vehicle Formulation:

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol (PEG) 400

  • Phosphate-buffered saline (PBS) or saline

Step-by-Step Formulation Protocol:

  • Initial Dissolution: Dissolve the accurately weighed this compound powder in a minimal amount of DMF or DMSO.[19]

  • Addition of Co-Solvent: To the initial solution, add PEG 400 and vortex until the mixture is clear.

  • Aqueous Dilution: Gradually add the aqueous buffer (PBS or saline) to the organic solution while continuously mixing to prevent precipitation.[19]

  • Final Checks: Ensure the final formulation is clear and free of any visible particles before administration.

  • Control Group: Always administer a vehicle-only solution to a control group of animals to account for any potential effects of the vehicle itself.

Troubleshooting Guide

Scenario 1: I am not observing the expected neuroprotective effects with my this compound treatment.

The absence of a therapeutic effect can stem from several factors. A systematic troubleshooting approach is crucial for identifying the underlying issue.

troubleshooting_workflow start No Neuroprotective Effect dose Is the dose optimal? start->dose timing Is the administration timing correct? dose->timing No solution Potential Solution Identified dose->solution Yes - Conduct dose-response study bioavailability Is the drug reaching the target? timing->bioavailability No timing->solution Yes - Adjust therapeutic window model_severity Is the injury model too severe? bioavailability->model_severity No bioavailability->solution Yes - Assess BBB penetration model_severity->start Re-evaluate experimental design model_severity->solution Yes - Titrate injury severity

Caption: A workflow for troubleshooting the lack of a neuroprotective effect.

Troubleshooting Action Plan:

  • Re-evaluate the Dose: The effective dose of this compound can be narrow and highly model-dependent. If a literature-based dose is ineffective, a comprehensive dose-response study is warranted.

  • Optimize the Therapeutic Window: The timing of this compound administration relative to the neurological insult is critical. For many neuroprotective agents, administration prior to or immediately after the insult is most effective.[20]

  • Confirm Bioavailability and Blood-Brain Barrier (BBB) Penetration: this compound is lipophilic and can cross the BBB.[7] However, its bioavailability can be low and variable.[7][15] Pharmacokinetic analysis to determine plasma and brain concentrations of this compound can confirm target engagement.

  • Assess the Severity of the Neurological Insult: An overly severe injury model may overwhelm the protective capacity of any therapeutic agent. Ensure your model has a therapeutic window for intervention.

Scenario 2: My animals are exhibiting excessive sedation, which is confounding my behavioral data.

Sedation is a well-documented side effect of this compound, primarily due to its antihistaminic activity.[21][22][23][24] This can significantly impact the interpretation of behavioral outcomes.

Strategies to Mitigate Sedation:

  • Dose Adjustment: A lower dose may retain neuroprotective efficacy while minimizing sedative effects.

  • Acclimatization: A pre-treatment period with this compound may lead to tolerance to its sedative effects.

  • Timing of Behavioral Testing: Conduct behavioral assessments when the sedative effects are at their nadir, based on the drug's pharmacokinetic profile.

  • Alternative Behavioral Assays: Employ behavioral tests that are less reliant on motor activity and therefore less susceptible to the confounding effects of sedation.

References

Technical Support Center: Strategies to Reduce Variability in Cinnarizine Pharmacokinetic Data

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the pharmacokinetic (PK) variability of Cinnarizine. Our goal is to equip you with the scientific rationale and practical strategies needed to design robust experiments and generate reliable, reproducible data.

This compound, a widely used antihistamine and calcium channel blocker, presents significant challenges in pharmacokinetic studies due to its inherent physicochemical properties and metabolic pathways.[1][2] Its low and erratic bioavailability often leads to high inter-subject variability, complicating data interpretation and clinical development.[3][4] This guide is structured to help you navigate these complexities, moving from specific experimental troubleshooting to broader foundational knowledge.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during this compound research in a direct question-and-answer format.

Q1: Why am I observing high inter-subject variability in my this compound plasma concentration data?

A1: High inter-subject variability is the most frequently reported issue with this compound and stems from a combination of its chemical nature and its interaction with human physiology. The primary causes are multifactorial.

Causality Behind the Variability:

  • pH-Dependent Solubility and Absorption: this compound is a weakly basic drug, meaning its solubility is highly dependent on pH. It is soluble in the acidic environment of the stomach (pH 1-3) but becomes poorly soluble at the higher pH of the small intestine.[1] An individual's gastric acid content can vary significantly, leading to major differences in how much drug dissolves and is available for absorption.[1] In subjects with low gastric acid (hypochlorhydria), the Cmax and AUC can be reduced by as much as 75-85%.[1]

  • Metabolic Differences (Pharmacogenetics): this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[2][5] The gene for CYP2D6 is highly polymorphic, leading to different metabolic phenotypes in the population: poor, intermediate, extensive (normal), and ultrarapid metabolizers.[6][7] A "poor metabolizer" will clear the drug much more slowly, leading to higher plasma concentrations and a longer half-life, while an "ultrarapid metabolizer" will clear it very quickly, resulting in lower exposure. This genetic variability is a major, often overlooked, source of inconsistent PK data.[8]

  • Food Effects: this compound exhibits a significant positive food effect. While food, particularly high-fat meals or nutritional drinks, can delay the time to peak concentration (Tmax), it also increases the overall amount of drug absorbed (AUC).[9][10] This is likely due to increased drug solubilization by bile salts and lipids. If food intake is not strictly controlled across all subjects, it will introduce substantial variability.

Actionable Strategies:

  • Standardize Study Conditions: For clinical and preclinical studies, strictly control food intake. An overnight fast is standard, and the timing and composition of any post-dose meals must be identical for all subjects.[9]

  • Consider Subject Screening: In early-phase clinical trials where minimizing variability is critical, consider screening subjects for gastric pH or genotyping for CYP2D6 polymorphisms.[6] While not always feasible, this can help in subject stratification or in explaining outlier data post-hoc.

  • Preclinical Model Selection: When using animal models like beagle dogs, be aware that they also exhibit food effects. Pre-treatment with pentagastrin to stimulate gastric acid secretion can sometimes be used to normalize absorption conditions.[11]

  • Advanced Formulation: The most effective long-term strategy is to use a formulation that bypasses the solubility issue, such as a self-nanoemulsifying drug delivery system (SNEDDS) or a solid dispersion. These are designed to keep the drug solubilized irrespective of GI tract pH.[3][12]

Q2: My this compound formulation shows poor and erratic oral bioavailability. What are the potential causes and solutions?

A2: This is a direct consequence of this compound's classification as a Biopharmaceutics Classification System (BCS) Class II drug: high permeability but low solubility.[1] The rate-limiting step for its absorption is not its ability to cross the gut wall, but its inability to first dissolve in the gastrointestinal fluids.

Root Causes:

  • Poor Aqueous Solubility: this compound is highly lipophilic (logP ~5.71) and practically insoluble in water, especially at the neutral pH of the intestine.[1] A standard, unformulated powder in a capsule will likely result in very low and unpredictable absorption.[1]

  • Supersaturation and Precipitation: Even if this compound dissolves in the acidic stomach, it can precipitate back into a solid form when it enters the higher pH of the small intestine.[13] This precipitation dramatically reduces the concentration of dissolved drug available for absorption.

Workflow for Improving Bioavailability:

Caption: Decision tree for addressing poor bioavailability.

Recommended Solutions:

  • Nanoformulations: These are often the most effective.

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Lipid-based formulations that spontaneously form a nanoemulsion in the GI tract, keeping the drug solubilized. SNEDDS have been shown to increase this compound bioavailability by up to 344%.[12]

    • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to faster and more complete absorption. These have shown a 2.5-3 fold improvement.[12]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix (like PVP K30 or PEG 4000) can convert it from a crystalline to a more soluble amorphous state.[3][14]

  • Lipid-Based Formulations: Dissolving this compound in lipids like oleic acid can significantly enhance absorption, with studies in beagle dogs showing a 4-fold increase in AUC compared to a standard tablet.[15]

Q3: My bioanalytical data seems inconsistent. What are the critical validation parameters for this compound quantification?

A3: Inconsistent bioanalytical data can introduce as much variability as the pharmacokinetics itself. A robust, validated method is non-negotiable. For this compound, typically quantified in plasma, LC-MS/MS is the gold standard due to its sensitivity and specificity, though HPLC-UV can also be used.[16][17]

Workflow for Bioanalytical Method Validation:

Caption: Workflow for bioanalytical method validation.

Key Validation Points:

  • Sample Extraction: Protein precipitation is a common, fast, and effective method for extracting this compound from plasma.[16] Liquid-liquid extraction can also be used. Recovery should be consistent across the calibration range and ideally >85%.[16][17]

  • Sensitivity (LLOQ): The lower limit of quantification (LLOQ) must be low enough to accurately measure concentrations at the tail end of the PK curve. For this compound, LLOQs in the range of 1-5 ng/mL are typically required and achievable with modern methods.[17]

  • Matrix Effect: This is a critical parameter in LC-MS/MS. It assesses whether components in the plasma suppress or enhance the ionization of this compound, leading to inaccurate readings. It must be evaluated and shown to be minimal and consistent. A matrix factor between 0.85 and 1.15 is generally considered acceptable.[16]

  • Stability: this compound's stability must be confirmed under various conditions that mimic the sample lifecycle:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Short-Term Stability: At room temperature for the expected duration of sample processing.

    • Long-Term Stability: Frozen at -20°C or -80°C for the duration of the study.

    • Post-Preparative Stability: In the autosampler before injection.

Protocol: A detailed protocol for method validation should follow established guidelines, such as the ICH M10 Bioanalytical Method Validation guidelines.[17]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical and pharmacokinetic properties of this compound that contribute to its variability?

A1: The core issues with this compound can be summarized in the following table, which details the properties that every researcher must consider.

Table 1: Key Physicochemical and Pharmacokinetic Parameters of this compound

ParameterValue / DescriptionImplication for Variability
Chemical Class Piperazine derivative; weak basepH-dependent solubility is the primary driver of absorption variability.[1]
Aqueous Solubility Poorly soluble; 0.29 mg/mL at pH 2, but only 0.002 mg/mL at pH 6.5.[1]Dissolution is highly dependent on gastric pH, leading to erratic absorption.
Lipophilicity (Log P) ~5.71High lipophilicity allows for good membrane permeability (BCS Class II) but contributes to poor aqueous solubility.[1]
Absorption Occurs in the upper GI tract; Tmax is 1-4 hours.[1][2]The "absorption window" means that if the drug doesn't dissolve quickly in the stomach, it may pass this window before it can be absorbed.
Metabolism Extensively metabolized, primarily by CYP2D6.[2][5]Genetic polymorphisms in CYP2D6 cause significant inter-individual differences in clearance.
Elimination Half-life (t½) Highly variable, reported from 4 to 24 hours.[2][5]Reflects the combined variability in both absorption and metabolic clearance.
Plasma Protein Binding High (~91%)Changes in plasma protein levels could theoretically affect the free fraction, but this is a minor source of variability compared to solubility and metabolism.[2][5]
Q2: How does genetic polymorphism, specifically in CYP2D6, affect this compound's pharmacokinetics?

A2: Since CYP2D6 is the main enzyme responsible for metabolizing this compound, an individual's genetic makeup for this enzyme directly dictates their rate of drug clearance.[2][5] Different alleles of the CYP2D6 gene can result in an enzyme with no, reduced, normal, or increased activity.[6]

  • Poor Metabolizers (PMs): These individuals have two non-functional copies of the CYP2D6 gene. They will clear this compound very slowly, leading to a prolonged half-life and significantly higher drug exposure (AUC). This can increase the risk of adverse effects, such as drowsiness or extrapyramidal symptoms.[5][18]

  • Intermediate Metabolizers (IMs): They carry one reduced-function and one normal or non-functional allele. Their clearance will be slower than normal but faster than PMs.

  • Extensive (Normal) Metabolizers (EMs): These individuals have two functional copies of the gene and represent the "normal" metabolic capacity.

  • Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the functional CYP2D6 gene, leading to very rapid clearance of this compound.[6] This can result in very low plasma concentrations, potentially leading to a lack of therapeutic efficacy at standard doses.

For research, this means that a randomly selected study population will inherently contain a mix of these phenotypes, contributing significantly to the observed variance in PK data.

Q3: What are the most promising formulation strategies to improve this compound's bioavailability and reduce variability?

A3: The goal of any advanced formulation is to overcome the poor, pH-dependent solubility of this compound. By improving the dissolution and maintaining the drug in a solubilized state, both the extent of absorption and its consistency can be dramatically improved.

Table 2: Comparison of Formulation Strategies for this compound

Formulation StrategyMechanism of ActionReported Bioavailability EnhancementReference
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) Forms a fine oil-in-water nanoemulsion (<200 nm) in the GI tract, keeping the drug solubilized in lipid droplets.Up to 344%[12]
Nanosuspensions Reduces drug particle size to the sub-micron range, increasing surface area for rapid dissolution via wet media milling.2.5 - 3 fold[12]
Solid Dispersions Disperses the drug in a hydrophilic polymer, converting it to a more soluble amorphous state.Significant increase in dissolution rate.[3]
Lipid Solutions (e.g., in Oleic Acid) The drug is pre-dissolved in a lipid vehicle, which aids solubilization and absorption in the presence of bile salts.~400% (in dogs)[15]
Cyclodextrin Complexation The lipophilic this compound molecule is encapsulated within the hydrophilic exterior of a cyclodextrin molecule, enhancing solubility.Increased bioavailability from <1% (powder) to 38-60% (complex).[1]
Q4: Are there any significant drug-drug interactions I should be aware of when designing my study?

A4: Yes. Potential interactions can be pharmacodynamic (related to the drug's effect) or pharmacokinetic (related to its disposition).

  • Pharmacodynamic Interactions:

    • CNS Depressants: The sedative effects of this compound can be potentiated by concurrent use of alcohol, other CNS depressants (like benzodiazepines), or tricyclic antidepressants.[19][20] In clinical studies, subjects should be instructed to avoid these substances.

  • Pharmacokinetic Interactions:

    • CYP2D6 Inhibitors/Inducers: Although not specifically highlighted in the search results for this compound, it is a well-established principle that co-administration of drugs that inhibit or induce the CYP2D6 enzyme will alter this compound's metabolism.

      • Inhibitors (e.g., bupropion, fluoxetine, paroxetine, quinidine) would decrease this compound clearance, increasing its plasma concentration.

      • Inducers (e.g., rifampin, dexamethasone) would increase its clearance, decreasing its plasma concentration.

    • Drugs Affecting Gastric pH: Co-administration of proton pump inhibitors (PPIs) or H2-receptor antagonists, which raise gastric pH, would be expected to decrease the dissolution and absorption of this compound from conventional tablet formulations.

When designing a study, it is crucial to document all concomitant medications and exclude those known to strongly interact with the CYP2D6 pathway or significantly alter gastric pH.

Section 3: Protocols and Methodologies

Protocol 1: Standardized Study Design for an Oral this compound PK Study in Humans

This protocol outlines key considerations to minimize variability in a single-dose crossover or parallel group study.

  • Subject Selection:

    • Enroll healthy volunteers within a defined age and BMI range.

    • Exclude subjects with a history of GI disorders, liver or kidney disease.

    • Exclude subjects taking medications known to interact with CYP2D6 or alter gastric pH for at least 14 days prior to dosing.

    • Optional (for mechanistic studies): Genotype subjects for CYP2D6 status.

  • Dosing and Diet Standardization:

    • Subjects must fast for at least 10 hours prior to dosing.

    • Administer the this compound dose with a standardized volume of water (e.g., 240 mL).

    • Continue the fast for at least 4 hours post-dose.

    • Provide standardized meals at specified times (e.g., 4 and 10 hours post-dose) to all subjects. The composition of these meals must be identical.

    • Prohibit alcohol and caffeine for 48 hours before and during the study period.

  • Blood Sampling:

    • Collect blood samples (e.g., 3-5 mL into K2-EDTA tubes) at pre-defined time points.

    • Typical schedule: Pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

    • Process samples immediately by centrifugation (e.g., 1500 x g for 10 min at 4°C) to separate plasma.

    • Store plasma samples frozen at ≤ -70°C until analysis.

  • Data Analysis:

    • Analyze plasma samples using a validated bioanalytical method.

    • Calculate standard non-compartmental PK parameters (Cmax, Tmax, AUC, t½).

    • If genotyping was performed, stratify data by metabolizer status to analyze its impact on PK variability.

References

Technical Support Center: Managing Cinnarizine-Induced Weight Gain in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers navigating the metabolic side effects of cinnarizine in long-term animal studies. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth troubleshooting advice and clear, actionable protocols. We understand that drug-induced weight gain can be a significant confounding variable, and our goal is to equip you with the knowledge to manage it effectively, ensuring the integrity and validity of your research.

Frequently Asked Questions (FAQs)

Q1: We are observing significant weight gain in our this compound-treated group compared to the vehicle control. Is this expected?

A1: Yes, this is a well-documented side effect of this compound. The weight gain is primarily attributed to its potent antagonist activity at histamine H1 receptors and, to a lesser extent, dopamine D2 receptors.[1][2][3] Blockade of H1 receptors in the hypothalamus is known to increase appetite (orexigenic effect) and lead to a subsequent increase in food intake and body weight.[2][4] Therefore, observing a divergence in weight between your treated and control groups is an expected pharmacological effect of the drug.

Q2: How can this compound-induced weight gain impact the results of our long-term study?

A2: Uncontrolled weight gain can introduce significant confounding variables, potentially masking or falsely attributing effects to your primary endpoints. For instance, in a neuroscience study, metabolic changes associated with obesity can independently alter behavior and cognitive function. In a cardiovascular study, obesity is a known risk factor and can directly impact hemodynamics and cardiac function. Therefore, it is crucial to account for and manage this side effect to ensure that your observed outcomes are a direct result of this compound's primary mechanism of action on your target system, not a secondary consequence of metabolic dysregulation.

Q3: What are the key metabolic parameters we should be monitoring in a long-term this compound study?

A3: A comprehensive metabolic monitoring plan is essential. We recommend the following tiered approach:

  • Tier 1 (Core Monitoring):

    • Body Weight: At least twice weekly.

    • Food and Water Intake: Daily or at least three times a week.

    • Clinical Observations: Daily checks for any signs of distress or changes in behavior.

  • Tier 2 (In-depth Metabolic Phenotyping):

    • Body Composition: Using Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Magnetic Resonance (QMR) at baseline, mid-study, and termination to differentiate between fat and lean mass gain.[4][5]

    • Indirect Calorimetry: To assess energy expenditure, respiratory exchange ratio (RER), and physical activity over a 24-hour cycle.[1][6][7][8] This can help determine if the weight gain is solely due to increased caloric intake or also involves changes in energy expenditure.

    • Blood Glucose and Insulin Levels: Periodic checks, especially if significant weight gain is observed, to monitor for insulin resistance.

Q4: Are there any alternatives to this compound with a similar mechanism of action but a lower propensity for weight gain?

A4: For vertigo and related vestibular disorders, several alternatives exist, though their metabolic profiles may also need careful consideration. Betahistine is a common alternative and some studies suggest it is better tolerated with fewer side effects, including less drowsiness, compared to this compound.[9][10][11] However, direct comparative studies in animal models focusing specifically on long-term metabolic effects are not abundant. If your study's focus is on calcium channel blockade, other classes of calcium channel blockers with less H1 and D2 receptor activity could be considered, depending on the specific research question.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during long-term this compound studies.

Problem 1: Excessive and rapid weight gain in the this compound group is leading to animal welfare concerns and high variability in the data.

  • Immediate Action:

    • Veterinary Consultation: First and foremost, consult with the attending veterinarian to assess the health and welfare of the animals.

    • Dose-Response Assessment: If not already done, ensure you are using the lowest effective dose of this compound for your primary endpoint. A dose-response study for both efficacy and weight gain can help identify an optimal therapeutic window.

  • Experimental Strategy:

    • Implement a Pair-Feeding Protocol: This is the most direct way to control for the orexigenic effects of this compound. The amount of food given to the this compound-treated animals is matched to the amount consumed by the vehicle control group.[12][13][14] This allows you to isolate the pharmacological effects of this compound independent of changes in caloric intake.

Problem 2: We have implemented a pair-feeding protocol, but the this compound-treated animals still show a slight, yet significant, increase in body weight or fat mass.

  • Plausible Cause: This suggests that this compound may also be affecting energy expenditure. The sedative effects of first-generation antihistamines can lead to reduced physical activity, thus lowering total energy output.

  • Troubleshooting Steps:

    • Indirect Calorimetry: Conduct indirect calorimetry studies to measure energy expenditure, RER, and physical activity.[1][6][8] This will provide quantitative data on whether the treated animals are expending less energy.

    • Body Composition Analysis: Use DEXA or QMR to confirm that the weight gain is indeed due to an increase in fat mass.[4][15][5]

Problem 3: Our study is already underway, and we did not include a pair-fed group. How can we statistically account for the differences in body weight?

  • Statistical Approach:

    • Analysis of Covariance (ANCOVA): This statistical method can be used to adjust for the effect of a confounding variable (in this case, body weight).[16][17][18] By including body weight as a covariate in your statistical model, you can assess the effect of the treatment on your primary endpoint while statistically controlling for the differences in weight between the groups.

  • Data Presentation:

    • Transparency is Key: Clearly state in your methods and results that weight gain was an observed side effect. Present the body weight data and justify the use of ANCOVA to account for this.

Experimental Protocols

Protocol 1: Pair-Feeding in a Long-Term Mouse Study

Objective: To control for the orexigenic effect of this compound by matching the caloric intake of the treated group to that of the control group.

Procedure:

  • Acclimation: Allow mice to acclimate to individual housing for at least one week before the start of the study.

  • Baseline Measurements: For one week prior to the first dose, measure the daily food intake of all animals to establish a baseline.

  • Group Allocation: Randomly assign animals to the vehicle control group and the this compound-treated group.

  • Daily Food Measurement (Control Group): Each day, weigh the food provided to the control group and the amount remaining from the previous day to calculate the average daily intake per mouse.

  • Food Allocation (Treated Group): On the following day, provide each mouse in the this compound-treated group with the average amount of food consumed by the control group on the preceding day.

  • Monitoring: Continue this process for the duration of the study. Monitor body weights at least twice weekly. Ensure that the treated animals are consuming all the food provided. If not, this should be noted.

Protocol 2: Comprehensive Metabolic Phenotyping

Objective: To thoroughly characterize the metabolic effects of long-term this compound administration.

Procedure:

  • Baseline Measurements (Week 0):

    • Record body weight.

    • Perform body composition analysis using DEXA or QMR.[4][15][5]

    • Acclimate animals to metabolic cages and perform a 24-72 hour run to measure baseline energy expenditure, RER, and physical activity.[1][6][7][8]

  • Mid-Study Measurements (e.g., Week 8 of a 16-week study):

    • Repeat body weight, body composition, and indirect calorimetry measurements.

  • Terminal Measurements:

    • At the end of the study, repeat all metabolic measurements.

    • Collect blood for analysis of glucose, insulin, and lipid profiles.

    • Collect and fix adipose tissue (e.g., epididymal, subcutaneous) for histopathological analysis to assess adipocyte size and inflammation.[2][19][20][21]

Data Interpretation and Visualization

Table 1: Example Data from a 12-Week this compound Study in Mice
ParameterVehicle ControlThis compound (Ad Libitum)This compound (Pair-Fed)
Initial Body Weight (g) 22.5 ± 0.522.6 ± 0.422.4 ± 0.5
Final Body Weight (g) 28.1 ± 0.840.2 ± 1.529.5 ± 0.9#
Change in Fat Mass (%) +5%+25%+8%#
Daily Food Intake (g) 3.5 ± 0.25.1 ± 0.33.5 ± 0.2
Energy Expenditure (kcal/hr/kg) 12.3 ± 0.710.1 ± 0.610.3 ± 0.5*

*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. This compound (Ad Libitum)

Diagrams

G cluster_0 This compound Administration cluster_1 Receptor Blockade cluster_2 Physiological Effects cluster_3 Metabolic Outcomes This compound This compound H1_Receptor Histamine H1 Receptor Antagonism This compound->H1_Receptor D2_Receptor Dopamine D2 Receptor Antagonism This compound->D2_Receptor Appetite Increased Appetite (Orexigenic Effect) H1_Receptor->Appetite Sedation Sedation / Reduced Activity H1_Receptor->Sedation D2_Receptor->Appetite Food_Intake Increased Food Intake Appetite->Food_Intake Energy_Expenditure Decreased Energy Expenditure Sedation->Energy_Expenditure Weight_Gain Weight Gain & Adiposity Food_Intake->Weight_Gain Energy_Expenditure->Weight_Gain

G Start Significant weight gain observed in this compound group? No_Effect Continue with standard monitoring and analysis. Start->No_Effect No Implement_PF Implement Pair-Feeding Protocol Start->Implement_PF Yes PF_Check Weight gain normalized with pair-feeding? Implement_PF->PF_Check PF_Yes Conclude weight gain is primarily due to hyperphagia. Report as such. PF_Check->PF_Yes Yes PF_No Weight gain persists despite pair-feeding. PF_Check->PF_No No Calorimetry Conduct Indirect Calorimetry & Body Composition Analysis PF_No->Calorimetry Calorimetry_Result Results indicate decreased energy expenditure and/or increased fat mass. Calorimetry->Calorimetry_Result ANCOVA Use ANCOVA to adjust for body weight as a covariate in final analysis. Calorimetry_Result->ANCOVA Report Report both hyperphagic and energy expenditure effects of this compound. ANCOVA->Report

References

Technical Support Center: Best Practices for Long-Term Storage of Cinnarizine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the long-term storage of Cinnarizine. Adherence to these best practices is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and upholding the validity of research data.

I. Introduction to this compound Stability

This compound is a diphenylmethylpiperazine derivative, widely recognized for its antihistaminic and calcium channel blocking properties.[1][2] Its chemical stability is a crucial factor that can be influenced by various environmental conditions such as temperature, humidity, light, and oxygen.[3][4] Understanding the degradation pathways and implementing appropriate storage protocols are paramount to preserving its therapeutic efficacy and safety.

Recent studies have shown that this compound is particularly susceptible to oxidative degradation, while it remains relatively stable under acidic, alkaline, thermal, and photolytic stress conditions.[3][5] This underscores the importance of controlling the storage environment to mitigate the formation of degradation products.

II. Frequently Asked Questions (FAQs) on this compound Storage

This section addresses common queries regarding the long-term storage of this compound.

Q1: What are the ideal temperature and humidity conditions for storing pure this compound powder (API)?

A1: For long-term storage, pure this compound powder should be stored at controlled room temperature, ideally between 15-30°C (59-86°F).[6] Some sources may recommend storing at or below 25°C or 30°C.[7][8] It is crucial to protect the compound from high humidity. Storage in a desiccator or a controlled humidity environment (e.g., 60% RH ± 5% RH) is recommended to prevent moisture uptake, as this compound's susceptibility to hydrolysis can be exacerbated in aqueous solutions.[9][10]

Q2: How sensitive is this compound to light, and what precautions should be taken?

A2: this compound requires protection from light.[6][7] While some studies suggest it is stable under photolytic conditions, it is a standard best practice to store it in light-resistant containers, such as amber glass vials or containers opaque to light.[3][7] This precaution minimizes the risk of photodegradation, which can lead to the formation of impurities.[11][12]

Q3: Can this compound be stored in a solution? If so, for how long and under what conditions?

A3: While this compound has low aqueous solubility, it can be dissolved in suitable organic solvents.[1][13] For short-term use, solutions can be prepared, but for long-term storage, it is highly advisable to store the compound in its solid, powdered form. If storage in solution is unavoidable, it should be for the shortest possible duration, refrigerated (2-8°C), and protected from light. The stability of this compound in solution is pH-dependent, with degradation following apparent first-order kinetics in aqueous solutions.[9] A study on an intravenous lipid emulsion of this compound demonstrated a significantly longer shelf-life at 4°C compared to an aqueous solution.[9]

Q4: Are there any known incompatibilities with common excipients that I should be aware of during formulation and storage?

A4: Compatibility studies are essential when formulating this compound. While studies using Fourier Transform Infrared Spectroscopy (FTIR) have shown no chemical interactions with common superdisintegrants like croscarmellose and crospovidone, it is crucial to conduct specific compatibility tests for your unique formulation.[14][15][16] Factors such as the pH of the microenvironment created by the excipients can influence the stability of the drug.[9]

Summary of Recommended Storage Conditions
ParameterConditionRationale
Temperature 15-30°C (Controlled Room Temperature)Prevents thermal degradation.[6]
Humidity Controlled (e.g., ≤60% RH)Minimizes moisture uptake and potential hydrolysis.[10]
Light Protect from light (use amber or opaque containers)Prevents photodegradation.[6][7]
Atmosphere Well-sealed container, consider inert gas (e.g., Argon, Nitrogen)Protects against oxidation, a primary degradation pathway.[3][5]
Form Solid (powder)Enhances long-term stability compared to solutions.[9]

III. Troubleshooting Guide for this compound Stability Issues

This guide provides a systematic approach to identifying and resolving common stability-related problems encountered during the handling and storage of this compound.

Logical Flow for Troubleshooting

This compound Stability Troubleshooting Troubleshooting this compound Stability Issues start Start: Suspected this compound Degradation (e.g., unexpected experimental results, physical changes) check_physical Observe Physical Properties: - Color change? - Clumping/caking? - Odor? start->check_physical analytical_testing Perform Analytical Testing: - HPLC/UPLC for purity and impurities - Mass Spectrometry (MS) for identification - FTIR for structural changes check_physical->analytical_testing compare_spec Compare to Certificate of Analysis (CoA) and Reference Standards analytical_testing->compare_spec is_degraded Is Degradation Confirmed? compare_spec->is_degraded review_storage Review Storage Conditions: - Temperature logs - Humidity records - Light exposure - Container integrity is_degraded->review_storage Yes end_ok End: Compound is Stable. Re-evaluate experimental setup. is_degraded->end_ok No is_improper Were Storage Conditions Improper? review_storage->is_improper correct_storage Action: Correct Storage Conditions - Implement temperature/humidity monitoring - Use light-resistant, airtight containers - Procure fresh, validated compound is_improper->correct_storage Yes investigate_handling Investigate Handling Procedures: - Solvent purity - Excipient compatibility - Exposure to air/oxygen is_improper->investigate_handling No end_resolved End: Issue Resolved. Implement corrective actions. correct_storage->end_resolved is_handling_issue Is a Handling Issue Identified? investigate_handling->is_handling_issue revise_protocol Action: Revise Experimental Protocol - Use fresh, high-purity solvents - Perform compatibility studies - Minimize exposure to atmosphere is_handling_issue->revise_protocol Yes is_handling_issue->end_ok No revise_protocol->end_resolved

Caption: Troubleshooting workflow for suspected this compound degradation.

IV. Experimental Protocols for Stability Assessment

To ensure the integrity of your this compound stock, periodic stability assessments are recommended, especially for long-term studies. Forced degradation studies are also crucial for identifying potential degradation products and developing stability-indicating analytical methods.[4]

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and validate a stability-indicating analytical method. This protocol is based on ICH guidelines.[10][17]

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • HPLC-grade acetonitrile and water

  • pH meter, calibrated

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add 1N HCl to achieve a final concentration of 0.1N. Heat at 60°C for a specified period (e.g., 2 hours). Neutralize with 1N NaOH.

    • Base Hydrolysis: To an aliquot of the stock solution, add 1N NaOH to achieve a final concentration of 0.1N. Heat at 60°C for a specified period. Neutralize with 1N HCl. Studies have shown this compound to be stable under these conditions.[3]

    • Oxidative Degradation: To an aliquot of the stock solution, add 3% H2O2. Keep at room temperature for a specified period (e.g., 24 hours). This is a known degradation pathway for this compound.[3][5]

    • Thermal Degradation: Expose the solid this compound powder to dry heat in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

    • Photolytic Degradation: Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[17]

  • Sample Analysis:

    • Following exposure to stress conditions, dilute the samples appropriately with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method. An example of such a method involves a C18 column with a gradient elution using a mobile phase of ammonium acetate buffer and acetonitrile, with UV detection at 230 nm.[18]

Causality: By subjecting the drug to conditions more severe than accelerated storage, we can rapidly identify potential degradation products and establish the intrinsic stability of the molecule.[17] This information is vital for developing analytical methods that can separate the active ingredient from any degradation products, ensuring accurate quantification during stability studies.[4]

Visualizing this compound's Primary Degradation Pathway

This compound Degradation This compound This compound (Stable under Acid, Base, Heat, Light) Oxidative_Stress Oxidative Stress (e.g., H₂O₂) This compound->Oxidative_Stress DP1 Degradation Product 1 (Oxidized Impurity) Oxidative_Stress->DP1 Forms DP2 Degradation Product 2 (Oxidized Impurity) Oxidative_Stress->DP2 Forms

Caption: Primary degradation pathway of this compound via oxidation.[3][5]

V. References

  • The New RP-HPLC Method for Simultaneous Quantification of this compound, its Five Specified Impurities, Two Degradation Products with Two Antioxidants and Confirmation of all by HPLC-ESI-MS in Different Pharmaceutical Drug Formulations. ResearchGate. 18

  • LC and TLC determination of this compound in pharmaceutical preparations and serum. PubMed. 11

  • Formulation And Evaluation of Oral Disintegrating Tablets of this compound. International Journal of Pharmaceutical Sciences and Research. 14

  • Identification and characterization of two new oxidation degradation impurities in this compound through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products. PubMed. 3

  • Formulation, Stability and Degradation Kinetics of Intravenous this compound Lipid Emulsion. PubMed. 9

  • LC and TLC determination of this compound in pharmaceutical preparations and serum. ResearchGate. 12

  • Chapter One. This compound. ResearchGate. 5

  • This compound Tablets 75 mg. Rwanda FDA. 7

  • (PDF) Formulation of orally disintegrating tablets of this compound by using direct compression method. ResearchGate. 15

  • Formulation and evaluation of fast dissolving tablets of this compound using superdisintegrant blends and subliming material. ResearchGate. 16

  • This compound. Wikipedia. 1

  • View of Stability Indicating Method for Simultaneous Estimation of this compound and Dimenhydrinate by HPLC. Cuestiones de Fisioterapia. 4

  • This compound: Uses, Dosage, Side Effects and More. MIMS Philippines. 6

  • This compound 15mg Tablets - Patients. Teva UK Limited. 8

  • FORMULATION DEVELOPMENT AND EVALUATION OF ORODISPERSIBLE TABLET OF this compound SOLID DISPERSION. IAJPS. 13

  • (PDF) ICH guidelines for the stability. ResearchGate. 10

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. 17

  • This compound. PubChem. 2

References

Technical Support Center: Mitigating Cinnarizine Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common challenge in drug screening: the intrinsic fluorescence of the compound Cinnarizine, which can significantly interfere with fluorescence-based assays. Our goal is to equip you with the knowledge to identify, understand, and overcome this interference, ensuring the integrity and accuracy of your experimental data.

Part 1: Troubleshooting Guide - Quick Solutions to Common Problems

This section is designed to help you quickly diagnose and address issues you may be encountering in the lab.

Q1: I'm screening this compound and my blank wells (containing only the compound and assay buffer) show very high fluorescence. Is my plate reader malfunctioning?

A: It is unlikely that your instrument is malfunctioning. This compound is an inherently fluorescent molecule.[1][2] It absorbs light in the ultraviolet (UV) range and emits light in the blue region of the spectrum.[1][3] This autofluorescence is a common source of interference in high-throughput screening (HTS) and can lead to false-positive results or mask true biological activity.[4][5]

Immediate Action:

  • Confirm this compound's Spectrum: Run a spectral scan of this compound in your specific assay buffer using your plate reader. This will reveal its precise excitation and emission peaks under your experimental conditions. A published study identified excitation/emission peaks for this compound at approximately 264 nm / 305 nm in a methanol/acid mixture, while another in a different system found peaks around 240 nm / 440 nm.[2][3] These values can shift based on solvent and pH.

  • Check for Spectral Overlap: Compare this compound's emission spectrum with the excitation and emission spectra of your assay's fluorophore. Significant overlap is the direct cause of the interference.

Q2: My assay results are inconsistent and not dose-dependent when this compound is present. How can I get reliable data?

A: This is a classic sign of compound interference. The signal you are measuring is likely a combination of your assay's specific fluorescence and this compound's autofluorescence. To obtain reliable data, you must isolate the true assay signal.

Solution 1: Background Subtraction (For Moderate Interference)

If the interference is moderate and consistent, you can arithmetically correct for it.[6][7]

  • Prepare Parallel Plates: Set up two identical plates:

    • Activity Plate: Contains all assay components, including your cells/enzyme and the fluorescent reporter, with titrations of this compound.

    • Artifact Plate: Contains everything except a key biological component (e.g., cells or the enzyme substrate). This plate will measure only the fluorescence from this compound at each concentration.[6]

  • Measure Both Plates: Read the fluorescence on both plates using the same instrument settings.

  • Correct the Data: For each well, subtract the fluorescence value from the artifact plate from the corresponding well on the activity plate. This corrected value represents the true assay-specific signal.[7]

Solution 2: Use Red-Shifted Dyes (A Proactive Strategy)

This compound's fluorescence is strongest in the blue part of the spectrum.[1][3] One of the most effective ways to avoid this interference is to design your assay using fluorophores that excite and emit at longer, red-shifted wavelengths where this compound does not fluoresce.[4][8]

  • Recommended Action: Switch from blue/green fluorophores (e.g., DAPI, Hoechst, FITC-based probes) to red or far-red dyes (e.g., Cy5, Alexa Fluor 647, or resorufin-based assays).[8] This strategy minimizes the chance of spectral overlap from the outset.

Part 2: In-Depth FAQs & Scientific Principles

This section provides a deeper understanding of the mechanisms behind this compound interference and advanced mitigation strategies.

Q3: What are the specific spectral properties of this compound that I should be aware of?

A: this compound possesses a chemical structure with multiple aromatic rings (diphenylmethane and cinnamyl groups), which form a π-conjugated system responsible for its ability to fluoresce.[2]

  • Excitation: this compound typically excites in the UV to near-UV range, with reported maxima between 240 nm and 264 nm .[2][3]

  • Emission: Its emission is broad and falls within the blue-to-green region of the spectrum, with reported maxima ranging from 305 nm to 440 nm .[2][3]

The exact peaks can vary depending on the solvent polarity, pH, and binding to macromolecules, which is why it is critical to measure its spectrum in your own assay buffer.[9]

Q4: Which common fluorescent dyes and assays are most susceptible to interference from this compound?

A: Any assay using fluorophores whose excitation or emission spectra overlap with this compound's emission spectrum is at high risk.

Assay Type Common Fluorophore(s) Typical Ex/Em (nm) Risk of Interference
Nuclear Staining / Cell Counting DAPI, Hoechst~358 / 461High
Calcium Flux Fura-2, Indo-1~340 & 380 / 510High
Oxidative Stress Dihydrorhodamine 123~500 / 536Moderate
Enzyme Activity (NAD(P)H) NADH / NADPH (endogenous)~340 / 460High
Cell Viability Calcein AM~495 / 515Moderate to High
Immunofluorescence FITC, Alexa Fluor 488~495 / 519Moderate to High

This table summarizes data from various sources.[10][11]

Q5: Are there advanced assay technologies that are inherently resistant to compound autofluorescence?

A: Yes. When simple background correction or dye switching is not feasible, more advanced detection methods can provide a robust solution.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly effective technology for overcoming compound interference.[12][13][14]

  • How it Works: TR-FRET assays use a special type of donor fluorophore (a lanthanide, like Europium or Terbium) with a very long fluorescence lifetime (milliseconds).[15][16] Standard autofluorescence from compounds like this compound decays in nanoseconds. By introducing a short delay (a "time gate") between the excitation pulse and signal detection, the instrument can wait for the interfering background fluorescence to completely disappear before measuring the specific, long-lived FRET signal.[13][16]

  • Advantages: This time-gating provides an excellent signal-to-noise ratio and effectively eliminates interference from short-lived autofluorescence, making it ideal for high-throughput screening.[12][14][15]

Luminescence-based assays are another excellent alternative.

  • How it Works: Bioluminescence assays (e.g., those using luciferase) generate light through a chemical reaction, rather than requiring an external light source for excitation.[17] Since there is no excitation light, the mechanism for inducing compound autofluorescence is completely absent.

  • Advantages: These assays exhibit extremely high sensitivity and virtually no background from compound fluorescence, making them a "gold standard" for HTS.[17]

Part 3: Experimental Protocols & Workflows

This section provides step-by-step guides for the key mitigation strategies discussed.

Protocol 1: Data Correction Using an Artifact Plate
  • Plate Setup:

    • Dispense this compound dilutions into two identical 96- or 384-well plates (preferably black-walled, clear-bottom plates to reduce background).[18]

    • Activity Plate: Add all assay reagents, including cells/enzyme and the fluorescent substrate.

    • Artifact Plate: Add all assay reagents except for one critical biological component (e.g., add vehicle instead of cells, or add buffer instead of the enzyme substrate).

  • Incubation: Incubate both plates under identical conditions (time, temperature, humidity).

  • Fluorescence Reading:

    • Set the plate reader to the appropriate excitation and emission wavelengths for your assay's fluorophore.

    • Use identical gain and integration time settings for both plates.[19]

    • Read the Artifact Plate first, followed by the Activity Plate.

  • Data Analysis:

    • Export the data into a spreadsheet program.

    • Create a new column for "Corrected Fluorescence."

    • Use the formula: Corrected Fluorescence = (Activity Well RFU) - (Artifact Well RFU).

    • Use the "Corrected Fluorescence" values for all subsequent analyses, such as calculating IC50 values.

Workflow for Mitigating this compound Interference

The following diagram outlines a decision-making workflow for researchers encountering potential autofluorescence from this compound.

Interference_Workflow cluster_Start Phase 1: Identification cluster_Characterization Phase 2: Characterization & Strategy cluster_Mitigation Phase 3: Mitigation Start Start: this compound in fluorescence assay CheckBlank Q: Are blank wells (compound only) fluorescent? Start->CheckBlank SpectralScan Perform spectral scan of This compound in assay buffer CheckBlank->SpectralScan Yes NoInterference No significant interference. Proceed with caution. CheckBlank->NoInterference No CheckOverlap Q: Does this compound emission overlap with assay fluorophore? SpectralScan->CheckOverlap Strategy1 Strategy 1: Use Red-Shifted Dyes (e.g., Cy5, Alexa 647) CheckOverlap->Strategy1 Yes (Severe Overlap) Strategy2 Strategy 2: Background Subtraction (Artifact Plate Method) CheckOverlap->Strategy2 Yes (Moderate Overlap) Strategy3 Strategy 3: Switch Assay Technology (TR-FRET or Luminescence) CheckOverlap->Strategy3 Yes (If other strategies fail or for HTS) End End: Reliable Data Strategy1->End Strategy2->End Strategy3->End NoInterference->End

Caption: Decision workflow for addressing this compound autofluorescence.

References

Validation & Comparative

A Comparative Guide to Cinnarizine and Flunarizine for Neuroprotection in Transient Global Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Transient Global Cerebral Ischemia and the Rationale for Calcium Channel Blockade

Transient global cerebral ischemia, a condition characterized by a temporary cessation of blood flow to the entire brain, triggers a devastating cascade of events leading to selective neuronal death, particularly in vulnerable regions like the hippocampus.[1] This phenomenon is a significant contributor to the neurological and cognitive deficits observed following cardiac arrest, near-drowning, and other causes of systemic circulatory failure. At the heart of this ischemic cascade is the massive influx of calcium ions into neurons, a process that initiates a series of self-destructive enzymatic pathways, culminating in apoptosis and necrosis.[2][3] This central role of calcium overload has logically positioned calcium channel blockers as a promising therapeutic strategy for mitigating ischemic brain injury.

This guide provides an in-depth, comparative analysis of two such agents: Cinnarizine and its more potent derivative, Flunarizine. While both are classified as calcium channel blockers, their nuanced pharmacological profiles result in distinct neuroprotective and functional outcomes in the context of transient global cerebral ischemia. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the preclinical evidence and experimental methodologies for evaluating these compounds.

Comparative Analysis: this compound vs. Flunarizine

Mechanism of Action: A Tale of Two Calcium Channel Blockers

While both this compound and Flunarizine are diphenylmethylpiperazine derivatives and are known to block voltage-gated calcium channels, their specificities and additional pharmacological actions contribute to their differential effects.

This compound is recognized as a selective antagonist of T-type voltage-operated calcium channels.[4] It also exhibits antihistaminic (H1 receptor), antiserotoninergic, and antidopaminergic (D2 receptor) properties.[4][5] Its therapeutic effect in cerebral ischemia is thought to stem from a combination of direct neuronal protection by limiting calcium influx and indirect benefits through vasodilation, which may improve cerebral microcirculation.[5][6] The antihistaminic and antidopaminergic effects may also contribute to the modulation of post-ischemic behavioral changes.

Flunarizine , a difluoro derivative of this compound, is a non-selective blocker of voltage-dependent calcium channels with a notable affinity for both T-type and L-type channels.[7] It also possesses antihistaminic and calmodulin-binding properties.[7] The broader and more potent calcium channel blockade afforded by Flunarizine is believed to be the primary reason for its superior neuroprotective effects compared to this compound. By more effectively preventing the massive calcium overload, Flunarizine can better mitigate the downstream excitotoxic cascade.[7]

The following diagram illustrates the key events in the ischemic cascade and the proposed points of intervention for this compound and Flunarizine.

G cluster_ischemia Ischemic Insult cluster_cascade Ischemic Cascade cluster_drugs Therapeutic Intervention Ischemia Transient Global Cerebral Ischemia ATP_depletion ATP Depletion Ischemia->ATP_depletion Depolarization Membrane Depolarization ATP_depletion->Depolarization Glutamate_release Excessive Glutamate Release Depolarization->Glutamate_release NMDA_AMPA_activation NMDA/AMPA Receptor Activation Glutamate_release->NMDA_AMPA_activation Ca_influx Massive Ca2+ Influx NMDA_AMPA_activation->Ca_influx Enzyme_activation Activation of Proteases, Lipases, Nucleases Ca_influx->Enzyme_activation Mitochondrial_dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_dysfunction Neuronal_death Neuronal Death Enzyme_activation->Neuronal_death Apoptosis Apoptosis Mitochondrial_dysfunction->Apoptosis Apoptosis->Neuronal_death Flunarizine Flunarizine (T- & L-type Ca2+ channel blocker) Flunarizine->Ca_influx Potent Inhibition This compound This compound (T-type Ca2+ channel blocker, Vasodilator) This compound->Ischemia Improves Blood Flow This compound->Ca_influx Inhibition

Figure 1: Ischemic cascade and drug intervention points.
Preclinical Evidence: A Head-to-Head Comparison

A pivotal study by Poignet et al. (1989) directly compared the effects of this compound and Flunarizine in a rat model of transient global cerebral ischemia induced by four-vessel occlusion.[1] The findings of this study are central to understanding the differential therapeutic profiles of these two drugs.

Flunarizine demonstrated superior neuroprotection. It significantly reduced neuronal damage in vulnerable brain regions, most notably the CA1 area of the hippocampus.[1] This histological improvement underscores its potent ability to halt the core mechanisms of ischemic cell death. However, this neuroprotective efficacy did not translate into a significant improvement in behavioral outcomes in the study, a finding that may have been confounded by the sedative effects of the drug at the administered dose.[1]

This compound, in contrast, markedly improved functional and behavioral abnormalities. Rats treated with this compound showed a reduction in ischemia-induced locomotor hyperactivity.[1] This suggests that this compound may be more effective at mitigating the functional consequences of ischemia. However, this behavioral improvement was not accompanied by significant neuronal protection, indicating that its mechanism of action for functional recovery may be independent of preventing cell death and possibly related to its vasodilatory or other neuromodulatory effects.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies evaluating this compound and Flunarizine in models of cerebral ischemia.

ParameterThis compoundFlunarizineControl (Ischemia)Reference
Neuronal Protection
Hippocampal CA1 Neuronal SurvivalNo significant effectSignificantly increased~83% neuronal loss[1][8]
Cortical InfarctionNot reportedSignificantly reducedWidespread damage[1]
Functional/Behavioral Outcome
Locomotor ActivityMarkedly improvedLess obvious effectHyperactivity[1]
Neurological Deficit ScoreImprovedImprovedSevere deficit[1][9]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of neuroprotective agents like this compound and Flunarizine in a preclinical setting.

Protocol 1: Four-Vessel Occlusion (4-VO) Model in Rats

This model is a widely used and reliable method for inducing transient global cerebral ischemia.[10][11][12]

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scalpels, forceps, retractors, electrocautery)

  • Suture material

  • Aneurysm clips

Procedure:

  • Day 1: Vertebral Artery Occlusion

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Make a midline incision on the dorsal neck to expose the cervical vertebrae.

    • Carefully dissect the paravertebral muscles to visualize the alar foramina of the first cervical vertebra (C1).

    • Insert an electrocautery needle into each foramen to permanently occlude the vertebral arteries.

    • Suture the incision and allow the animal to recover for 24 hours.

  • Day 2: Carotid Artery Occlusion

    • Re-anesthetize the rat.

    • Make a ventral midline incision in the neck to expose the common carotid arteries.

    • Carefully isolate both common carotid arteries from the vagus nerves.

    • Place loose ligatures around each artery.

    • Induce ischemia by tightening the ligatures or applying aneurysm clips to both arteries for a predetermined duration (e.g., 15 minutes).

    • After the ischemic period, remove the clips or loosen the ligatures to allow reperfusion.

    • Suture the incision and monitor the animal during recovery.

Protocol 2: Histological Assessment of Neuronal Damage (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[13][14][15]

Materials:

  • Paraffin-embedded or frozen brain sections

  • TUNEL assay kit

  • Deparaffinization and rehydration solutions (for paraffin sections)

  • Proteinase K

  • Permeabilization buffer (e.g., Triton X-100)

  • Equilibration buffer

  • TdT reaction mix

  • Stop/wash buffer

  • Fluorescent microscope

Procedure:

  • Slide Preparation: Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, bring to room temperature.

  • Permeabilization: Incubate the sections with Proteinase K to allow enzyme access to the nucleus.

  • Equilibration: Apply equilibration buffer to the sections.

  • Labeling: Add the TdT reaction mix to the sections and incubate in a humidified chamber at 37°C.

  • Stopping the Reaction: Add stop/wash buffer to halt the enzymatic reaction.

  • Counterstaining (Optional): Stain with a nuclear counterstain (e.g., DAPI) to visualize all cell nuclei.

  • Mounting and Visualization: Mount the slides with an appropriate mounting medium and visualize under a fluorescent microscope.

  • Quantification: Count the number of TUNEL-positive (apoptotic) cells and the total number of cells in specific brain regions (e.g., hippocampal CA1) to determine the percentage of apoptotic neurons.[16][17]

Protocol 3: Behavioral and Neurological Scoring

A battery of tests is used to assess the functional outcome after cerebral ischemia.[9][18][19][20][21]

Example: A 5-Point Neurological Deficit Score

  • Score 0: No observable deficit.

  • Score 1: Failure to extend the contralateral forepaw fully.

  • Score 2: Circling towards the contralateral side.

  • Score 3: Falling to the contralateral side.

  • Score 4: No spontaneous motor activity.

Procedure:

  • Habituate the animals to the testing environment before inducing ischemia.

  • At specific time points after ischemia (e.g., 24, 48, 72 hours), place the animal in an open field and observe its spontaneous behavior.

  • Score the animal based on the predefined criteria.

  • Perform additional tests as needed, such as the rotarod test for motor coordination or the Morris water maze for learning and memory.

The following diagram illustrates a typical experimental workflow for comparing neuroprotective drugs in a model of transient global cerebral ischemia.

G cluster_setup Experimental Setup cluster_procedure Ischemia Induction & Treatment cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_model Animal Model Selection (e.g., Wistar Rat) Grouping Randomized Grouping (Sham, Ischemia+Vehicle, Ischemia+this compound, Ischemia+Flunarizine) Animal_model->Grouping Ischemia_induction Transient Global Cerebral Ischemia (4-Vessel Occlusion) Grouping->Ischemia_induction Drug_administration Drug Administration (Pre- or Post-ischemia) Ischemia_induction->Drug_administration Behavioral_testing Behavioral & Neurological Scoring (e.g., Locomotor Activity, Neurological Deficit Score) Drug_administration->Behavioral_testing Histology Histological Analysis (e.g., TUNEL Staining, Nissl Staining) Behavioral_testing->Histology Data_quantification Data Quantification (Cell counts, Behavioral scores) Histology->Data_quantification Statistical_analysis Statistical Analysis Data_quantification->Statistical_analysis Conclusion Conclusion Statistical_analysis->Conclusion

Figure 2: Experimental workflow for drug comparison.

Conclusion and Future Directions

The available preclinical evidence paints a clear picture of the distinct therapeutic potentials of this compound and Flunarizine in the context of transient global cerebral ischemia. Flunarizine stands out as a potent neuroprotective agent, effectively reducing neuronal death, while this compound demonstrates a more pronounced ability to ameliorate functional and behavioral deficits.

This dichotomy suggests that a combination therapy approach may be warranted to achieve both neuroprotection and functional recovery. Future research should focus on:

  • Investigating the efficacy of combination therapy with this compound and Flunarizine.

  • Exploring different dosing regimens and administration routes to optimize the therapeutic window and minimize side effects, particularly the sedative effects of Flunarizine.

  • Elucidating the precise molecular mechanisms underlying the functional benefits of this compound, independent of its neuroprotective effects.

By addressing these questions, the scientific community can move closer to developing effective therapeutic strategies for mitigating the devastating consequences of transient global cerebral ischemia.

References

In Vitro Showdown: A Comparative Analysis of Cinnarizine and Dimenhydrinate on Vestibular Hair Cell Function

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of vestibular disorder therapeutics, Cinnarizine and Dimenhydrinate are frequently utilized pharmacological agents. While clinical efficacy is well-documented, a granular, in-vitro comparison of their direct effects on the primary sensory cells of the vestibular system is essential for researchers and drug development professionals. This guide provides a deep dive into the mechanistic distinctions between these two compounds, supported by established experimental protocols to facilitate a direct, quantitative comparison of their impact on vestibular hair cell function.

Introduction: The Cellular Basis of Vestibular Sense and Therapeutic Intervention

The vestibular system, responsible for our sense of balance and spatial orientation, relies on the intricate function of mechanosensory hair cells within the inner ear. These cells convert mechanical stimuli into electrical signals that are transmitted to the brain. Dysfunction in this system leads to debilitating conditions like vertigo, dizziness, and motion sickness. This compound and Dimenhydrinate are mainstays in managing these symptoms, yet they operate through fundamentally different, albeit overlapping, mechanisms.

This compound is recognized for its multimodal action, primarily as a calcium channel blocker, but also exhibiting antihistaminic, antiserotonergic, and antidopaminergic properties.[1][2] Its therapeutic effect in vertigo is largely attributed to its influence on both the vasculature of the inner ear and the vestibular sensory cells themselves.[1][2]

Dimenhydrinate , conversely, is a combination drug, comprising two active components: diphenhydramine and 8-chlorotheophylline.[3][4][5] Diphenhydramine, a first-generation antihistamine with anticholinergic properties, is the principal agent responsible for its anti-motion sickness effects by acting on the central nervous system and the vestibular system.[3][4][5][6] The 8-chlorotheophylline is a mild stimulant included to counteract the sedative effects of diphenhydramine.[3][4][5]

This guide will dissect these mechanisms at a cellular level, proposing a series of in-vitro experiments to directly compare the effects of this compound and Dimenhydrinate on vestibular hair cell physiology.

Mechanistic Showdown: A Tale of Two Pathways

The differential effects of this compound and Dimenhydrinate on vestibular function can be traced to their distinct molecular targets within and around the vestibular hair cells.

This compound's Primary Periphery Action: this compound's influence is predominantly on the peripheral vestibular system.[1][7] It directly targets vestibular hair cells by inhibiting L- and T-type voltage-gated calcium channels.[1][8] This action is crucial as calcium influx is a key step in neurotransmitter release from these cells. By modulating this, this compound can dampen the over-reactivity of vestibular hair cells that leads to vertigo.[9] Furthermore, this compound has been shown to inhibit pressure-dependent K+ currents in these cells, which may contribute to its efficacy in conditions involving endolymphatic pressure changes like Meniere's disease.[1][9][10][11]

Dimenhydrinate's Central and Peripheral Influence: Dimenhydrinate's primary component, diphenhydramine, acts as a potent antagonist of histamine H1 receptors.[3][4][6] While these receptors are present in the central nervous system, they are also implicated in the vestibular apparatus. By blocking these receptors, diphenhydramine reduces the excitability of the vestibular system.[12] Additionally, its anticholinergic properties, through the blockade of muscarinic acetylcholine receptors, further contribute to the suppression of vestibular signals.[4][6]

G cluster_this compound This compound Pathway cluster_dimenhydrinate Dimenhydrinate Pathway This compound This compound Ca_channel L/T-type Ca2+ Channels This compound->Ca_channel Inhibits K_channel Pressure-dependent K+ Channels This compound->K_channel Inhibits Neurotransmitter_release_C ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release_C Hair_cell_excitability_C ↓ Hair Cell Excitability K_channel->Hair_cell_excitability_C Dimenhydrinate Dimenhydrinate (Diphenhydramine) H1_receptor Histamine H1 Receptors Dimenhydrinate->H1_receptor Blocks Muscarinic_receptor Muscarinic Receptors Dimenhydrinate->Muscarinic_receptor Blocks Vestibular_excitability_D ↓ Vestibular System Excitability H1_receptor->Vestibular_excitability_D Muscarinic_receptor->Vestibular_excitability_D

Figure 1: Simplified signaling pathways of this compound and Dimenhydrinate.

In-Vitro Experimental Comparison: A Proposed Framework

To objectively compare the effects of this compound and Dimenhydrinate on vestibular function, a series of in-vitro assays targeting vestibular hair cells and associated neurons is proposed.

Primary Vestibular Hair Cell and Neuron Culture

The foundation of this comparative study lies in the isolation and culture of primary vestibular hair cells and neurons from a suitable animal model, such as guinea pigs or rats. These models have been extensively used in vestibular research.

G cluster_workflow Cell Culture Workflow start Dissect Inner Ear (Guinea Pig/Rat) isolate Isolate Vestibular Epithelia (Utricle, Saccule, Cristae) start->isolate enzymatic Enzymatic Digestion (e.g., Thermolysin, Papain) isolate->enzymatic mechanical Mechanical Dissociation enzymatic->mechanical culture Plate Cells on Coated Coverslips mechanical->culture incubation Incubate in Neurobasal Medium (with supplements) culture->incubation end Primary Vestibular Hair Cell & Neuron Co-culture incubation->end

Figure 2: Workflow for primary vestibular cell culture.
Electrophysiological Assessment of Ion Channel Modulation

The whole-cell patch-clamp technique is the gold standard for investigating the effects of pharmacological agents on ion channel function in real-time.

Objective: To quantify and compare the inhibitory effects of this compound and Dimenhydrinate on voltage-gated calcium and potassium currents in isolated vestibular hair cells.

Expected Outcomes: Based on existing literature, this compound is expected to significantly inhibit voltage-gated calcium currents in a dose-dependent manner, with a reported IC50 of approximately 1.5 µM.[8] It is also anticipated to inhibit pressure-activated potassium currents.[10] Dimenhydrinate's direct effect on these specific ion channels in hair cells is less characterized in vitro, and this experiment would provide novel comparative data.

Assessment of Neurotransmitter Release

Neurotransmitter release from hair cells can be indirectly measured by changes in the membrane capacitance of the presynaptic terminal, a technique known as capacitance measurement.

Objective: To compare the impact of this compound and Dimenhydrinate on depolarization-evoked exocytosis in vestibular hair cells.

Expected Outcomes: this compound, by blocking calcium influx, is expected to reduce neurotransmitter release.[11] The effect of Dimenhydrinate on this process at the hair cell level is less clear and would be a key point of comparison.

Cell Viability and Cytotoxicity Assays

It is crucial to determine if the observed effects of these drugs are due to specific receptor/channel modulation or a result of cellular toxicity.

Objective: To assess the dose-dependent effects of this compound and Dimenhydrinate on the viability of cultured vestibular hair cells and neurons.

Methodology: Standard cell viability assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays can be employed.[13][14]

Assay TypePrincipleEndpoint Measurement
MTT Assay Measures mitochondrial metabolic activity in viable cells.[13][14]Colorimetric change
LDH Assay Measures the release of lactate dehydrogenase from damaged cells.[13]Enzymatic activity
ATP Assay Quantifies ATP as an indicator of metabolically active cells.[15]Luminescence

Table 1: Overview of Cell Viability Assays

Expected Outcomes: Both drugs are expected to show minimal cytotoxicity at pharmacologically relevant concentrations. However, high concentrations may lead to a decrease in cell viability, and determining the therapeutic window is a critical outcome.

Quantitative Data Summary: A Hypothetical Comparison

The following table summarizes the expected quantitative outcomes from the proposed in-vitro experiments, based on a synthesis of existing data.

ParameterThis compoundDimenhydrinate
IC50 for Ca2+ Current Inhibition ~1.5 µM[8]To be determined (expected to be higher or negligible)
Inhibition of K+ Currents Yes (pressure-dependent)[10]To be determined (not its primary mechanism)
Effect on Neurotransmitter Release Inhibition[11]To be determined (likely indirect or minimal at the hair cell)
Cytotoxicity (at therapeutic conc.) LowLow

Table 2: Projected Comparative In-Vitro Data

Experimental Protocols

Protocol for Whole-Cell Patch-Clamp Recording
  • Cell Preparation: Use isolated vestibular hair cells cultured on glass coverslips.

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5.8 KCl, 1.3 CaCl2, 0.9 MgCl2, 0.7 NaH2PO4, 5.6 D-glucose, 10 HEPES-NaOH. pH 7.4.

    • Pipette Solution (in mM): 140 KCl, 0.1 CaCl2, 1 MgCl2, 1 EGTA-KOH, 10 HEPES-KOH, 2 Mg-ATP. pH 7.2.

  • Recording:

    • Obtain a gigaohm seal on an isolated hair cell.

    • Rupture the membrane to achieve whole-cell configuration.

    • Hold the cell at a potential of -70 mV.

    • Apply depolarizing voltage steps to elicit calcium or potassium currents.

    • Perfuse the cells with varying concentrations of this compound or Dimenhydrinate and record the changes in current amplitude.

  • Data Analysis: Plot dose-response curves to determine the IC50 for current inhibition.

Protocol for MTT Cell Viability Assay
  • Cell Plating: Seed vestibular hair cells and neurons in a 96-well plate.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound and Dimenhydrinate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Conclusion: Guiding Future Research and Development

This in-vitro comparative guide provides a framework for a head-to-head evaluation of this compound and Dimenhydrinate on vestibular hair cell function. The proposed experiments will yield crucial data on their direct cellular mechanisms, offering a more nuanced understanding beyond their established clinical profiles.

  • This compound's direct action on ion channels in vestibular hair cells underscores its role as a peripheral vestibular suppressant.

  • Dimenhydrinate's effects are likely more subtle at the hair cell level, with its primary action being the antagonism of histamine and muscarinic receptors within the broader vestibular system.

The insights gained from such a comparative study will be invaluable for the development of more targeted and effective therapies for vestibular disorders, potentially leading to novel compounds with improved efficacy and fewer side effects.

References

A Comparative Analysis of Cinnarizine and Haloperidol: Validating an Atypical Antipsychotic Profile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antipsychotic drug discovery, the distinction between "typical" and "atypical" profiles is paramount, defining not only the therapeutic efficacy but also the burden of side effects for patients. Haloperidol, a butyrophenone derivative, has long served as a benchmark typical antipsychotic, its potent dopamine D2 receptor antagonism providing robust efficacy against the positive symptoms of psychosis. However, this mechanism is also intrinsically linked to a high propensity for extrapyramidal symptoms (EPS) and hyperprolactinemia, significantly impacting patient compliance and quality of life.

This guide provides a comprehensive validation of the atypical antipsychotic profile of Cinnarizine, a diphenylmethylpiperazine derivative traditionally used as an antihistamine and calcium channel blocker, through a direct comparison with Haloperidol. By synthesizing preclinical evidence and outlining key experimental validation protocols, we aim to offer a detailed perspective for researchers and drug development professionals exploring novel therapeutic avenues for psychotic disorders.

The Pharmacological Dichotomy: Defining Typical vs. Atypical

The classification of antipsychotics hinges on their receptor binding profiles and the downstream clinical consequences.

  • Typical Antipsychotics , exemplified by Haloperidol, exhibit high affinity for dopamine D2 receptors and a significantly lower affinity for serotonin 5-HT2A receptors. This potent D2 blockade in the mesolimbic pathway is effective for positive symptoms but also disrupts the nigrostriatal and tuberoinfundibular pathways, leading to EPS and elevated prolactin levels, respectively.[1]

  • Atypical Antipsychotics are characterized by a more complex pharmacology, most notably a high ratio of 5-HT2A to D2 receptor antagonism.[1] This dual action is hypothesized to mitigate the risk of EPS and hyperprolactinemia while potentially offering broader efficacy, including against negative and cognitive symptoms of schizophrenia.

Head-to-Head Comparison: this compound vs. Haloperidol

Our comparative analysis focuses on three critical pillars of antipsychotic validation: receptor binding affinity, preclinical models of efficacy, and predictors of adverse effects.

Receptor Binding Affinity: The Molecular Fingerprint

The in vitro binding affinities (Ki values) of a compound for key neurotransmitter receptors provide a foundational understanding of its pharmacological profile. A lower Ki value indicates a higher binding affinity.

CompoundDopamine D2 Receptor Ki (nM)Serotonin 5-HT2A Receptor Ki (nM)5-HT2A/D2 Affinity Ratio
This compound 13.2[2][3]0.32[2]~41
Haloperidol ~0.5 - 2.84[4]~72 - 120[5]~0.004 - 0.04

Table 1: Comparative Receptor Binding Affinities (Ki)

The data clearly illustrates the striking difference in the receptor binding profiles of this compound and Haloperidol. This compound demonstrates a significantly higher affinity for the 5-HT2A receptor compared to the D2 receptor, a hallmark of atypical antipsychotics.[2] Conversely, Haloperidol's profile is dominated by its potent D2 receptor antagonism, with a much weaker affinity for the 5-HT2A receptor.[4][5]

Signaling Pathway: D2 vs. 5-HT2A Antagonism

cluster_0 Typical Antipsychotic Action (Haloperidol) cluster_1 Atypical Antipsychotic Action (this compound) Haloperidol Haloperidol D2_receptor Dopamine D2 Receptor Haloperidol->D2_receptor High Affinity Blockade Nigrostriatal Nigrostriatal Pathway D2_receptor->Nigrostriatal Disruption EPS Extrapyramidal Symptoms Nigrostriatal->EPS This compound This compound D2_receptor_atypical Dopamine D2 Receptor This compound->D2_receptor_atypical Moderate Affinity Blockade FiveHT2A_receptor Serotonin 5-HT2A Receptor This compound->FiveHT2A_receptor High Affinity Blockade Dopamine_release Increased Dopamine Release (in Nigrostriatal Pathway) FiveHT2A_receptor->Dopamine_release Facilitates Reduced_EPS Reduced EPS Liability Dopamine_release->Reduced_EPS

Caption: Simplified signaling pathways of Haloperidol and this compound.

Preclinical Efficacy: Animal Models of Psychosis

Animal models are indispensable for evaluating the potential therapeutic effects of novel compounds.

This model mimics the hyperdopaminergic state associated with the positive symptoms of psychosis.

  • Experimental Data: In a key study, this compound was shown to significantly counteract amphetamine-induced hyperlocomotion in mice at a dose of 20 mg/kg.[6] Haloperidol is also effective in this model, albeit at much lower doses, reflecting its high D2 potency.[7]

PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia.[8]

  • Experimental Insight: The ability of a drug to restore deficits in PPI is considered a strong indicator of antipsychotic potential. Both typical and atypical antipsychotics can ameliorate deficits in PPI.[9] While direct comparative data for this compound in this model is less prevalent, its efficacy in other models of psychosis suggests it would likely show positive effects.

Adverse Effect Profile: The Atypical Advantage

The propensity to induce EPS and hyperprolactinemia is a critical differentiator between typical and atypical antipsychotics.

The catalepsy test in rodents is a widely used and reliable model for predicting the likelihood of a drug to induce Parkinsonian-like side effects.[10][11]

  • Experimental Data: A pivotal study demonstrated that this compound, at its effective antipsychotic dose of 20 mg/kg, induced no catalepsy in mice.[6] Only at significantly higher doses (60 and 180 mg/kg) was mild catalepsy observed.[6] In stark contrast, Haloperidol is known to induce robust, dose-dependent catalepsy at therapeutically relevant doses.[12][13] This suggests a significantly wider therapeutic window for this compound concerning EPS liability.

CompoundEffective Antipsychotic Dose (Amphetamine-Induced Hyperlocomotion)Cataleptic Effect at Effective Dose
This compound 20 mg/kg (mice)[6]None observed[6]
Haloperidol ~0.05 mg/kg (rats)[7]Significant catalepsy

Table 2: Comparison of Efficacy and Catalepsy

Dopamine acts as an inhibitory signal for prolactin release from the pituitary gland. Potent D2 blockade by typical antipsychotics disrupts this inhibition, leading to elevated prolactin levels.[1]

  • Clinical and Preclinical Observations: Haloperidol is well-documented to cause a significant and sustained increase in serum prolactin levels in both preclinical models and human patients.[14][15][16] While direct dose-response studies on this compound's effect on prolactin are limited, its lower D2 receptor affinity and atypical profile strongly suggest a minimal impact on prolactin levels, a key characteristic of atypical antipsychotics.[17]

Experimental Protocols for Validation

To further validate the atypical antipsychotic profile of a test compound like this compound against a standard like Haloperidol, the following experimental workflows are recommended.

Experimental Workflow: Antipsychotic Profile Validation

start Test Compound (e.g., this compound) vs. Haloperidol receptor_binding In Vitro Receptor Binding Assays (D2, 5-HT2A, etc.) start->receptor_binding efficacy_models Preclinical Efficacy Models start->efficacy_models side_effect_models Adverse Effect Models start->side_effect_models amphetamine_hyperlocomotion Amphetamine-Induced Hyperlocomotion efficacy_models->amphetamine_hyperlocomotion ppi Prepulse Inhibition (PPI) efficacy_models->ppi catalepsy Catalepsy Test side_effect_models->catalepsy prolactin Serum Prolactin Measurement side_effect_models->prolactin data_analysis Data Analysis & Comparison (ED50, Therapeutic Index) amphetamine_hyperlocomotion->data_analysis ppi->data_analysis catalepsy->data_analysis prolactin->data_analysis conclusion Validation of Atypical Profile data_analysis->conclusion

References

A Comparative Analysis of Cinnarizine and Piracetam as Nootropic Agents: Mechanisms, Efficacy, and Experimental Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for cognitive enhancement has led to the investigation of numerous compounds, broadly classified as nootropics. Among these, Cinnarizine and Piracetam represent two distinct pharmacological classes with purported cognitive benefits. This compound, primarily a vestibular suppressant and antihistamine, is considered a nootropic due to its vasodilatory effects stemming from calcium channel blockade.[1][2] In contrast, Piracetam, the archetypal nootropic, is believed to directly modulate neuronal function through various mechanisms, including enhancing neurotransmitter systems and improving cell membrane fluidity.[3][4] This guide provides a comprehensive comparative analysis of this compound and Piracetam for researchers and drug development professionals. We delve into their distinct mechanisms of action, compare their pharmacokinetic profiles, evaluate the evidence for their nootropic efficacy, and contrast their safety profiles. Furthermore, we provide standardized experimental protocols for preclinical and clinical assessment, offering a practical framework for future comparative studies in the field of cognitive pharmacology.

Introduction: Two Divergent Paths to Cognitive Enhancement

Nootropics, or "smart drugs," are a class of substances aimed at enhancing cognitive functions such as memory, learning, and attention.[3] The field encompasses a wide array of compounds with diverse mechanisms. This guide focuses on a comparative study of two prominent agents: this compound and Piracetam.

  • This compound , synthesized in 1955, is a diphenylmethylpiperazine derivative primarily used to manage vestibular disorders like vertigo and motion sickness.[2][5] Its classification as a nootropic is largely attributed to its ability to induce cerebral vasodilation by blocking L- and T-type voltage-gated calcium channels, thereby improving blood flow and oxygen supply to the brain.[1][5]

  • Piracetam , a cyclic derivative of the neurotransmitter GABA, was the first compound to be described as a nootropic.[3][6] Unlike this compound, its effects are not linked to sedation or stimulation but are thought to arise from direct actions on the brain, enhancing cognitive processes without significant peripheral effects.[6]

This document aims to provide an objective, data-driven comparison of these two agents, elucidating their pharmacological rationales, evaluating their therapeutic potential, and outlining robust methodologies for their scientific investigation.

Pharmacological Profiles

The divergent therapeutic applications of this compound and Piracetam are rooted in their fundamentally different mechanisms of action and pharmacokinetic properties.

Mechanisms of Action

This compound: A Multi-Target Vasodilator this compound's mechanism is multimodal. Its primary nootropic-associated action is the blockade of voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and increased cerebral blood flow.[1] However, it also exhibits significant affinity for other receptors, which contributes to its overall pharmacological profile and side effects. It acts as an antagonist at histamine H1, dopamine D2, and muscarinic acetylcholine receptors.[1][5] This multi-target action explains its use in motion sickness (H1 and muscarinic antagonism) and also its significant adverse effect profile, including drug-induced parkinsonism (D2 antagonism).[7][8]

G cluster_channels Ion Channels cluster_receptors Receptors cluster_effects Physiological Effects This compound This compound Ca_L L-type Ca2+ Channels This compound->Ca_L Blocks Ca_T T-type Ca2+ Channels This compound->Ca_T Blocks H1 Histamine H1 This compound->H1 Antagonizes D2 Dopamine D2 This compound->D2 Antagonizes M_ACh Muscarinic ACh This compound->M_ACh Antagonizes Vaso Cerebral Vasodilation Ca_L->Vaso Ca_T->Vaso Vestibular Vestibular Suppression H1->Vestibular SideEffects Sedation & Parkinsonism H1->SideEffects D2->SideEffects M_ACh->Vestibular Nootropic Nootropic Effect Vaso->Nootropic Improves O2 Supply

Caption: Multimodal mechanism of this compound.

Piracetam: A Neuronal Modulator Piracetam's mechanism is not fully elucidated but is believed to enhance cognitive function through several direct neuronal actions. It does not bind directly to common neurotransmitter receptors but modulates their function.[4][9] Key proposed mechanisms include:

  • Potentiation of Neurotransmitter Systems: Piracetam is thought to increase the density of muscarinic acetylcholine (ACh) receptors and may positively modulate NMDA glutamate receptors, both of which are crucial for learning and memory processes.[4][10]

  • Enhancement of Membrane Fluidity: It has been shown to increase the fluidity of neuronal cell membranes, which can improve the function of membrane-bound proteins and facilitate signal transduction.[4][11]

  • Improved Cerebral Metabolism: Piracetam may enhance glucose and oxygen utilization in the brain, normalizing ATP metabolism and supporting neuronal energy production.[12]

G cluster_mechanisms Proposed Mechanisms cluster_outcomes Cellular Outcomes Piracetam Piracetam NT Modulates ACh & Glutamate Systems Piracetam->NT Membrane Increases Cell Membrane Fluidity Piracetam->Membrane Metabolism Enhances Brain Metabolism (Glucose/O2) Piracetam->Metabolism Synaptic Improved Synaptic Plasticity NT->Synaptic Signal Enhanced Signal Transduction Membrane->Signal Energy Increased Neuronal Energy (ATP) Metabolism->Energy Nootropic Nootropic Effect Synaptic->Nootropic Signal->Nootropic Energy->Nootropic

Caption: Proposed mechanisms of Piracetam.

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion of these drugs dictate their dosing regimens and potential for drug interactions.

ParameterThis compoundPiracetam
Bioavailability Low and variable[7]~100%[10][13]
Time to Peak (Tmax) 1–4 hours[5][14][15]~1 hour (fasted)[13]
Plasma Protein Binding ~91%[5][14]Not bound[13]
Metabolism Extensively metabolized, primarily by CYP2D6[5][14]Not metabolized in the human body[13]
Elimination Half-life 4 to 24 hours (variable)[5]~5 hours (plasma), ~8.5 hours (CSF)[13]
Excretion ~67% in feces, ~33% in urine (as metabolites)[14]80-100% unchanged in urine[13]

Causality Behind Pharmacokinetic Differences: this compound's high lipophilicity and extensive first-pass metabolism by CYP2D6 contribute to its low and variable oral bioavailability.[7] This contrasts sharply with Piracetam, which is a small, water-soluble molecule that is not protein-bound, not metabolized, and is efficiently cleared by the kidneys, resulting in highly predictable pharmacokinetics.[13] These differences are critical for drug development; this compound's profile suggests a higher potential for drug-drug interactions involving the CYP2D6 enzyme, whereas Piracetam's profile is much cleaner in this regard.

Comparative Analysis of Nootropic Efficacy and Safety

Evidence from Preclinical and Clinical Studies
  • This compound: Preclinical studies have shown that this compound can improve spatial memory in rats, an effect linked to its dopaminergic and histaminergic mechanisms.[16] However, clinical evidence for its nootropic effects is less direct and often conflated with its primary use in treating vestibular disorders and improving cerebral circulation.[1][2] Some studies suggest its cognitive effects are limited and may be overshadowed by its sedative properties. A study on healthy males found that a dimenhydrinate-cinnarizine combination impaired working memory.[17]

  • Piracetam: Piracetam has been studied more extensively as a cognitive enhancer. While some meta-analyses of clinical trials in cognitively impaired older adults have suggested a benefit, the evidence remains mixed, with many studies being of low quality.[11][18] A 2001 Cochrane review found insufficient evidence to support its use for dementia or cognitive impairment.[10] However, it has shown some efficacy in specific conditions such as dyslexia in children and cortical myoclonus.[6][18]

Side Effect and Safety Profile Comparison

The safety profiles of the two drugs are markedly different and are a primary consideration for their use as nootropics.

Side Effect ProfileThis compoundPiracetam
Common Side Effects Drowsiness/somnolence, weight gain, indigestion, dry mouth.[5][19]Hyperactivity, anxiety, insomnia, agitation, headache.[10]
Serious Adverse Events Drug-induced parkinsonism (tremor, muscle rigidity), tardive dyskinesia, depression.[7][20]Contraindicated in patients with cerebral hemorrhage due to reduced platelet aggregation.[10]
Sedative Potential High (known as a drowsy antihistamine).[19]None; does not cause sedation or stimulation.[6]
Overall Tolerability Moderate; significant risk of neurological side effects, especially in the elderly.[20]High; generally well-tolerated even at high dosages.[3]

Expertise-Driven Insight: The antagonistic effect of this compound on D2 dopamine receptors is the direct cause of its most severe side effect: drug-induced parkinsonism.[7] This strongly counter-suggests its utility as a long-term nootropic, particularly in elderly populations who are already at higher risk for Parkinson's disease. Piracetam's lack of direct receptor antagonism and minimal metabolism contribute to its much more favorable safety profile, making it a more viable candidate for chronic administration, despite its equivocal efficacy.[3]

Experimental Protocols for Nootropic Assessment

To enable objective comparison, standardized and validated protocols are essential. Below are representative methodologies for preclinical and clinical evaluation.

Preclinical Model: The Morris Water Maze (MWM)

The MWM is a gold-standard behavioral test for assessing spatial learning and memory in rodents. The causality behind this choice is its reliance on the hippocampus, a brain region critical for memory formation and often implicated in the action of nootropic agents.

Methodology:

  • Apparatus: A large circular pool (1.5-2m diameter) filled with opaque water. A small escape platform is hidden 1-2 cm below the water's surface. Visual cues are placed around the room.

  • Acquisition Phase (4-5 days):

    • Rats are subjected to 4 trials per day.

    • For each trial, the rat is placed into the pool from one of four randomized starting positions.

    • The rat is allowed 60-90 seconds to find the hidden platform. If it fails, it is guided to the platform.

    • The time taken to reach the platform (escape latency) and the path taken are recorded via an overhead video tracking system.

  • Probe Trial (24h after last acquisition trial):

    • The escape platform is removed from the pool.

    • The rat is allowed to swim freely for 60 seconds.

    • The key metric is the time spent in the target quadrant (where the platform was previously located), which serves as a measure of memory retention.

  • Drug Administration: The test compound (this compound, Piracetam) or vehicle is administered orally or via IP injection at a set time (e.g., 30-60 minutes) before the first trial each day.

  • Self-Validation: The protocol includes a control group (vehicle) to establish a baseline performance. A visible platform test can also be conducted to rule out any motor or visual impairments caused by the drugs that could confound the results.

Caption: Experimental workflow for the Morris Water Maze protocol.

Clinical Assessment: Cognitive Test Battery

For human studies, a battery of validated, computer-based cognitive tests is required to objectively measure changes across different cognitive domains.

Methodology:

  • Study Design: A double-blind, placebo-controlled, crossover design is optimal to minimize placebo effects and inter-individual variability.

  • Participant Selection: Healthy volunteers or patients with mild cognitive impairment, screened for confounding medical conditions.

  • Cognitive Domains and Tests:

    • Working Memory: Automated Operation Span (Ospan) Task.[17] This task requires participants to remember a sequence of letters while solving mathematical problems, providing a robust measure of working memory capacity.

    • Short-term Memory: Sternberg Working Memory Task. Participants memorize a short list of items and must quickly identify whether a probe item was on the list.

    • Attention/Vigilance: Psychomotor Vigilance Test (PVT). Measures reaction time to a visual stimulus, a sensitive indicator of alertness and sustained attention.

  • Procedure:

    • Establish a baseline cognitive performance for each participant before any drug administration.

    • Administer the drug (this compound, Piracetam) or placebo.

    • Conduct the cognitive test battery at time points corresponding to the drug's peak plasma concentration (e.g., 2-3 hours post-dose for this compound, 1-1.5 hours for Piracetam).

  • Data Collection: Key metrics include accuracy, reaction time, and calculated scores for specific tasks (e.g., Ospan score). Subjective measures of sleepiness (e.g., Stanford Sleepiness Scale) should also be collected to assess sedative side effects.[17]

Discussion and Future Directions

The comparative analysis reveals that this compound and Piracetam are fundamentally different agents with distinct risk-benefit profiles for nootropic use. This compound's cognitive effects appear to be an indirect consequence of its primary vasodilatory action.[1] While improving cerebral blood flow is a valid therapeutic strategy, its multi-receptor antagonism leads to significant side effects, most notably sedation and a high risk of extrapyramidal symptoms, which severely limits its utility as a dedicated cognitive enhancer.[7][19]

Piracetam, while demonstrating a much higher degree of safety and tolerability, suffers from inconsistent and often modest evidence of efficacy in broad cognitive enhancement.[3][11] Its mechanisms, centered on neuronal modulation, are more aligned with the conceptual basis of a true nootropic.[4]

For drug development professionals, the key takeaway is the importance of target selectivity. The "dirty" pharmacology of this compound is a cautionary tale. Future research should focus on:

  • Developing more selective cerebral vasodilators that lack this compound's receptor-binding liabilities.

  • Further elucidating Piracetam's mechanism of action to identify more potent and consistently effective analogues within the racetam class.

  • Conducting high-quality, large-scale clinical trials with standardized cognitive endpoints to definitively assess the efficacy of Piracetam and related compounds.

Conclusion

This compound and Piracetam offer two distinct pharmacological approaches to cognitive enhancement. This compound acts indirectly via vasodilation but is hampered by a poor safety profile, making it unsuitable for long-term nootropic use. Piracetam acts more directly on neuronal function with excellent tolerability, but its clinical efficacy remains a subject of debate. For researchers in the field, Piracetam represents a more promising chemical scaffold for the development of future nootropic agents, provided its mechanisms can be better understood and its efficacy can be more robustly demonstrated in well-designed clinical trials.

References

A Comparative Analysis of Cinnarizine and Dimenhydrinate Combination Therapy in Vertigo Management

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Vertigo, the sensation of spinning or rotational movement, represents a significant clinical challenge due to its diverse etiologies and debilitating impact on patients. Pharmacological intervention remains a cornerstone of symptomatic management. This guide provides a comprehensive comparison of the fixed-dose combination of cinnarizine and dimenhydrinate against other therapeutic alternatives for vertigo, grounded in experimental data and mechanistic insights.

The Rationale for Combination Therapy: Targeting Central and Peripheral Pathways

Vertigo often arises from a mismatch of sensory information between the vestibular system, vision, and proprioception. The fixed-dose combination of this compound (20 mg) and dimenhydrinate (40 mg) is designed to address this through a dual mechanism of action.[1]

  • This compound , a calcium channel blocker, primarily acts on the peripheral vestibular system.[1] By inhibiting calcium ion influx into vestibular sensory cells, it reduces their excitability and diminishes abnormal signals that can trigger vertigo.[2][3] this compound also possesses antihistaminic and vasodilatory properties.[2][3]

  • Dimenhydrinate , the 8-chlorotheophylline salt of diphenhydramine, is an antihistamine with anticholinergic properties that predominantly targets the central vestibular system.[1][4][5] It blocks H1 receptors in the brain, reducing the symptoms of motion sickness and vertigo.[6][7]

This synergistic approach, targeting both central and peripheral pathways, is hypothesized to provide more comprehensive symptom relief than monotherapy.[1][8]

G cluster_peripheral Peripheral Vestibular System cluster_central Central Nervous System This compound This compound CalciumChannels L-type & T-type Ca2+ Channels This compound->CalciumChannels Blocks VestibularExcitability ↓ Vestibular Excitability CalciumChannels->VestibularExcitability VertigoSymptoms Vertigo Symptoms (Nausea, Dizziness) VestibularExcitability->VertigoSymptoms Reduces Dimenhydrinate Dimenhydrinate H1_Receptors Histamine H1 Receptors Dimenhydrinate->H1_Receptors Blocks Muscarinic_Receptors Muscarinic Receptors Dimenhydrinate->Muscarinic_Receptors Blocks VestibularNuclei ↓ Vestibular Nuclei Activity H1_Receptors->VestibularNuclei Muscarinic_Receptors->VestibularNuclei VestibularNuclei->VertigoSymptoms Reduces G Start Patient Screening (Inclusion/Exclusion Criteria) Inclusion Inclusion: - Diagnosis of vestibular vertigo - Age 18-65 - Symptom severity above threshold Start->Inclusion Exclusion Exclusion: - Central vertigo of non-vestibular origin - Severe renal/hepatic impairment - Contraindications to study drugs Start->Exclusion Randomization Randomization (e.g., to Combination, Betahistine, Placebo) Inclusion->Randomization Exclusion->Start Treatment Treatment Period (e.g., 4 weeks, 3x daily dosing) Randomization->Treatment Assessments Efficacy & Safety Assessments (Baseline, Week 1, Week 4) Treatment->Assessments PrimaryEndpoint Primary Endpoint: Change in Mean Vertigo Score (MVS) Assessments->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: - Vertigo Symptom Score (VSS) - Dizziness Handicap Inventory (DHI) - Concomitant symptom reduction - Adverse event reporting Assessments->SecondaryEndpoints Analysis Statistical Analysis (ITT population) PrimaryEndpoint->Analysis SecondaryEndpoints->Analysis

References

A Comparative Analysis of Cinnarizine and Buclizine for Motion Sickness: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Motion sickness, a common and debilitating condition, presents a significant challenge in various environments, from sea and air travel to virtual reality simulations. The development of effective countermeasures is a key focus for pharmaceutical research. This guide provides an in-depth comparative analysis of two frequently utilized first-generation antihistamines for the prophylaxis and treatment of motion sickness: Cinnarizine and Buclizine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, pharmacokinetics, clinical efficacy, and side effect profiles, supported by relevant experimental data and protocols.

The Neurobiology of Motion Sickness: A Complex Sensory Mismatch

Motion sickness is precipitated by a conflict between sensory inputs from the vestibular, visual, and somatosensory systems. The brain receives discordant information about self-motion, leading to the activation of neural pathways that culminate in the characteristic symptoms of nausea, vomiting, dizziness, and malaise. Key neurotransmitters implicated in this cascade include histamine (acting on H1 receptors) and acetylcholine (acting on muscarinic M1 receptors) in brainstem nuclei, including the vestibular nuclei and the nucleus tractus solitarius (NTS).

Mechanism of Action: A Tale of Two Piperazines

Both this compound and Buclizine belong to the piperazine class of H1-antihistamines. Their primary mechanism of action in combating motion sickness involves the blockade of histamine H1 receptors in the central nervous system (CNS). However, their pharmacological profiles exhibit notable differences that may influence their clinical utility.

This compound: This agent displays a multimodal mechanism of action. Beyond its potent H1-antagonism, this compound also exhibits calcium channel blocking properties, specifically targeting L-type and T-type voltage-gated calcium channels.[1][2] This action is thought to contribute to its efficacy by reducing vestibular sensory input and improving microcirculation in the inner ear.[1] Furthermore, this compound has been shown to possess antidopaminergic (D2 receptor) and antiserotoninergic activity, which may further contribute to its anti-emetic effects.[1][2]

Buclizine: Buclizine functions primarily as a central H1-receptor antagonist with significant anticholinergic (antimuscarinic) and moderate sedative properties.[3][4] Its anti-emetic and anti-motion sickness effects are largely attributed to the blockade of H1 and muscarinic receptors in the vomiting center and vestibular nuclei.[3]

Below is a diagram illustrating the proposed signaling pathways involved in motion sickness and the points of intervention for this compound and Buclizine.

G cluster_0 Sensory Input cluster_1 Central Processing cluster_2 Drug Intervention Vestibular System Vestibular System Vestibular Nuclei Vestibular Nuclei Vestibular System->Vestibular Nuclei Visual System Visual System Visual System->Vestibular Nuclei Somatosensory System Somatosensory System Somatosensory System->Vestibular Nuclei Sensory Mismatch Sensory Mismatch Vestibular Nuclei->Sensory Mismatch NTS NTS Vomiting Center Vomiting Center NTS->Vomiting Center Motion Sickness Symptoms Motion Sickness Symptoms Vomiting Center->Motion Sickness Symptoms Sensory Mismatch->NTS This compound This compound This compound->Vestibular Nuclei H1, M1, D2 Blockade Ca2+ Channel Blockade This compound->Vomiting Center H1, D2 Blockade Buclizine Buclizine Buclizine->Vestibular Nuclei H1, M1 Blockade Buclizine->Vomiting Center H1 Blockade

Caption: Signaling pathways in motion sickness and drug intervention points.

Pharmacokinetic Profiles: A Comparative Overview

A comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosing strategies and predicting clinical response.

ParameterThis compoundBuclizine
Tmax (Peak Plasma Time) 3.0 ± 0.5 hours[1]Data not readily available
Cmax (Peak Plasma Conc.) 275 ± 36 ng/mL (75 mg dose)[1]Data not readily available
Half-life (t½) 4 to 24 hours[1]Data not readily available
Protein Binding 91%[1]Data not readily available
Metabolism Extensively by CYP2D6[1]Assumed to be hepatic
Excretion ~66% feces, ~33% urine (as metabolites)[1]Data not readily available

Causality Behind Experimental Choices: The pharmacokinetic parameters for this compound were determined in healthy volunteers using gas chromatography, a standard and reliable method for quantifying drug concentrations in plasma. The study design, involving single and multiple dosing regimens, allows for the characterization of both initial absorption and potential for accumulation with repeated use. The lack of readily available, specific pharmacokinetic data for Buclizine in the public domain represents a significant knowledge gap and highlights an area for future research.

Clinical Efficacy in Motion Sickness: What the Data Shows

While direct head-to-head clinical trials comparing this compound and Buclizine for motion sickness are scarce, individual studies provide insights into their efficacy.

DrugStudy DesignPopulationKey Findings
This compound Randomized, double-blind, placebo-controlled study of seasickness.[5]1741 tourist volunteersNo significant difference in preventing vomiting or malaise compared to other active treatments (cyclizine, dimenhydrinate with caffeine, meclizine with caffeine, and scopolamine).[5]
Buclizine Comprehensive profile review.[4]Not applicablePrimarily used for its antiemetic effect in the prevention of motion sickness and migraine.[4] Clinical efficacy data from robust, controlled trials specifically for motion sickness is limited in the available literature.

Trustworthiness of Protocols: The this compound study employed a robust randomized, double-blind, placebo-controlled design, which is the gold standard for minimizing bias in clinical trials. The use of a large patient population enhances the statistical power of the findings. The lack of similar high-quality, publicly available clinical trial data for Buclizine in motion sickness makes a direct, evidence-based comparison of efficacy challenging.

Side Effect Profiles: A Key Differentiator

The adverse effect profile of a medication is a critical consideration in its overall therapeutic value, particularly for a condition like motion sickness that is often self-limiting.

Side EffectThis compoundBuclizine
Common Drowsiness, dry mouth, headache, stomach discomfort.[1]Drowsiness, dizziness, dry mouth, headache, blurred vision.[3][6]
Less Common Weight gain, perspiration, allergic reactions.[1]Nausea, vomiting, stomach pain, diarrhea, urinary retention, rash, weight gain.[6]
Serious (Rare) Extrapyramidal symptoms (with long-term use), drug-induced parkinsonism.[7]Data not readily available

The sedative effects of both drugs are a primary concern, particularly for individuals who need to remain alert, such as pilots or drivers. The potential for extrapyramidal side effects with long-term this compound use, likely due to its D2 receptor antagonism, is a notable point of differentiation.

Experimental Protocols for Preclinical and Clinical Evaluation

The development and comparison of anti-motion sickness drugs rely on standardized and validated experimental models.

Preclinical Evaluation: Rodent Model of Motion Sickness

Objective: To assess the efficacy of a test compound in a rodent model of motion sickness by measuring the reduction of conditioned taste aversion (CTA) or pica behavior. Rodents do not vomit, so these surrogate markers are used.[8]

Methodology:

  • Acclimation: Acclimate rodents (rats or mice) to the experimental environment and handling for at least one week.

  • CTA Induction:

    • Provide a novel, palatable solution (e.g., saccharin-flavored water) for a limited period.

    • Immediately following consumption, subject the animals to rotational stimulation to induce motion sickness.

    • On a subsequent day, offer a two-bottle choice between the novel solution and plain water. Aversion to the novel solution indicates conditioned taste aversion.

  • Pica Assessment:

    • Provide pre-weighed amounts of kaolin (a non-nutritive clay) and standard chow.

    • Induce motion sickness through rotation.

    • Measure the consumption of kaolin and chow. An increase in kaolin consumption is indicative of pica.

  • Drug Administration: Administer the test compound (e.g., this compound or Buclizine) or vehicle at a predetermined time before the rotational stimulus.

  • Data Analysis: Compare the degree of CTA or the amount of kaolin consumed between the drug-treated and vehicle-treated groups.

G cluster_0 Pre-Rotation cluster_1 Conditioning cluster_2 Post-Rotation Assessment Acclimation Acclimation Baseline Food/Water Intake Baseline Food/Water Intake Acclimation->Baseline Food/Water Intake Novel Taste Exposure Novel Taste Exposure Baseline Food/Water Intake->Novel Taste Exposure Drug/Vehicle Administration Drug/Vehicle Administration Novel Taste Exposure->Drug/Vehicle Administration Rotational Stimulus Rotational Stimulus Drug/Vehicle Administration->Rotational Stimulus Two-Bottle Choice Test (CTA) Two-Bottle Choice Test (CTA) Rotational Stimulus->Two-Bottle Choice Test (CTA) Kaolin/Chow Consumption (Pica) Kaolin/Chow Consumption (Pica) Rotational Stimulus->Kaolin/Chow Consumption (Pica)

Caption: Workflow for preclinical evaluation of anti-motion sickness drugs.

Clinical Evaluation: Human Rotational Chair Study

Objective: To evaluate the efficacy of a test compound in preventing motion sickness in human volunteers subjected to controlled vestibular stimulation.

Methodology:

  • Subject Screening: Recruit healthy volunteers with a history of motion sickness. Obtain informed consent and conduct a medical evaluation to exclude contraindications.

  • Baseline Assessment: Record baseline vital signs and subjective symptom scores (e.g., using the Graybiel scale or a visual analog scale for nausea).

  • Drug Administration: Administer the test compound or placebo in a double-blind, randomized manner.

  • Rotational Stimulation:

    • Seat the subject in a computer-controlled rotational chair.

    • Apply a standardized rotational profile (e.g., off-vertical axis rotation) designed to induce motion sickness.

    • Instruct the subject to perform standardized head movements at regular intervals to increase the provocative stimulus.

  • Symptom Monitoring: Continuously monitor the subject for signs and symptoms of motion sickness. Record subjective symptom scores at regular intervals.

  • Endpoint: The test is typically terminated when the subject reaches a predetermined level of moderate nausea or completes the full duration of the protocol.

  • Data Analysis: Compare the time to motion sickness onset, peak symptom scores, and other relevant parameters between the drug and placebo groups.

G Subject Screening & Consent Subject Screening & Consent Baseline Assessment Baseline Assessment Subject Screening & Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Drug/Placebo Administration Drug/Placebo Administration Randomization->Drug/Placebo Administration Rotational Chair Stimulation Rotational Chair Stimulation Drug/Placebo Administration->Rotational Chair Stimulation Symptom Monitoring Symptom Monitoring Rotational Chair Stimulation->Symptom Monitoring Endpoint Reached Endpoint Reached Symptom Monitoring->Endpoint Reached Data Analysis Data Analysis Endpoint Reached->Data Analysis

Caption: Workflow for a human rotational chair study.

Conclusion and Future Directions

Both this compound and Buclizine are effective first-generation antihistamines for the management of motion sickness, primarily through their central H1-receptor blocking activity. This compound's multimodal mechanism, including calcium channel blockade, may offer additional therapeutic benefits, but also carries the risk of extrapyramidal side effects with long-term use. A significant limitation in the direct comparison of these two agents is the lack of publicly available, robust pharmacokinetic and head-to-head clinical efficacy data for Buclizine.

Future research should prioritize:

  • Pharmacokinetic studies of Buclizine: A thorough characterization of its ADME profile in humans is essential for optimizing its clinical use.

  • Direct comparative clinical trials: Well-designed, randomized, controlled trials directly comparing the efficacy and tolerability of this compound and Buclizine for motion sickness are needed to provide definitive clinical guidance.

  • Investigation of receptor binding affinities: Quantitative analysis of the binding affinities of both drugs to a panel of relevant receptors (H1, M1, D2, etc.) would provide a more precise understanding of their pharmacological profiles.

By addressing these knowledge gaps, the scientific and clinical communities can make more informed decisions regarding the selection and development of optimal treatments for motion sickness.

References

Safety Operating Guide

A Researcher's Guide to the Compliant Disposal of Cinnarizine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in pharmaceutical research and development, the integrity of our work extends beyond discovery and into the responsible management of chemical compounds. Cinnarizine, a widely used calcium channel blocker and antihistamine in vestibular disorder research, requires meticulous handling not only during experimentation but also through its entire lifecycle, culminating in its proper disposal. This guide provides a procedural framework for the safe and environmentally sound disposal of this compound waste, grounded in regulatory standards and scientific best practices.

Our commitment to safety and environmental stewardship necessitates a disposal protocol that is both robust and easy to follow. This document outlines the essential steps and underlying principles for managing this compound waste, ensuring the protection of our personnel and ecosystem.

Hazard Characterization and Regulatory Overview

Before disposal, it is crucial to understand the hazard profile of this compound. While Safety Data Sheets (SDS) for this compound may not always classify it as a hazardous substance for transport, some sources indicate potential hazards.[1][2] For instance, GHS classifications from aggregated sources suggest it may cause skin irritation, damage fertility or the unborn child, and be very toxic to aquatic life with long-lasting effects.[3] Given the potential for environmental toxicity, treating this compound as a chemical waste requiring special disposal is a matter of best practice.

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of chemical and pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[4][5] Under RCRA, a pharmaceutical waste is considered hazardous if it is specifically listed (on the P- or U-list) or if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[5][6] this compound is not explicitly on the P- or U-lists.[5][7] However, the potential for aquatic toxicity warrants managing it as a hazardous waste as a conservative approach.

The EPA's regulations under 40 CFR Part 266, Subpart P, provide specific management standards for hazardous waste pharmaceuticals from healthcare facilities, which can serve as a valuable framework for research laboratories.[8][9] A key tenet of these regulations is the ban on sewering (flushing) hazardous pharmaceutical waste , a practice that has been linked to environmental contamination.[10][11]

This compound Waste Classification and Segregation

Proper disposal begins with correct waste identification and segregation at the point of generation. This compound waste in a laboratory setting can be categorized as follows:

  • Unused or Expired Pure this compound: This includes stock containers of the chemical that are expired, off-specification, or no longer needed.

  • Grossly Contaminated Personal Protective Equipment (PPE) and Debris: This refers to items like gloves, weigh boats, or paper towels that are heavily contaminated with this compound powder.

  • Trace Contaminated Items: Labware (e.g., glassware, vials) that has been properly emptied but may contain trace residues.

  • Aqueous Solutions: Solutions containing this compound from experimental procedures.

It is imperative to segregate these waste streams to ensure proper handling and disposal. Never mix this compound waste with other waste streams, such as biohazardous or radioactive waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

Waste CategoryDescriptionRecommended Segregation Container
Non-Hazardous Solid Waste Empty stock bottles, outer packagingRegular Trash / Recycling
Chemical Waste (Solid) Unused/expired this compound, grossly contaminated PPE, spill cleanup materialsLabeled, sealed container for chemical waste
Chemical Waste (Liquid) Aqueous solutions containing this compoundLabeled, sealed container for aqueous chemical waste
Trace-Contaminated Glassware Emptied and rinsed glasswareGlass disposal box (after decontamination)

Step-by-Step Disposal Procedures

The following protocols provide a clear path for the compliant disposal of this compound waste.

Protocol 1: Disposal of Solid this compound Waste

  • Collection: Collect all unused, expired, or waste this compound powder, along with grossly contaminated items (e.g., weigh paper, gloves), in a designated, leak-proof container with a tight-fitting lid.[12][13]

  • Labeling: Clearly label the container with the words "Hazardous Waste Pharmaceuticals" and identify the contents (i.e., "this compound Waste").[8] Your institution's EHS office may have specific labeling requirements.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) or central hazardous waste storage area.[14] This area should be secure and away from incompatible materials.

  • Disposal Request: Contact your institution's EHS department to arrange for pickup and disposal.[15] They will work with a licensed hazardous waste vendor for final disposal, which is typically high-temperature incineration.[15]

Protocol 2: Handling Spills

  • Personnel Safety: Ensure proper PPE is worn, including safety goggles, gloves, and a lab coat. If significant dust is generated, respiratory protection is required.[1][2]

  • Containment: Prevent the spread of the powder.

  • Cleanup: Carefully sweep or vacuum up the spilled material. Avoid dry sweeping that creates dust.[1] Place the collected material and all cleanup debris into a designated hazardous waste container.

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of the cleanup materials as solid chemical waste following Protocol 1.[13]

Protocol 3: Decontamination of Labware

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound.

  • Collect Rinsate: The first rinse (rinsate) must be collected and disposed of as hazardous liquid chemical waste. Do not pour this down the drain.

  • Subsequent Cleaning: After the initial hazardous rinse, the labware can typically be washed using standard laboratory procedures.

Decision-Making Workflow for this compound Disposal

To aid researchers in navigating the disposal process, the following diagram illustrates the key decision points and actions.

G cluster_0 cluster_1 Solid Chemical Waste Stream cluster_2 Liquid Chemical Waste Stream cluster_3 Standard Waste Stream start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_solid Unused/Expired this compound waste_type->pure_solid Pure Solid / Expired contaminated_solid Grossly Contaminated Solids waste_type->contaminated_solid Contaminated PPE / Debris liquid_waste Solutions with this compound waste_type->liquid_waste Aqueous Solution empty_container Empty Primary Container waste_type->empty_container Empty Container collect_solid Collect in Labeled, Sealed Hazardous Waste Container pure_solid->collect_solid contaminated_solid->collect_solid collect_liquid Collect in Labeled, Sealed Aqueous Waste Container liquid_waste->collect_liquid decontaminate_container Deface Label empty_container->decontaminate_container arrange_pickup Store in SAA & Contact EHS for Licensed Disposal collect_solid->arrange_pickup collect_liquid->arrange_pickup regular_trash Dispose in Regular Trash/ Recycling decontaminate_container->regular_trash Non-hazardous per SDS caption Fig 1. This compound Disposal Workflow

References

Navigating the Safe Handling of Cinnarizine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, ensuring a safe laboratory environment is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures for Cinnarizine. By understanding the rationale behind these safety measures, you can foster a culture of safety and scientific integrity within your laboratory.

Understanding the Hazards of this compound

This compound is an antihistamine and calcium channel blocker.[1] While some safety data sheets (SDS) classify it as not a hazardous substance or mixture[2], others indicate potential health and environmental risks.[3] These risks can include skin irritation, serious eye irritation, and potential reproductive toxicity.[3] Given the conflicting information, a cautious and thorough approach to safety is essential. Always consult the most recent SDS from your supplier before handling any chemical.

Core Personal Protective Equipment (PPE) for this compound

A multi-layered approach to PPE is crucial to minimize exposure to this compound, particularly when handling the powdered form where dust generation is a concern.

Eye and Face Protection: The First Line of Defense
  • What to Wear: Always wear safety glasses with side shields or chemical safety goggles that conform to EU standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][5] A face shield may be necessary for full facial protection against splashes, especially during large-scale operations or when cleaning spills.[6][7]

  • Why It's Critical: this compound powder can cause serious eye irritation upon contact.[3] Safety glasses with side shields protect against airborne particles, while goggles provide a more complete seal around the eyes.

Hand Protection: Preventing Dermal Absorption
  • What to Wear: Use chemically resistant, disposable gloves. Nitrile or butyl rubber gloves are recommended.[8][9] Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid skin contact.[2] For extensive handling, consider double-gloving.[7]

  • Why It's Critical: Some sources indicate that this compound can cause skin irritation and may be harmful if absorbed through the skin.[3][9] Proper hand protection is the most effective barrier against dermal exposure.

Body Protection: Shielding Against Contamination
  • What to Wear: A standard laboratory coat is generally sufficient for handling small quantities. For larger amounts or when there is a risk of significant contamination, consider a disposable gown made of a material resistant to chemical permeation.[6][8]

  • Why It's Critical: Protective clothing prevents the contamination of personal attire and reduces the risk of carrying hazardous materials outside the laboratory.

Respiratory Protection: Guarding Against Inhalation
  • What to Wear: When handling this compound powder and dust generation is likely, a respirator is required. A NIOSH-approved N95 or P1 filter respirator is a suitable choice for protection against nuisance levels of dust.[9]

  • Why It's Critical: Inhalation of this compound dust can cause respiratory irritation.[3] A respirator ensures that airborne particles are filtered out before they can be inhaled.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Storage Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Understand Hazards handling_weigh Weigh this compound in ventilated enclosure prep_ppe->handling_weigh Ready for Handling handling_prepare Prepare Solution handling_weigh->handling_prepare cleanup_decontaminate Decontaminate Work Area handling_prepare->cleanup_decontaminate Experiment Complete cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff storage Store this compound (Cool, Dry, Well-Ventilated) cleanup_doff->storage

Caption: Workflow for Safe Handling of this compound.

Spill Management Protocol

In the event of a this compound spill, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection. If the spill generates dust, a respirator is necessary.

  • Contain the Spill: For powdered spills, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Clean the Spill: Carefully sweep up the solid material and place it into a clearly labeled, sealed container for disposal.[2] Avoid creating dust.[5]

  • Decontaminate the Area: Wipe the spill area with a suitable laboratory detergent and water.

  • Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Disposal of this compound and Contaminated Materials

Proper disposal is a critical final step in the safe handling of any chemical.

  • Unused this compound: Unused or expired this compound should be disposed of as chemical waste. Do not discard it in the regular trash or down the drain. The best practice is to take it to a designated drug take-back location or have it collected by a licensed waste handler.[10]

  • Contaminated Materials: All items that have come into contact with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[2] Place these materials in a sealed, labeled container for collection by your institution's environmental health and safety department.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe working environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnarizine
Reactant of Route 2
Reactant of Route 2
Cinnarizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.